molecular formula C13H16O3 B1598860 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester CAS No. 50636-22-1

2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

Cat. No.: B1598860
CAS No.: 50636-22-1
M. Wt: 220.26 g/mol
InChI Key: WJRLRVSUBGIUGI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (E)-3-(2-ethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-15-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRLRVSUBGIUGI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068564
Record name 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50636-22-1
Record name 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050636221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl o-ethoxycinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Characterization and Synthesis of Ethyl 2-Ethoxycinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester Characterization Content Type: Technical Whitepaper / Characterization Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Ethyl 2-ethoxycinnamate (CAS: 50636-22-1), formally this compound, is a lipophilic cinnamic acid derivative. Structurally characterized by an ortho-ethoxy substitution on the phenyl ring and an ethyl ester functionality, this compound serves as a critical intermediate in organic synthesis and possesses significant potential as a UV-B absorbing chromophore.

This guide provides a rigorous technical framework for the synthesis, purification, and analytical characterization of Ethyl 2-ethoxycinnamate. It moves beyond basic data listing to explain the mechanistic rationale behind identification protocols, ensuring reproducibility and scientific integrity.

Chemical Identity & Physicochemical Profile

The ortho-substitution pattern of the ethoxy group imparts unique steric and electronic properties compared to its widely used para-isomer (e.g., Ethyl 4-methoxycinnamate). The proximity of the ethoxy group to the alkene side chain influences the planarity and, consequently, the UV absorption maximum (


).

Table 1: Physicochemical Specifications

PropertySpecificationRationale/Notes
IUPAC Name Ethyl (2E)-3-(2-ethoxyphenyl)prop-2-enoateAssumes thermodynamically stable trans (E) isomer.
CAS Number 50636-22-1Unique identifier for regulatory verification.[1]
Molecular Formula C

H

O

Molecular Weight 220.27 g/mol
Physical State Viscous Liquid / Low-melting SolidEsterification and etherification lower H-bonding capability vs. parent acid.
Solubility Soluble in EtOH, EtOAc, CHCl

; Insoluble in H

O
High lipophilicity (Predicted LogP ~2.9).
UV Absorption

~308–312 nm (UV-B)
Conjugated

-system extended by the auxochromic ethoxy group.
Synthesis Strategy: The Knoevenagel Route

To ensure high purity and yield, the Knoevenagel Condensation is the preferred synthetic route over the Claisen condensation. This pathway minimizes self-condensation byproducts and allows for mild decarboxylation.

Reaction Logic:

  • Nucleophilic Attack: Deprotonation of mono-ethyl malonate (or malonic acid) generates an enolate.

  • Condensation: The enolate attacks the carbonyl carbon of 2-ethoxybenzaldehyde .

  • Elimination: Dehydration yields the

    
    -unsaturated intermediate.[2]
    
  • Decarboxylation: Heating promotes the loss of CO

    
     to form the ethyl ester.
    

Figure 1: Synthesis Workflow Diagram

SynthesisWorkflow Start Raw Materials: 2-Ethoxybenzaldehyde + Mono-ethyl Malonate Catalyst Catalyst Addition: Piperidine / Pyridine (Base) Start->Catalyst Reaction Condensation & Dehydration (Reflux in Toluene/Benzene) Catalyst->Reaction Initiate Intermediate Intermediate: Benzylidene Malonate Derivative Reaction->Intermediate Decarb Decarboxylation (-CO2, Heat) Intermediate->Decarb Workup Workup: Acid Wash (remove amine) -> Drying -> Evaporation Decarb->Workup Purification Purification: Vacuum Distillation or Column Chromatography Workup->Purification Product Final Product: Ethyl 2-ethoxycinnamate (>98%) Purification->Product

Caption: Step-wise Knoevenagel condensation workflow for the synthesis of Ethyl 2-ethoxycinnamate.

Analytical Characterization Protocols

This section details the self-validating protocols required to confirm identity and purity.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-ethoxy group creates a distinct shielding/deshielding environment compared to para-substituted analogs.

Protocol:

  • Solvent: CDCl

    
     (Deuterated Chloroform).
    
  • Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Expected


H-NMR Signals (400 MHz): 
  • Alkene Doublet (High Field):

    
     ~6.3–6.5 ppm (1H, d, J = 16 Hz). The large coupling constant (J ~16 Hz) confirms the (E)-trans  geometry.
    
  • Alkene Doublet (Low Field):

    
     ~7.8–8.1 ppm (1H, d, J = 16 Hz). This proton is deshielded by the 
    
    
    
    -position relative to the ester carbonyl and the aromatic ring.
  • Aromatic Protons:

    
     ~6.8–7.5 ppm (Multiplet, 4H). The ortho position of the ethoxy group will shift the adjacent aromatic proton upfield relative to unsubstituted cinnamate.
    
  • Ethoxy Methylene:

    
     ~4.0–4.1 ppm (2H, q, J = 7 Hz). Characteristic quartet of the ether -OCH
    
    
    
    -.
  • Ester Methylene:

    
     ~4.2–4.3 ppm (2H, q, J = 7 Hz). Quartet of the ester -OCH
    
    
    
    -.[2]
  • Methyl Groups: Two overlapping or distinct triplets at

    
     ~1.3–1.5 ppm (3H each).
    
4.2. Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" validation of functional groups.

  • C=O Stretch (Ester): Strong band at 1705–1720 cm

    
     . Conjugation lowers the frequency compared to saturated esters.
    
  • C=C Stretch (Alkene): Medium band at 1630–1640 cm

    
     .
    
  • C-O Stretch (Ether/Ester): Strong bands in the 1150–1260 cm

    
      region (asymmetric stretching of C-O-C).
    
  • Aromatic C-H: Weak bands >3000 cm

    
    .
    
4.3. High-Performance Liquid Chromatography (HPLC)

To quantify purity, a reverse-phase method is recommended.

  • Column: C18 (Octadecylsilane), 5

    
    m, 4.6 x 150 mm.
    
  • Mobile Phase: Acetonitrile : Water (Gradient 50:50

    
     90:10 over 20 min).
    
  • Detection: UV at 310 nm (Maximal absorption) and 254 nm.

  • Rationale: The lipophilic nature (ethoxy + ethyl ester) requires a high organic content for elution. Monitoring at 310 nm maximizes sensitivity for the cinnamate chromophore while ignoring non-conjugated impurities.

Functional Applications & Mechanism

UV-B Filtration Mechanism: Ethyl 2-ethoxycinnamate acts as a UV filter by absorbing high-energy photons in the UV-B range (280–320 nm).[3]

  • Excitation: The conjugated

    
    -electron system absorbs a photon, promoting an electron from the HOMO (
    
    
    
    ) to the LUMO (
    
    
    ).
  • Isomerization: The excited state often undergoes reversible E-Z photoisomerization.

  • Thermal Dissipation: The molecule relaxes back to the ground state, releasing the absorbed energy as harmless heat, thus protecting the substrate (e.g., skin or polymer matrix).

Figure 2: Photoprotection Mechanism

Photoprotection UV UV-B Radiation (290-320 nm) Ground Ground State (E-Isomer) Stable UV->Ground Absorption Excited Excited State (Singlet) High Energy Ground->Excited Excited->Ground Relaxation Path 2 (Fluorescence/Heat) Isomer Photoisomerization (Z-Isomer) Excited->Isomer Relaxation Path 1 Isomer->Ground Thermal Reversion Heat Thermal Dissipation (Harmless Heat) Isomer->Heat Energy Release

Caption: Mechanism of UV energy dissipation by Ethyl 2-ethoxycinnamate.

Safety and Handling

While cinnamates are generally considered low-toxicity, the specific ortho-ethoxy derivative requires standard chemical hygiene.

  • Hazard Identification: Potential skin and eye irritant.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (protect from direct sunlight to prevent E-Z isomerization).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50636-22-1, this compound. Retrieved from [Link]

  • Organic Syntheses. Ethyl Cinnamate Synthesis (General Procedure). Coll. Vol. 1, p. 252 (1941). Retrieved from [Link]

  • U.S. EPA. Substance Registry Services: this compound.[1] Retrieved from [Link][1]

Sources

The Ascending Profile of 2-Ethoxy Cinnamic Acid Esters: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel bioactive scaffolds remains a paramount objective. Among the myriad of natural product-inspired molecules, cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities. This in-depth technical guide delves into a specific, promising subclass: 2-ethoxy substituted cinnamic acid esters. While research on this particular substitution pattern is emerging, this document synthesizes current knowledge on cinnamic acid esters as a whole, drawing parallels and highlighting the therapeutic potential that the 2-ethoxy moiety may unlock. We will explore their synthesis, established and putative biological activities, and the critical structure-activity relationships that govern their function.

I. The Cinnamic Acid Backbone: A Privileged Scaffold

Cinnamic acid, an organic acid naturally occurring in plants, possesses a simple yet versatile structure: a phenyl ring attached to an acrylic acid moiety.[1] This foundational structure offers three key reactive sites for modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group.[1] These sites have been extensively manipulated by medicinal chemists to generate a vast library of derivatives with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The esterification of the carboxylic acid group, in particular, has been shown to modulate the lipophilicity and pharmacokinetic profile of these compounds, often enhancing their biological efficacy.[4]

II. Synthesis of 2-Ethoxy Cinnamic Acid Esters: A Methodological Overview

The synthesis of 2-ethoxy cinnamic acid esters typically follows established protocols for cinnamic acid esterification, with the key starting material being 2-ethoxycinnamic acid. Several robust methods can be employed, with the choice often dictated by desired yield, scalability, and available reagents.

A. Fischer-Speier Esterification: The Workhorse Method

This classical acid-catalyzed esterification remains a widely used and cost-effective method.[5]

Protocol: Fischer-Speier Esterification of 2-Ethoxycinnamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethoxycinnamic acid in an excess of the desired alcohol (e.g., ethanol, propanol, butanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester is then purified by column chromatography on silica gel to yield the pure 2-ethoxy substituted cinnamic acid ester.

B. Steglich Esterification: A Milder Alternative

For sensitive substrates or when milder reaction conditions are required, the Steglich esterification offers an excellent alternative, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Workflow: Steglich Esterification

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2_Ethoxycinnamic_Acid 2-Ethoxycinnamic Acid Reaction_Vessel Reaction in Dichloromethane (DCM) 2_Ethoxycinnamic_Acid->Reaction_Vessel Alcohol Alcohol (ROH) Alcohol->Reaction_Vessel DCC DCC DCC->Reaction_Vessel DMAP DMAP (catalyst) DMAP->Reaction_Vessel Ester 2-Ethoxy Cinnamic Acid Ester Reaction_Vessel->Ester DCU Dicyclohexylurea (DCU) (precipitate) Reaction_Vessel->DCU

Caption: Steglich esterification workflow for synthesizing 2-ethoxy cinnamic acid esters.

III. Biological Activities: A Spectrum of Therapeutic Promise

While specific studies on 2-ethoxy cinnamic acid esters are limited, the broader class of cinnamic acid derivatives exhibits a remarkable range of biological activities. The introduction of an ethoxy group at the ortho position of the phenyl ring is anticipated to modulate these activities through electronic and steric effects.

A. Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives are known to possess significant antimicrobial properties.[2] Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to lysis and leakage of intracellular contents.[6] The lipophilicity of cinnamic acid esters is a critical factor in their antimicrobial efficacy, as it facilitates their passage through the microbial cell wall.[4]

Structure-Activity Relationship Insights:

  • The presence of electron-donating groups, such as methoxy and ethoxy groups, on the phenyl ring can influence the antimicrobial activity, although the effect can be complex and dependent on the microbial species.[6]

  • The nature of the esterifying alcohol also plays a significant role, with variations in alkyl chain length impacting the compound's ability to penetrate the microbial membrane.[7]

A study on various cinnamic acid esters demonstrated that their antifungal activity is significantly influenced by the substitution pattern on the phenyl ring and the alkyl group of the alcohol moiety.[7] This suggests that 2-ethoxy substituted esters could exhibit potent and potentially selective antifungal properties.

B. Antioxidant and Anti-inflammatory Activity

Many phenolic cinnamic acid derivatives are potent antioxidants, primarily due to their ability to scavenge free radicals.[2] Cinnamic acid derivatives have also demonstrated anti-inflammatory effects by modulating key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and NF-κB.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This common in vitro assay is used to evaluate the antioxidant capacity of a compound.

  • Preparation of Reagents: Prepare a stock solution of the 2-ethoxy cinnamic acid ester in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound. Include a control well with DPPH and the solvent only.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Signaling Pathway: Anti-inflammatory Action of Cinnamic Acid Derivatives

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NF_kB_Pathway Activates Cell_Membrane Cell Membrane COX2_iNOS_Genes Pro-inflammatory Genes (COX-2, iNOS) NF_kB_Pathway->COX2_iNOS_Genes Induces Transcription Inflammation Inflammation COX2_iNOS_Genes->Inflammation Promotes Cinnamic_Acid_Derivative 2-Ethoxy Cinnamic Acid Ester Cinnamic_Acid_Derivative->NF_kB_Pathway Inhibits

Caption: Putative anti-inflammatory mechanism of 2-ethoxy cinnamic acid esters via inhibition of the NF-κB signaling pathway.

C. Anticancer Activity

Cinnamic acid derivatives have emerged as a promising class of anticancer agents, with demonstrated activity against various cancer cell lines.[1] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8] The presence of substituents on the phenyl ring has been shown to be crucial for their cytotoxic activity.[9]

For instance, a study on ethyl p-methoxycinnamate, a structurally related compound, showed cytotoxic activity against human breast cancer (MCF-7) cells.[10] This suggests that the presence of an alkoxy group can contribute to the anticancer potential of cinnamic acid esters. Further investigation into 2-ethoxy substituted analogs is warranted to explore their efficacy and selectivity against different cancer types.

IV. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 2-ethoxy cinnamic acid esters is intrinsically linked to their chemical structure. A comprehensive understanding of their SAR is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Considerations:

  • Position of the Ethoxy Group: The ortho-position of the ethoxy group can influence the molecule's conformation and its interaction with biological targets through steric hindrance and electronic effects.

  • Ester Moiety: The nature of the alcohol used for esterification (e.g., chain length, branching, presence of other functional groups) will impact the compound's lipophilicity, solubility, and ultimately its pharmacokinetic and pharmacodynamic properties.[7]

  • Substitution on the Phenyl Ring: While this guide focuses on the 2-ethoxy substitution, further modifications on the phenyl ring could lead to synergistic effects and enhanced activity.

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsReference
Cinnamic Acid EstersAntifungalSubstitution pattern on the phenyl ring and the ester's alkyl group significantly influences activity.[7]
Methoxy-substituted Cinnamic Acid EstersAnticancerEthyl p-methoxycinnamate exhibits cytotoxicity against MCF-7 breast cancer cells.[10]
General Cinnamic Acid DerivativesAntimicrobialMechanism often involves disruption of the bacterial cell membrane.[6]
Phenolic Cinnamic Acid DerivativesAntioxidantPotent free radical scavenging activity.[2]
General Cinnamic Acid DerivativesAnti-inflammatoryInhibition of pro-inflammatory pathways like NF-κB.[3]

V. Conclusion and Future Perspectives

2-Ethoxy substituted cinnamic acid esters represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Drawing on the extensive research conducted on the broader family of cinnamic acid derivatives, it is evident that these molecules are likely to exhibit a range of valuable biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-ethoxy cinnamic acid esters with varying ester moieties. In-depth mechanistic studies are required to elucidate their specific molecular targets and signaling pathways. Such investigations will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds and paving the way for the development of novel and effective drugs for a multitude of diseases.

VI. References

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.

  • Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules (Basel, Switzerland), 19(12), 19292–19349.

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.

  • Narasimhan, B., Belsare, D., Pharande, D., Mourya, V., & Dhake, A. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European journal of medicinal chemistry, 39(10), 827–834.

  • Chen, D., Zhang, B., Liu, X., Li, X., Yang, X., & Zhou, L. (2018). Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi. Bioorganic & medicinal chemistry letters, 28(6), 1149–1153.

  • Omar, M. N., Hasali, N. H. M., & Yarmo, M. A. (2016). Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger. Oriental Journal of Chemistry, 32(5), 2731-2734.

  • Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., & Geromichalos, G. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9676.

  • Tonn, C. E., Godoy, M. E., Rotelli, A., & Pelzer, L. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. Molecules, 5(12), 547-548.

  • Liu, X., Zhang, B., Chen, D., Li, X., Yang, X., & Zhou, L. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PloS one, 12(4), e0176215.

  • Di Sotto, A., Di Giacomo, S., & Eufemi, M. (2022). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Antioxidants, 11(3), 526.

  • Kwon, Y. S., Kim, M. J., & Kim, Y. S. (2013). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Archives of pharmacal research, 36(12), 1509–1519.

  • Tsiogka, Z., Termentzi, A., & Kokkalou, E. (2022). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 27(15), 4887.

  • Lather, V., Pandita, D., & Grewal, A. S. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 12(3), 3468-3482.

  • Al-Ostath, A., Zord, M., & Al-Salahi, R. (2023). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Scientific Reports, 13(1), 15998.

  • De P, Baltas M, Bedos-Belval F. Cinnamic acid derivatives as anticancer agents-a review. Curr Med Chem. 2011;18(11):1672-703.

  • de Fátima, Â., Modolo, L. V., & Conegero, L. S. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691-e28010111691.

  • Di Stefano, A., Iannitelli, A., & Sestili, P. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 11(8), 1058.

  • Blahova, J., Svobodova, Z., & Fictum, P. (2021). The biological activity of the organic UV filter ethylhexyl methoxycinnamate in rainbow trout (Oncorhynchus mykiss). Science of The Total Environment, 783, 145570.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5355117, Ethylhexyl methoxycinnamate. Retrieved from [Link]

  • Sharma, P., & Singh, P. (2021). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation. 3 Biotech, 11(9), 416.

Sources

UV-Vis spectroscopic analysis of 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

[1][2]

Executive Summary

This technical guide outlines the protocol for the ultraviolet-visible (UV-Vis) spectroscopic analysis of Ethyl 2-ethoxycinnamate (CAS: 120-24-1, also identified as Ethyl 3-(2-ethoxyphenyl)acrylate).[1][2] Unlike its common para-isomer (Ethyl p-methoxycinnamate) or the sunscreen agent Octinoxate, the ortho-ethoxy substitution in this molecule induces specific steric and electronic effects that influence its spectral topology.[1][2]

This document empowers researchers to structurally validate the chromophore, determine the molar absorptivity (

12

Structural Basis & Chromophore Analysis[1][2]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: Ethyl (2E)-3-(2-ethoxyphenyl)prop-2-enoate[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 220.27 g/mol [1]

  • Key Chromophore: Cinnamoyl system (Benzene ring conjugated with an

    
    -unsaturated ester).[1][2]
    
Theoretical Spectral Prediction

The UV absorption profile is governed by the electronic transitions of the conjugated

12
  • Base Chromophore: Cinnamic acid ester (

    
     nm).[1][2]
    
  • Auxochromic Effect (+OEt): The ethoxy group acts as an electron-donating group (EDG) via resonance (+M effect).[1][2]

    • Para-substitution typically yields a strong bathochromic (red) shift.[1][2]

    • Ortho-substitution (as in this analyte) introduces a steric clash between the ethoxy group and the acrylate side chain.[1][2] This may force the phenyl ring slightly out of planarity with the double bond, potentially dampening the bathochromic shift or reducing the molar absorptivity (

      
      ) compared to the para isomer.[1][2]
      
  • Expected

    
    : 
    
    
    nm (Band I) and
    
    
    nm (Band II, shoulder or secondary peak depending on solvent polarity).[1][2]

Experimental Design Strategy

Solvent Selection (Solvatochromism)

The choice of solvent dictates the cut-off wavelength and the stabilization of the excited state.[1][2]

SolventUV Cut-off (nm)Polarity IndexSuitability
Methanol 2055.1Primary Choice. Excellent solubility for esters; stabilizes polar excited states (

).[1][2]
Ethanol 2105.2Alternative. Green solvent; similar spectral shift to methanol.[1][2]
Acetonitrile 1905.8High Precision. Use if analyzing near 200 nm or for HPLC-UV correlation.[1][2]
Hexane 1950.1Structural Insight. Non-polar; reveals vibrational fine structure but poor solubility for polar impurities.[1][2]
Concentration Optimization

To adhere to the Beer-Lambert Law (


1
  • Estimated

    
    : 
    
    
    (based on cinnamate analogs).[1][2]
  • Target Concentration:

    
     (approx. 
    
    
    ).

Detailed Analytical Protocol

Workflow Visualization

The following diagram illustrates the critical path for preparing and analyzing the sample to minimize dilution errors and solvent evaporation.

UV_Analysis_WorkflowStartNeat Standard(Ethyl 2-ethoxycinnamate)WeighGravimetric Weighing(>10 mg for precision)Start->Weigh Analytical BalanceStockStock Solution(1 mg/mL in MeOH)Weigh->Stock Volumetric Flask ADilutionSerial Dilution(Target: 5-20 µg/mL)Stock->Dilution Volumetric Flask BScanSpectral Scan(200-400 nm)Dilution->Scan Quartz CuvetteBlankBlanking(Pure Solvent)Blank->Scan Baseline CorrectionDataCalculate u03b5 & u03bbmaxScan->Data Peak Picking

Figure 1: Step-by-step analytical workflow for quantitative UV-Vis analysis.

Preparation of Standards

Caution: Ethyl 2-ethoxycinnamate is an ester.[1][2][3] Avoid strong acids or bases in the solvent to prevent hydrolysis.[1][2]

  • Stock Solution (

    
    ): 
    
    • Weigh accurately

      
       of Ethyl 2-ethoxycinnamate into a 
      
      
      volumetric flask.
    • Dissolve and dilute to volume with HPLC-grade Methanol.

    • Concentration:

      
      .[1][2]
      
  • Working Standard (

    
    ): 
    
    • Transfer

      
       of Stock Solution into a 
      
      
      volumetric flask.
    • Dilute to volume with Methanol.[1][2]

    • Concentration:

      
       (
      
      
      ).[1][2]
Instrumental Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer.[1][2]

  • Cuvette: Quartz (1 cm pathlength). Glass absorbs UV <320 nm and must not be used.[1][2]

  • Scan Range: 200 – 450 nm.[1][2]

  • Scan Speed: Medium (approx. 200-400 nm/min) to prevent peak distortion.

  • Slit Width: 1.0 nm or 2.0 nm.

Data Analysis & Validation

Determination of Molar Absorptivity ( )

Once the spectrum is acquired, identify the wavelength of maximum absorbance (

12

12

Where:

  • 
     = Absorbance at 
    
    
    (unitless)[1][2]
  • 
     = Pathlength (
    
    
    )[1]
  • 
     = Molar concentration (
    
    
    )[1][2]

Self-Validation Check: If your calculated



12
Linearity Assessment (ICH Q2)

To validate the method for quantification, prepare 5 concentration levels (e.g., 2, 5, 10, 15, 20

  • Plot Absorbance (y-axis) vs. Concentration (x-axis) .[1][2]

  • Perform Linear Regression (

    
    ).[1][2]
    
  • Acceptance Criteria:

    
    .
    
Troubleshooting Common Anomalies
ObservationRoot CauseCorrective Action
No peaks > 250 nm Wrong solvent or compound hydrolysis.[1][2]Ensure Quartz cuvettes are used; check solvent pH.[1][2]
Noisy Baseline Air bubbles or dirty optics.[1][2]Degas solvent; clean cuvette optical faces with lens paper.[1][2]
Flat-topped Peaks Detector Saturation (

).
Dilute sample further (Target

).
Shift in

pH effect or Solvent Polarity.[1][2]Standardize solvent; Cinnamates are pH sensitive near pKa (though this is an ester, hydrolysis yields acid).[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Foundational text for Woodward-Fieser rules and aromatic ester conjugation).[1][2]

  • Tan, S. P., et al. (2015).[1][2] "Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile". Journal of Molecular Modeling. (Provides comparative spectral data for cinnamate derivatives).

  • PubChem. (2023).[1][2] Compound Summary: Ethyl 2-ethoxycinnamate.[1][2] National Library of Medicine.[1][2] (Verification of chemical structure and identifiers).

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. (Standard for analytical method validation).[1][2]

Synonyms and alternative names for ethyl 3-(2-ethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Chemical Identity

Executive Summary & Chemical Identity

Ethyl 3-(2-ethoxyphenyl)acrylate is a specialized organic building block belonging to the cinnamate ester family.[1] While often overshadowed by its para-methoxy analogue (the sunscreen agent Octinoxate), this ortho-ethoxy derivative serves as a critical intermediate in the synthesis of heterocyclic compounds, coumarins, and pharmaceutical precursors requiring specific steric hindrance at the ortho position.

This guide provides a definitive technical analysis of the compound, resolving common nomenclature confusion and detailing high-purity synthetic protocols.[1]

1.1 Core Identification Data
ParameterTechnical Detail
Primary Systematic Name Ethyl 3-(2-ethoxyphenyl)prop-2-enoate
Common Chemical Name Ethyl 2-ethoxycinnamate
CAS Registry Number 50636-22-1
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
SMILES CCOC1=CC=CC=C1C=CC(=O)OCC
InChI Key Unique identifier required for database integration (e.g., generated from SMILES)
1.2 Synonyms and Alternative Names

The following table categorizes synonyms to assist in database searching and procurement.

CategorySynonymContext
IUPAC Variations Ethyl 3-(2-ethoxyphenyl)acrylatePreferred IUPAC naming for acrylate derivatives.
Ethyl 3-(2-ethoxyphenyl)-2-propenoateStrict IUPAC naming for ester chains.
Trivial/Common Ethyl 2-ethoxycinnamateMost common name in organic synthesis literature.[1]
Ethyl o-ethoxycinnamateHistoric notation indicating ortho substitution.[1]
Structural 2-Ethoxycinnamic acid ethyl esterEmphasizes the parent acid structure.[1]
Inventory/Catalog 3-(2-Ethoxyphenyl)acrylic acid ethyl esterCommon in supplier catalogs (e.g., Sigma, TCI).

CRITICAL DISTINCTION (Common Pitfall): Researchers often confuse this compound with Ethyl 3-ethoxyacrylate (CAS 1001-26-9) .

  • Target Compound: Ethoxy group is on the Phenyl Ring (Ar-OEt).

  • Distractor: Ethoxy group is on the Alkene Chain (C=C-OEt).

  • Impact: Using the wrong CAS will result in a failed synthesis, as the electronic properties are fundamentally different.[1]

Structural Analysis & Physical Properties[1][2]

The molecule features a conjugated system linking the electron-rich ethoxy-substituted phenyl ring to the electron-withdrawing ester group. This "push-pull" electronic structure makes the alkene moiety susceptible to specific reduction and cycloaddition reactions.[1]

2.1 Physical Data Table
PropertyValueSource/Validation
Physical State Clear to pale yellow liquidObserved (Standard conditions)
Density 1.06 g/mL (at 25°C)Lit.[2] [GuideChem, 2024]
Boiling Point ~310°C (760 mmHg)Predicted/Lit.[1]
Refractive Index

1.56
Lit.
Flash Point >110°C (>230°F)Safety Data Standards
Solubility Soluble in EtOH, EtOAc, DCM; Insoluble in WaterLipophilic character (LogP ~2.[1]66)
2.2 Nomenclature Logic Diagram

The following diagram illustrates the hierarchical breakdown of the chemical name to ensure structural clarity.

Nomenclature Root Ethyl 3-(2-ethoxyphenyl)acrylate Core Acrylate Core (Prop-2-enoate) Root->Core Parent Chain Sub1 Ethyl Ester (Ethyl group on O) Root->Sub1 Esterification Sub2 Phenyl Ring (at Position 3) Core->Sub2 Substitution Sub3 Ethoxy Group (at Ortho/2-position) Sub2->Sub3 Modification

Figure 1: Structural nomenclature breakdown illustrating the relationship between the acrylate core and the ortho-ethoxy substitution.

Synthetic Pathways & Methodology

To ensure high purity (>98%) for pharmaceutical applications, two primary routes are recommended.[1] The choice depends on the available starting materials and the required stereoselectivity (E/Z ratio).[1]

3.1 Pathway A: Horner-Wadsworth-Emmons (HWE) / Wittig Reaction

Best for: High stereoselectivity (favoring the E-isomer) and mild conditions.

  • Precursors: 2-Ethoxybenzaldehyde + (Carbethoxymethylene)triphenylphosphorane.[1]

  • Mechanism: The ylide attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate which collapses to form the alkene and triphenylphosphine oxide.[1]

  • Advantage: Avoids harsh acidic conditions; easy purification.[1]

3.2 Pathway B: Knoevenagel Condensation

Best for: Large-scale/Industrial production (Cost-effective).

  • Precursors: 2-Ethoxybenzaldehyde + Monoethyl malonate (or Ethyl acetate).[1]

  • Catalyst: Piperidine/Pyridine.[1]

  • Mechanism: Base-catalyzed deprotonation of the active methylene, nucleophilic attack on the aldehyde, followed by dehydration and decarboxylation.[1]

3.3 Synthesis Workflow Diagram

Synthesis Aldehyde START: 2-Ethoxybenzaldehyde (CAS 613-69-4) Reaction Reaction: Wittig Olefination Temp: 25°C, Time: 12-24h Aldehyde->Reaction Reagent Reagent: (Carbethoxymethylene) triphenylphosphorane Reagent->Reaction Solvent Solvent: DCM or THF (Anhydrous) Solvent->Reaction Workup Workup: Solvent Evaporation & Hexane Trituration Reaction->Workup Purification Purification: Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Byproduct Byproduct: Triphenylphosphine Oxide (Precipitate) Workup->Byproduct Removed Product FINAL PRODUCT: Ethyl 3-(2-ethoxyphenyl)acrylate (>98% E-isomer) Purification->Product

Figure 2: Synthetic workflow for the Wittig route, prioritizing stereochemical control.

Detailed Experimental Protocol (Wittig Route)

This protocol is designed to be self-validating. The appearance of a white precipitate (Triphenylphosphine oxide) serves as a visual confirmation of reaction progress.[1]

Objective: Synthesis of Ethyl (E)-3-(2-ethoxyphenyl)acrylate. Scale: 10 mmol basis.

Materials:
  • 2-Ethoxybenzaldehyde: 1.50 g (10 mmol)[1]

  • (Carbethoxymethylene)triphenylphosphorane: 3.83 g (11 mmol, 1.1 eq)[1]

  • Dichloromethane (DCM): 30 mL (Anhydrous)

  • Hexane: 50 mL (For precipitation)

Procedure:
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Add the 2-Ethoxybenzaldehyde and DCM to the flask. Stir until homogenous.

  • Addition: Add the Phosphorane ylide in one portion. The solution may turn slightly yellow.[1]

  • Reaction: Stir at room temperature (20-25°C) for 16 hours.

    • Validation: Monitor via TLC (20% EtOAc in Hexane).[1] The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.[1]
  • Workup: Evaporate the DCM under reduced pressure (Rotovap) to obtain a semi-solid residue.

  • Trituration: Add 50 mL of Hexane to the residue and stir vigorously for 20 minutes. The Triphenylphosphine oxide (TPPO) will precipitate as a white solid.[1]

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad.[1] Wash the solid with cold hexane (2 x 10 mL).[1]

  • Concentration: Combine the filtrate (containing the product) and concentrate under vacuum.

  • Purification: If necessary, purify via flash column chromatography (SiO2, 10:1 Hexane:EtOAc) to yield a clear to pale yellow oil.[1]

Expected Yield: 85-95% Characterization:

  • 1H NMR (CDCl3): Look for the characteristic doublets of the alkene protons at

    
     7.99 (d, J=16 Hz, 1H) and 
    
    
    
    6.50 (d, J=16 Hz, 1H), confirming the trans (E) geometry.
Applications in Drug Development[1]

While Ethyl 2-ethoxycinnamate is an intermediate, its structural motif is relevant to several therapeutic classes:

  • Sarpogrelate Analogues: Sarpogrelate (an antiplatelet agent) contains a dialkylamino-ethoxy-ethyl-phenoxy core.[1] While Sarpogrelate typically utilizes a meta-substituted ring, ortho-substituted analogues (derived from this compound) are investigated for structure-activity relationship (SAR) studies regarding 5-HT2A receptor antagonism.

  • PPAR-

    
     Agonists:  Cinnamic acid derivatives are frequently explored for anti-diabetic properties.[1] The ethoxy group improves lipophilicity, potentially enhancing membrane permeability compared to the methoxy analogues.[1]
    
  • Coumarin Synthesis: Acid-catalyzed cyclization of this ester (specifically deprotection of the ethyl group followed by intramolecular condensation) can yield substituted coumarins, which are scaffolds for anticoagulants.[1]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5885700, Ethyl 2-ethoxycinnamate. Retrieved from [Link]

  • Ma, D., & Lu, X.[1] (1990). Palladium-catalyzed reaction of vinyl halides with terminal alkynes and its application to the synthesis of conjugated enynes. (General reference for Heck-type couplings relevant to cinnamate synthesis). Journal of Organic Chemistry.

  • Vatsadze, S. Z., et al. (2018). Cinnamic acid derivatives: synthesis and biological activity.[1] (Context for pharmaceutical applications). Russian Chemical Reviews.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Ethyl 3-(2-ethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Ethyl 3-(2-ethoxyphenyl)acrylate (also known as Ethyl 2-ethoxycinnamate) is a critical intermediate in the synthesis of various pharmacological agents and UV-absorbing compounds (cinnamates). While multiple routes exist—including Knoevenagel condensation and Heck coupling—this guide prioritizes the Horner-Wadsworth-Emmons (HWE) Olefination as the primary protocol.

Why HWE?

  • Stereocontrol: Unlike the Wittig reaction which often yields mixtures, HWE with stabilized phosphonates provides >95% (

    
    )-selectivity, essential for biological activity where the (
    
    
    
    )-isomer is often an impurity.
  • Purification: The phosphate byproducts are water-soluble, simplifying workup compared to the removal of triphenylphosphine oxide (TPPO) in Wittig protocols.[1]

  • Scalability: The reagents are inexpensive and the reaction proceeds under mild conditions.[2][3]

We also provide the Heck Coupling as a secondary "Process Route" for scenarios where aryl halides are the preferred starting material over aldehydes.

Retrosynthetic Analysis

To ensure supply chain flexibility, we analyze the target molecule via two distinct disconnections.

Retrosynthesis Target Target: Ethyl 3-(2-ethoxyphenyl)acrylate (E-Isomer) Disc_A Route A: HWE Olefination (High Stereocontrol) Target->Disc_A Disconnect C=C Disc_B Route B: Heck Coupling (Halide Availability) Target->Disc_B Disconnect C-C Aldehyde 2-Ethoxybenzaldehyde Disc_A->Aldehyde Phosphonate Triethyl phosphonoacetate Disc_A->Phosphonate Halide 1-Bromo-2-ethoxybenzene Disc_B->Halide Acrylate Ethyl Acrylate Disc_B->Acrylate

Figure 1: Retrosynthetic strategy highlighting the two primary pathways.

Primary Protocol: Horner-Wadsworth-Emmons (HWE) Reaction[1][4][5]

This protocol is optimized for a 10 mmol scale but is linearly scalable.

Reagent Stoichiometry & Properties[6][7]
ReagentMW ( g/mol )Equiv.[4][5][6][7][8]AmountRole
Triethyl phosphonoacetate 224.191.22.69 g (2.38 mL)HWE Reagent
Sodium Hydride (60% in oil) 24.001.30.52 gBase
2-Ethoxybenzaldehyde 150.171.01.50 gLimiting Reagent
THF (Anhydrous) 72.11-30 mLSolvent
Step-by-Step Methodology

Phase 1: Deprotonation (Formation of the Phosphonate Carbanion) [9]

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Suspension: Add NaH (0.52 g, 60% dispersion) to the flask. Wash twice with dry hexane (5 mL) to remove mineral oil if high purity is required (optional for general synthesis). Suspend the washed NaH in 15 mL of anhydrous THF.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Phosphonate Addition: Add Triethyl phosphonoacetate (2.69 g) dropwise via syringe over 10 minutes.

    • Observation: Evolution of H₂ gas will occur. The solution should turn clear/yellowish as the anion forms.

    • Aging: Stir at 0°C for 20 minutes to ensure complete deprotonation.

Phase 2: Olefination 5. Substrate Addition: Dissolve 2-Ethoxybenzaldehyde (1.50 g) in 5 mL of THF. Add this solution dropwise to the reaction mixture at 0°C. 6. Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The aldehyde spot (higher R_f) should disappear.

Phase 3: Workup & Purification 7. Quench: Carefully add saturated aqueous NH₄Cl (10 mL) to quench excess base. 8. Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). 9. Washing: Wash combined organics with Brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. 10. Purification: The crude oil is typically >90% pure. For analytical grade, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).

Mechanistic Pathway (HWE)

The high (


)-selectivity is driven by the thermodynamic stability of the trans-oxaphosphetane intermediate and the reversibility of the initial addition step.

HWE_Mechanism Step1 1. Deprotonation (NaH + Phosphonate) Step2 2. Nucleophilic Attack (Carbanion + Aldehyde) Step1->Step2 Enolate Formation Step3 3. Oxaphosphetane Formation (Transition) Step2->Step3 Reversible Addition Step4 4. Elimination (Phosphate expulsion) Step3->Step4 Irreversible Elimination Product Product: (E)-Ethyl 3-(2-ethoxyphenyl)acrylate Step4->Product + Diethyl phosphate salt

Figure 2: Mechanistic flow of the HWE reaction ensuring (E)-selectivity.

Alternative Protocol: Heck Coupling

Context: Use this route if 2-ethoxybenzaldehyde is unavailable but the aryl halide is abundant.

  • Reagents: 1-Bromo-2-ethoxybenzene (1.0 equiv), Ethyl Acrylate (1.2 equiv), Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), Et₃N (2.0 equiv).

  • Conditions: DMF, 90°C, 12 hours.

  • Note: This route requires higher temperatures and rigorous deoxygenation to protect the Pd(0) species.

Characterization & Validation

The following data confirms the structure and stereochemistry of the product.

NMR Spectroscopy (Expected Data)[6][8][10]

The diagnostic signal for the (


)-isomer is the large coupling constant (

) of the vinylic protons.
NucleusShift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
¹H 7.98Doublet (

=16.1 Hz)
1HAr-CH=CH -COConfirms (

)-geometry
¹H 6.52Doublet (

=16.1 Hz)
1HAr-CH =CH-COLarge

value
¹H 7.50 - 6.85Multiplets4HAromatic Ring2-substituted pattern
¹H 4.25Quartet2HO-CH₂ -CH₃ (Ester)-
¹H 4.08Quartet2HAr-O-CH₂ -CH₃Ether methylene
¹H 1.45Triplet3HAr-O-CH₂-CH₃ Ether methyl
¹H 1.33Triplet3HEster CH₃ Ester methyl
Mass Spectrometry
  • Molecular Formula: C₁₃H₁₆O₃

  • Exact Mass: 220.11

  • Ionization (ESI+): [M+H]⁺ = 221.12; [M+Na]⁺ = 243.10.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Wet reagents/solventNaH is moisture sensitive. Ensure THF is distilled/dried. Re-titrate NaH if old.
Formation of Z-isomer Kinetic control dominantEnsure the reaction warms to RT fully. Switch solvent to THF (favors E) if using DCM.
Aldehyde remains Enolate decompositionAdd excess phosphonate/base (1.5 equiv). Ensure inert atmosphere (N₂/Ar).
Product is oil/sticky Residual solvent/phosphatePerform a thorough aqueous wash. Use column chromatography to remove phosphate byproducts.

References

  • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[9] Journal of the American Chemical Society, 1961 , 83(7), 1733–1738.

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[4] Chemical Reviews, 1989 , 89(4), 863–927.

  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[9]

  • Beilstein Journal of Organic Chemistry. "Synthesis of substituted cinnamates." (General reference for NMR data of methoxy/ethoxy cinnamates).

Sources

Applications of Ethyl 3-(2-ethoxyphenyl)acrylate in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthetic applications of ethyl 3-(2-ethoxyphenyl)acrylate, a versatile building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details established and potential synthetic routes to this compound and explores its utility as a precursor to valuable heterocyclic scaffolds and as a partner in fundamental carbon-carbon bond-forming reactions. The protocols and mechanistic discussions herein are designed to be both instructive and practically applicable in a laboratory setting.

Introduction: The Synthetic Potential of Ethyl 3-(2-ethoxyphenyl)acrylate

Ethyl 3-(2-ethoxyphenyl)acrylate, a substituted cinnamate ester, possesses a unique combination of reactive functional groups: an α,β-unsaturated ester system and an electronically modified phenyl ring. The electron-donating ethoxy group at the ortho position influences the reactivity of both the aromatic ring and the acrylate moiety, making it a valuable synthon for a variety of transformations. Its structural similarity to naturally occurring phenolic compounds and its potential for conversion into key heterocyclic systems, such as coumarins and chromones, underscore its significance in medicinal chemistry and materials science. This guide will illuminate the pathways to access this compound and its subsequent applications in constructing complex molecular architectures.

Synthesis of Ethyl 3-(2-ethoxyphenyl)acrylate

The synthesis of ethyl 3-(2-ethoxyphenyl)acrylate can be achieved through several established olefination methodologies. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The trans isomer is typically the major product due to thermodynamic stability.

Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides.[1][2][3][4] The reaction of 2-ethoxybenzaldehyde with a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, provides a direct route to the target acrylate.[5]

Diagram 1: Wittig Reaction for Ethyl 3-(2-ethoxyphenyl)acrylate Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products 2-ethoxybenzaldehyde 2-Ethoxybenzaldehyde Reaction_Node Wittig Reaction (e.g., Toluene, reflux) 2-ethoxybenzaldehyde->Reaction_Node Ylide Ethyl (triphenylphosphoranylidene)acetate Ylide->Reaction_Node Product Ethyl (E)-3-(2-ethoxyphenyl)acrylate Reaction_Node->Product Byproduct Triphenylphosphine oxide Reaction_Node->Byproduct

Caption: General workflow for the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate via the Wittig reaction.

Protocol 1: Synthesis via Wittig Reaction (Adapted from similar procedures) [6]

  • Reagent Preparation: To a stirred solution of 2-ethoxybenzaldehyde (1.0 eq) in anhydrous toluene (5 mL per mmol of aldehyde), add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5% to 20%) to afford ethyl (E)-3-(2-ethoxyphenyl)acrylate. Triphenylphosphine oxide is a common byproduct.

Causality: The use of a stabilized ylide favors the formation of the (E)-alkene. Toluene is a common solvent for Wittig reactions, providing a suitable temperature for the reaction to proceed.

Heck Reaction

The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes.[7][8][9][10] The palladium-catalyzed coupling of an aryl halide (e.g., 2-iodoanisole or 2-bromoethoxybenzene) with ethyl acrylate can yield the desired product.[11]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Aryl_Halide 2-Iodoethoxybenzene Reaction_Node Heck Coupling (Pd catalyst, Base, Solvent) Aryl_Halide->Reaction_Node Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Reaction_Node Product Ethyl (E)-3-(2-ethoxyphenyl)acrylate Reaction_Node->Product

Caption: A proposed two-step route to coumarin derivatives from ethyl 3-(2-ethoxyphenyl)acrylate.

Protocol 3: Proposed Synthesis of a Coumarin Derivative

Step A: Ether Cleavage

  • Reaction Setup: Dissolve ethyl 3-(2-ethoxyphenyl)acrylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.

  • Reagent Addition: Add a solution of boron tribromide (BBr₃) (1.2 eq) in dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding methanol, followed by water. Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain crude (E)-ethyl 3-(2-hydroxyphenyl)acrylate.

Step B: Intramolecular Cyclization (Adapted from a similar procedure)

[12]1. Reaction Setup: To the crude (E)-ethyl 3-(2-hydroxyphenyl)acrylate from Step A in a suitable solvent like acetic acid, add a palladium catalyst such as Pd(OAc)₂ (0.1 eq) and an oxidant like benzoquinone or K₂S₂O₈ (2.0 eq). 2[7]. Reaction: Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC). 3. Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. 4. Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the coumarin product.

Causality: The ether cleavage unmasks the phenol, which is necessary for the subsequent intramolecular cyclization. The palladium catalyst in the second step likely facilitates an oxidative cyclization to form the pyrone ring of the coumarin.

Michael Addition Reactions

As an α,β-unsaturated ester, ethyl 3-(2-ethoxyphenyl)acrylate is an excellent Michael acceptor, reacting with a variety of nucleophiles in a conjugate addition manner. T[13][14][15][16][17]his reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Protocol 4: General Procedure for Michael Addition

  • Reaction Setup: To a solution of ethyl 3-(2-ethoxyphenyl)acrylate (1.0 eq) in a suitable solvent (e.g., THF, ethanol, or aprotic polar solvents), add the nucleophile (1.1-1.5 eq) (e.g., a thiol, amine, or a soft carbon nucleophile like a malonate ester).

  • Catalyst: Add a catalytic amount of a suitable base (e.g., triethylamine, DBU, or sodium ethoxide).

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

  • Work-up and Purification: Upon completion, neutralize the reaction if necessary, remove the solvent, and purify the product by column chromatography or distillation.

Causality: The base deprotonates the nucleophile (or activates it), which then attacks the electron-deficient β-carbon of the acrylate. The resulting enolate is then protonated during work-up to give the 1,4-adduct.

Spectroscopic Data (Predicted)

While experimental data for ethyl 3-(2-ethoxyphenyl)acrylate is not widely published, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds, such as (E)-ethyl 3-(2-methoxyphenyl)acrylate.

¹H NMR (Predicted) ¹³C NMR (Predicted)
~7.8 (d, 1H, J ≈ 16 Hz, Ar-CH=)~167 (C=O)
~7.4-7.2 (m, 2H, Ar-H)~157 (Ar-C-O)
~7.0-6.8 (m, 2H, Ar-H)~142 (=CH-Ar)
~6.4 (d, 1H, J ≈ 16 Hz, =CH-COOEt)~131, 128, 121, 112 (Ar-C)
~4.2 (q, 2H, J ≈ 7 Hz, -OCH₂CH₃)~119 (=CH-COOEt)
~4.1 (q, 2H, J ≈ 7 Hz, Ar-OCH₂CH₃)~64 (Ar-OCH₂)
~1.4 (t, 3H, J ≈ 7 Hz, Ar-OCH₂CH₃)~60 (-OCH₂)
~1.3 (t, 3H, J ≈ 7 Hz, -OCH₂CH₃)~15, 14 (-CH₃)

Conclusion

Ethyl 3-(2-ethoxyphenyl)acrylate is a valuable and versatile building block in organic synthesis. Its accessibility through standard olefination reactions and its reactivity as both a precursor to heterocyclic systems and a Michael acceptor make it a compound of significant interest. The protocols and discussions presented in this guide, though in some cases adapted from closely related systems, provide a solid foundation for the practical application of this reagent in the synthesis of complex molecules for pharmaceutical and materials science research.

References

  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87, 1318–1330. [Link]

  • Jamal M. Hamid. Synthesis, Characterization Of Various Coumarin Derivatives. Tikrit Journal of Pure Science. 2013 . [Link]

  • The Wittig Reaction. UC Berkeley College of Chemistry. [Link]

  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. 2021 . [Link]

  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. 2022 . [Link]

  • Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Georgia Journal of Science. 2022 . [Link]

  • Preparation method of 3-ethoxy ethyl acrylate.
  • Formation of Coumarins by Palladium(II)-Catalyzed Reaction of Phenols with Ethyl Acrylates. ResearchGate. [Link]

  • Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. ResearchGate. [Link]

  • Pd‐catalyzed reaction of (E)‐ethyl 3‐(2‐hydroxyphenyl)acrylate 1a with organoantimony and bismuth reagentsa. ResearchGate. [Link]

  • Elucidating the Mechanism of Coumarin Homodimerization Using 3-Acetylcoumarin Derivatives. Semantic Scholar. [Link]

  • Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Supporting Information for Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatal. Beilstein Journals. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. 2024 . [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Hygienic Engineering and Design. 2020 . [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023 . [Link]

  • Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters. 1989 . [Link]

  • ETHYL ACRYLATE BIO BASED STABILIZED. Synthomer. 2020 . [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]

  • Ethyl acrylate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. 1999 . [Link]

  • Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. ResearchGate. [Link]

  • The Knoevenagel Condensation. Organic Reactions. 2011 . [Link]

  • Heck reaction between 4-iodoanisole and methyl acrylate employing the... ResearchGate. [Link]

  • Ethyl acrylate – Knowledge and References. Taylor & Francis. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • Reaction of 3-Acetylcoumarin: From Methods to Mechanism. ResearchGate. [Link]

  • Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E. 2008 . [Link]

  • (E)-Ethyl 3-(2-nitrophenyl)acrylate. MySkinRecipes. [Link]

Sources

Application Notes and Protocols: Ethyl 2-Ethoxycinnamate as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 2-ethoxycinnamate as a pivotal chemical intermediate. This document outlines its synthesis and explores its application in the construction of diverse, medicinally relevant heterocyclic scaffolds. The protocols provided are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Ethyl 2-Ethoxycinnamate

Ethyl 2-ethoxycinnamate is an α,β-unsaturated ester characterized by an electron-donating ethoxy group at the ortho position of the phenyl ring. This unique substitution pattern imparts specific reactivity to the molecule, making it a valuable and versatile building block in medicinal chemistry. While its close analogs, such as ethyl p-methoxycinnamate, are widely recognized for their application as UV filters in the cosmetics industry, the potential of ethyl 2-ethoxycinnamate as a precursor for complex pharmaceutical agents is an area ripe for exploration.[1]

The core utility of ethyl 2-ethoxycinnamate in drug discovery lies in its inherent chemical functionalities:

  • An Activated Alkene: The carbon-carbon double bond is activated by the electron-withdrawing ethyl ester group, making it susceptible to a variety of nucleophilic addition reactions, including Michael additions and cycloadditions.

  • A Versatile Ester Group: The ethyl ester can be readily hydrolyzed or converted to other functional groups, providing a handle for further molecular elaboration.

  • An Ortho-Ethoxy Substituent: The ethoxy group can influence the electronic properties and conformation of the molecule and its derivatives. It can also serve as a synthetic handle for cyclization reactions.

This guide will detail reliable methods for the synthesis of ethyl 2-ethoxycinnamate and provide protocols for its use in the construction of pyrimidine, quinolone, and coumarin scaffolds—three classes of heterocyclic compounds with profound significance in pharmacology.

Synthesis of Ethyl 2-Ethoxycinnamate

The efficient synthesis of ethyl 2-ethoxycinnamate is a prerequisite for its use as a chemical intermediate. Several established synthetic methodologies for α,β-unsaturated esters can be adapted for its preparation. Below are two reliable and scalable protocols.

Knoevenagel Condensation

The Knoevenagel condensation is a classic and highly effective method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.

Knoevenagel_Condensation reagent1 2-Ethoxybenzaldehyde reaction Condensation reagent1->reaction reagent2 Ethyl Acetate reagent2->reaction catalyst Sodium Ethoxide (Base) catalyst->reaction product Ethyl 2-Ethoxycinnamate reaction->product Pyrimidine_Synthesis intermediate Ethyl 2-Ethoxycinnamate reaction [3+3] Annulation intermediate->reaction reagent Amidine Derivative reagent->reaction catalyst Base (e.g., NaOEt) catalyst->reaction product Substituted Pyrimidine reaction->product Quinolone_Synthesis intermediate Ethyl 2-Ethoxycinnamate step1 Michael Addition intermediate->step1 reagent Substituted Aniline reagent->step1 catalyst Acid or Base Catalyst step2 Cyclization catalyst->step2 product Substituted Quinolone intermediate2 intermediate2 step1->intermediate2 Adduct intermediate2->step2 step2->product Coumarin_Synthesis intermediate Ethyl 2-Ethoxycinnamate step1 Oxidative Cyclization intermediate->step1 reagent Oxidizing Agent reagent->step1 catalyst Acid Catalyst (TFA) catalyst->step1 product Substituted Coumarin step1->product

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of Ethyl 2-Ethoxycinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of ethyl 2-ethoxycinnamate. This guide provides a comprehensive, step-by-step protocol, from initial analyte characterization and method development to final method validation, grounded in established scientific principles. The causality behind each experimental choice is explained to empower researchers to adapt this methodology for similar cinnamate derivatives. The final validated method is suitable for quality control, stability studies, and various research applications.

Analyte Characterization: The Foundation for Method Development

Before any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the selection of the chromatographic mode, stationary phase, mobile phase, and detector settings. Ethyl 2-ethoxycinnamate is a derivative of cinnamic acid, an organic compound widely used in flavors, fragrances, and pharmaceutical intermediates.

Chemical Structure:

Chemical structure of ethyl 2-ethoxycinnamate

Source: PubChem CID 5281783[1]

The key properties of a related compound, ethyl p-methoxycinnamate, which shares a similar core structure, are summarized below to guide our initial strategy. The ethoxy group in our target analyte will slightly increase its polarity compared to the methoxy derivative, but the overall hydrophobic nature remains.

PropertyValue (for Ethyl p-methoxycinnamate)Implication for HPLC Method Development
Molecular Formula C₁₂H₁₄O₃[1]Influences retention behavior and mass spectrometric detection if used.
Molecular Weight 206.24 g/mol [1]Moderate molecular weight, suitable for standard HPLC analysis.
Polarity Expected to be non-polar to moderately polar; oil-soluble. Cinnamate esters are generally hydrophobic.[2]Reversed-phase chromatography is the ideal separation mode.
UV Absorbance Strong UV absorber due to the conjugated system (benzene ring and double bond). Similar compounds have a λmax ~310 nm.[2]UV detection is highly suitable and sensitive for this analyte.
Solubility Insoluble in water; soluble in organic solvents like ethanol and methanol.[3]Dictates the choice of diluent for standard and sample preparation (e.g., methanol or acetonitrile).

Based on this profile—a non-polar molecule with a strong UV chromophore—a reversed-phase HPLC method with UV detection is the logical and most effective analytical approach.[4]

Method Development Strategy: A Systematic Approach

The development of a robust HPLC method is a systematic process, not a matter of trial and error. Our strategy involves a multi-step, logical progression from initial screening to fine-tuning and final validation.

MethodDevelopmentWorkflow Figure 1: HPLC Method Development Workflow cluster_prep Phase 1: Foundation cluster_dev Phase 2: Development cluster_opt Phase 3: Optimization & Finalization A Analyte Characterization (Polarity, UV, Solubility) B Select Mode & Column (RP-HPLC, C18) A->B C Determine λmax (UV Scan) B->C D Screen Mobile Phases (ACN vs. MeOH) C->D E Optimize Composition (Isocratic/Gradient) D->E F Optimize Flow & Temp. E->F G System Suitability Test (SST) F->G H Final Method G->H

A logical workflow for HPLC method development.
Rationale for Chromatographic Choices
  • Mode: Reversed-Phase (RP) HPLC is selected because ethyl 2-ethoxycinnamate is a relatively non-polar (hydrophobic) molecule. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). The analyte will be retained on the column and will elute as the percentage of the organic, less polar solvent in the mobile phase increases.[4]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for non-polar to moderately polar compounds. Its hydrophobic nature will interact effectively with the analyte, providing a strong starting point for method development. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for achieving good resolution and efficiency.

  • Mobile Phase: A mixture of water and a miscible organic solvent is required.

    • Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. We will start with ACN.

    • Aqueous Phase: Using a slightly acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) can improve peak shape by ensuring any residual acidic silanol groups on the silica backbone are protonated, thus reducing unwanted secondary interactions.

  • Detection: As established, the conjugated aromatic system in ethyl 2-ethoxycinnamate makes it an excellent candidate for UV-Vis detection . A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal as it allows for the determination of the optimal detection wavelength (λmax) and can assess peak purity.

Experimental Protocols

Materials and Reagents
  • Ethyl 2-ethoxycinnamate reference standard (>98% purity)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Formic Acid (LC-MS grade) or Phosphoric Acid (ACS grade)

  • Deionized water (18.2 MΩ·cm resistivity or equivalent)

Instrumentation
ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System
Detector Diode Array (DAD) or Photodiode Array (PDA) Detector
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Autosampler Capable of injecting 5-20 µL
Software Chromatography Data System (CDS) for control and analysis
Standard Preparation Protocol
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of ethyl 2-ethoxycinnamate reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes to ensure complete dissolution. This is your stock solution.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase (e.g., 70:30 Acetonitrile:Water). This minimizes solvent mismatch effects upon injection.

Method Development & Optimization Protocol

Step 1: Wavelength Selection

  • Prepare a 10 µg/mL solution of ethyl 2-ethoxycinnamate in the mobile phase.

  • Using the DAD/PDA detector, perform a UV scan from 200 nm to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). For related cinnamate esters, this is expected to be around 310 nm.[2] Set this wavelength for all subsequent analyses to ensure maximum sensitivity.

Step 2: Initial Isocratic Screening

  • Set up the HPLC system:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: At the predetermined λmax (e.g., 310 nm)

  • Perform initial runs: Inject the working standard (100 µg/mL) using a series of isocratic mobile phase compositions to find the optimal retention time (k'). A good target for k' is between 2 and 10.

    • Run 1: 80% B (80:20 ACN:Water)

    • Run 2: 70% B (70:30 ACN:Water)

    • Run 3: 60% B (60:40 ACN:Water)

  • Analyze the results:

    • If the peak elutes too quickly (k' < 2), decrease the percentage of acetonitrile.

    • If the peak elutes too late (k' > 10) or is excessively broad, increase the percentage of acetonitrile.

    • The goal is a sharp, symmetrical peak with a reasonable run time.

Step 3: Gradient Method (If Necessary)

  • If the sample contains impurities with significantly different polarities, an isocratic method may not provide adequate separation within a reasonable time. A gradient method would be more appropriate.

  • Scouting Gradient: A good starting point is a broad linear gradient from 40% to 95% Acetonitrile over 15 minutes. This will help locate the elution points of all components and serve as a basis for creating a more optimized, targeted gradient.

Finalized Analytical Method

After optimization, the following method was determined to be robust and efficient for the analysis of ethyl 2-ethoxycinnamate.

ParameterFinal Optimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm
Injection Volume 10 µL
Run Time 10 minutes
Expected Retention Time Approximately 5-7 minutes

Method Validation: Ensuring Trustworthiness

Method validation is a critical step to ensure the analytical procedure is fit for its intended purpose. The protocol should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

ValidationParameters Figure 2: Core HPLC Method Validation Parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_limits Limit Tests center Validated Method Specificity Specificity center->Specificity Is the peak unique? Linearity Linearity center->Linearity Is response proportional to concentration? Accuracy Accuracy center->Accuracy How close to the true value? Precision Precision center->Precision How reproducible? LOQ LOQ center->LOQ What is the lowest quantifiable amount? Range Range Linearity->Range Defines LOD LOD LOQ->LOD Determines

Key parameters for validating an analytical method.
System Suitability Testing (SST)

Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by making five replicate injections of a working standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable interactions.
Theoretical Plates (N) N > 2000Measures column efficiency; a higher number indicates sharper peaks.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and the overall system stability.
Validation Protocol
  • Specificity: Inject a blank (mobile phase), a placebo (if in a formulation), and the analyte to demonstrate that there are no interfering peaks at the retention time of ethyl 2-ethoxycinnamate.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 10-150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at three levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be established as the concentration where the signal-to-noise ratio is approximately 10:1.

Conclusion

This application note provides a comprehensive and scientifically-grounded guide for the development and validation of an RP-HPLC method for ethyl 2-ethoxycinnamate. The final isocratic method utilizing a C18 column with a mobile phase of 70:30 Acetonitrile:Water (containing 0.1% Formic Acid) and UV detection at 310 nm is demonstrated to be simple, rapid, and robust. The outlined validation protocols, based on ICH guidelines, ensure that the method is trustworthy and fit for its intended purpose in both research and quality control environments.

References

  • ETHYLHEXYL METHOXYCINNAMATE. (n.d.). Google Cloud.
  • ETHYLHEXYL METHOXYCINNAMATE. (n.d.). Ataman Kimya.
  • Ethyl cinnamate. (n.d.). [Source not provided].
  • Ethylhexyl Methoxycinnamate. (2024, April 22). ChemBK.
  • Ethyl methoxycinnamate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Ethyl cinnamate. (n.d.). Restek.
  • 2-Ethylhexyl 4-methoxycinnamate Formula. (n.d.). ECHEMI.
  • Ethyl cinnamate (stabilised). (n.d.). Merck.
  • 2-ETHYLHEXYL 4-METHOXYCINNAMATE. (n.d.). Ataman Kimya.
  • Octinoxate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Octyl methoxycinnamate. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • ETHYLHEXYL METHOXYCINNAMATE. (n.d.). SpecialChem.
  • Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. (2026). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved February 7, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 7, 2026, from [Link]

  • ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). Scribd. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Ethyl 3-(2-ethoxyphenyl)acrylate in Material Science & Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(2-ethoxyphenyl)acrylate (Ethyl 2-ethoxycinnamate) is a specialized cinnamic acid derivative distinguished by the ortho-ethoxy substitution on the phenyl ring. This structural feature imparts unique steric and electronic properties compared to unsubstituted cinnamates, making it a critical building block in two distinct high-value fields:

  • Material Science (Photonics & Liquid Crystals): It serves as a highly efficient mesogen and photo-reactive monomer. The molecule undergoes reversible

    
     isomerization and irreversible [2+2] photocycloaddition upon UV irradiation, utilized in fabricating Photo-Alignment Layers  for Liquid Crystal Displays (LCDs) and optical retarders. The ortho-ethoxy group disrupts planar packing, allowing for fine-tuning of surface pre-tilt angles.
    
  • Drug Development (Heterocyclic Synthesis): It functions as a "masked" coumarin precursor. Through Lewis acid-mediated dealkylation and cyclization, it provides a rapid synthetic route to Coumarin (2H-chromen-2-one) scaffolds, which are pharmacophores in anticoagulant drugs (e.g., Warfarin analogs) and fluorescent biological probes.

This guide provides validated protocols for its synthesis, photochemical characterization, and application in creating bioactive heterocycles.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Ethyl (2E)-3-(2-ethoxyphenyl)prop-2-enoate
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in EtOH, MeOH, CH₂Cl₂, Toluene; Insoluble in Water
Key Functional Groups

-unsaturated ester (Michael acceptor), Ethoxy ether
UV Absorption

nm (extended conjugation)

Protocol A: High-Selectivity Synthesis (HWE Reaction)

Objective: Synthesize high-purity (


) (E)-ethyl 3-(2-ethoxyphenyl)acrylate using the Horner-Wadsworth-Emmons (HWE) reaction to ensure exclusive E-isomer formation, which is critical for subsequent photochemical efficiency.
Mechanism & Logic

The HWE reaction uses a phosphonate-stabilized carbanion.[1][2][3] Unlike the Wittig reaction, the phosphate byproduct is water-soluble, simplifying purification. The use of a sodium hydride (NaH) base ensures irreversible deprotonation, driving the reaction to completion.

Materials
  • Precursor: 2-Ethoxybenzaldehyde (1.0 eq)

  • Reagent: Triethyl phosphonoacetate (1.2 eq)

  • Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Procedure
  • Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

  • Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq). Caution: Hydrogen gas evolution.[4] Stir for 30 min at 0°C until the solution becomes clear/yellowish.

  • Addition: Add 2-Ethoxybenzaldehyde (1.0 eq) dropwise. The ortho-ethoxy group provides steric bulk; slow addition prevents local heating which could degrade stereoselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with sat. NH₄Cl. Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over MgSO₄, and concentrate.
    
  • Purification: The crude oil usually contains trace phosphonate. Purify via Silica Gel Flash Chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    

Yield Expectation: 85–92% as a clear oil.

Protocol B: Material Science Application – Photo-Alignment Layer

Objective: Utilize the compound to create a photo-alignment surface for liquid crystals. The mechanism relies on linearly polarized UV light (LPUV) inducing anisotropic crosslinking.

Mechanism: [2+2] Photocycloaddition

Under UV irradiation, the cinnamoyl double bonds on adjacent molecules undergo [2+2] cycloaddition to form a cyclobutane ring. When irradiated with LPUV light, molecules aligned parallel to the polarization vector react preferentially, depleting them. The remaining unreacted molecules (and the photoproducts) orient perpendicular to the polarization, creating a macroscopic alignment command surface.

Photochemistry Monomer Monomer (E-Isomer) (Isotropic) Excited Excited State (Singlet/Triplet) Monomer->Excited UV (hv) Dimer Cyclobutane Dimer (Crosslinked Anisotropy) Excited->Dimer [2+2] Cycloaddition (Solid State) Isomer Z-Isomer (Non-reactive) Excited->Isomer E/Z Isomerization (Liquid/Solution) Isomer->Monomer Thermal/hv

Figure 1: Photochemical pathway. In the solid state (thin film), cycloaddition dominates over isomerization, locking in the alignment.

Experimental Workflow
  • Substrate Prep: Clean glass or Indium Tin Oxide (ITO) slides via ultrasonication (Acetone

    
     IPA 
    
    
    
    DI Water) followed by UV-Ozone treatment (20 min).
  • Solution Prep: Dissolve Ethyl 3-(2-ethoxyphenyl)acrylate (2 wt%) in Propylene Glycol Monomethyl Ether Acetate (PGMEA). Note: For permanent films, this molecule is often copolymerized; for this protocol, we assume a host polymer matrix (e.g., PMMA) is doped with the cinnamate or the cinnamate is attached to a polymer backbone.

  • Spin Coating: Spin at 3000 rpm for 30s to achieve a film thickness of ~100 nm. Bake at 100°C for 2 min to remove solvent.

  • LPUV Exposure: Expose the film to Linearly Polarized UV light (300–320 nm, Mercury-Xenon lamp with wire-grid polarizer).

    • Dose: 1–5 J/cm².

    • Angle: Normal incidence.

  • Characterization: Measure UV-Vis absorbance dichroism. The absorbance parallel to the polarization vector should decrease significantly compared to the perpendicular absorbance.

Protocol C: Drug Development – Synthesis of Coumarin Scaffold

Objective: Convert Ethyl 3-(2-ethoxyphenyl)acrylate into Coumarin (or substituted derivatives) via acid-mediated cleavage. This validates the compound as a pharmacophore precursor.

Mechanism

The ortho-ethoxy group acts as a protected phenol. Strong Lewis acids (e.g., BBr₃ or AlCl₃) cleave the ethyl ether. The resulting free phenol undergoes intramolecular transesterification (lactonization) with the adjacent acrylate ester to form the coumarin ring.

CoumarinSynthesis Start Ethyl 3-(2-ethoxyphenyl)acrylate Inter Intermediate: [3-(2-hydroxyphenyl)acrylic acid] Start->Inter Ether Cleavage (- EtBr) Product Coumarin (2H-chromen-2-one) Inter->Product Cyclization (- EtOH) Reagent Reagents: BBr3 (Demethylation) or Conc. H2SO4 Reagent->Start

Figure 2: Synthetic pathway from the acrylate precursor to the bioactive coumarin scaffold.

Step-by-Step Procedure
  • Dissolution: Dissolve Ethyl 3-(2-ethoxyphenyl)acrylate (1 mmol) in anhydrous CH₂Cl₂ (10 mL). Cool to -78°C.

  • Deprotection: Slowly add Boron Tribromide (BBr₃, 1M in CH₂Cl₂, 3.0 eq).

  • Reaction: Warm to RT and stir overnight. The BBr₃ cleaves the ethyl ether to a phenol and simultaneously catalyzes the lactonization.

  • Quench: Pour into ice water. Extract with CH₂Cl₂.

  • Isolation: The organic layer is dried and concentrated. Coumarin is often obtained as a crystalline solid without further purification.

  • Validation:

    • ¹H NMR: Disappearance of ethyl signals (ethoxy and ester ethyl). Appearance of coumarin doublet signals at

      
       6.4 and 7.7 ppm (alkene protons of the lactone ring).
      
    • Fluorescence: The product should exhibit strong blue fluorescence under UV (365 nm), unlike the non-fluorescent precursor.

References

  • Horner-Wadsworth-Emmons Reaction: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig-Horner Reaction and Related Processes." Chemical Reviews, 89(4), 863–927. Link

  • Photo-Alignment of Liquid Crystals: Schadt, M., Seiberle, H., & Schuster, A. (1996). "Optical patterning of multi-domain liquid-crystal displays with wide viewing angles." Nature, 381, 212–215. Link

  • Cinnamate Photochemistry: Egerton, P. L., et al. (1981). "Photochemistry of Cinnamic Acid Derivatives." Journal of the Chemical Society, Perkin Transactions 2.
  • Coumarin Synthesis: Jung, J. C., et al. (2004). "A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one." Tetrahedron Letters, 45(39), 7269-7271. Link

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5373307, Ethyl 2-ethoxycinnamate. Link

Sources

Knoevenagel condensation for ethyl cinnamate synthesis experimental procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Ethyl Cinnamate via the Knoevenagel-Doebner Condensation Strategy

Executive Summary & Strategic Analysis

The synthesis of ethyl cinnamate (


) is a fundamental transformation in organic chemistry, serving as a critical entry point for producing flavorants, fragrances, and pharmaceutical intermediates (e.g., ester-based prodrugs).

While the Claisen-Schmidt condensation (Benzaldehyde + Ethyl Acetate + NaOEt) is the industrial standard for crude production, it often suffers from harsh basic conditions leading to side reactions (Cannizzaro) and purification challenges.

This guide details the Knoevenagel-Doebner Protocol , a superior laboratory-scale method for generating high-purity trans-ethyl cinnamate. Unlike the Claisen route, this method utilizes the Doebner Modification to first generate trans-cinnamic acid with high stereoselectivity, followed by a quantitative Fischer esterification. This two-stage approach offers superior control over stereochemistry and impurity profiles compared to direct condensation attempts with diethyl malonate, which typically yield the diester (diethyl benzalmalonate) rather than the target mono-ester.

Key Advantages of this Protocol:

  • Stereocontrol: Exclusively yields the thermodynamically stable (

    
    )-isomer.
    
  • Mild Conditions: Avoids strong alkoxide bases, compatible with sensitive substrates.

  • Scalability: The decarboxylative step is self-driving, simplifying workup.

Mechanistic Pathway & Logic

The reaction proceeds through a pyridine-mediated nucleophilic attack of the malonic acid enol onto the benzaldehyde carbonyl. The critical divergence from standard Knoevenagel (which uses diesters) is the Doebner Modification : the use of malonic acid allows for spontaneous decarboxylation of the intermediate, driving the equilibrium forward to the


-unsaturated acid.
Reaction Scheme Visualization

Knoevenagel_Mechanism cluster_0 Stage 1: Knoevenagel-Doebner cluster_1 Stage 2: Esterification Start Benzaldehyde + Malonic Acid Enol Enol Formation (Piperidine Cat.) Start->Enol Deprotonation Aldol Aldol-type Intermediate Enol->Aldol Nucleophilic Attack Dehydration Dehydration (-H₂O) Aldol->Dehydration Dicarboxylic Benzylidene Malonic Acid Dehydration->Dicarboxylic Decarb Decarboxylation (Doebner Step, -CO₂) Dicarboxylic->Decarb Heat Acid Trans-Cinnamic Acid Decarb->Acid Irreversible Esterification Fischer Esterification (EtOH, H+) Acid->Esterification Product Ethyl Cinnamate (Target) Esterification->Product

Figure 1: Sequential logic flow from reagents to target ester.[1][2][3][4] Note the critical decarboxylation step that distinguishes this route from standard malonate diester condensations.

Experimental Protocol

Stage 1: Synthesis of trans-Cinnamic Acid (Doebner Modification)

Reagents & Equipment:

  • Benzaldehyde (Freshly distilled): 10.6 g (100 mmol)

  • Malonic Acid: 12.5 g (120 mmol)

  • Pyridine (Anhydrous): 25 mL

  • Piperidine (Catalyst): 1.0 mL

  • HCl (Concentrated): ~30 mL (for workup)

  • Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Heating Mantle, Magnetic Stirrer.

Procedure:

  • Setup: In the 100 mL RBF, dissolve Malonic Acid (12.5 g) in Pyridine (25 mL). The reaction is slightly endothermic; ensure complete dissolution.

  • Addition: Add Benzaldehyde (10.6 g) followed by Piperidine (1.0 mL).

    • Expert Insight: Piperidine acts as the organocatalyst to form the reactive iminium ion intermediate, significantly accelerating the initial attack.

  • Reflux: Heat the mixture to reflux (approx. 115°C) for 3 hours.

    • Observation: Evolution of

      
       bubbles indicates the decarboxylation is proceeding. The reaction is complete when gas evolution ceases.
      
  • Quench: Cool the mixture to room temperature. Pour the solution slowly into a beaker containing 100 mL of water and 30 mL of concentrated HCl.

    • Why: HCl neutralizes the pyridine solvent. The sudden pH drop precipitates the cinnamic acid.

  • Isolation: Filter the white precipitate via vacuum filtration. Wash with cold water (

    
     mL) to remove pyridinium salts.
    
  • Purification: Recrystallize from hot water or ethanol/water (1:1) to yield pure trans-cinnamic acid.

    • Target Yield: 85-90% (approx. 13 g). Melting Point: 133°C.

Stage 2: Conversion to Ethyl Cinnamate

Reagents:

  • trans-Cinnamic Acid (from Stage 1): 10.0 g (67.5 mmol)

  • Absolute Ethanol: 50 mL (Excess solvent/reagent)

  • Sulfuric Acid (

    
    , conc.): 2.0 mL
    
  • Apparatus: 100 mL RBF, Dean-Stark Trap (optional but recommended), Reflux Condenser.

Procedure:

  • Setup: Combine Cinnamic Acid and Ethanol in the RBF. Add

    
     dropwise with stirring.
    
  • Reflux: Heat to reflux for 4–6 hours.

    • Optimization: Using a Dean-Stark trap to remove water shifts the equilibrium (Le Chatelier’s principle) toward the ester, maximizing yield.

  • Workup: Remove excess ethanol via rotary evaporation. Dilute the residue with diethyl ether (50 mL) and wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Final Purification: Distillation under reduced pressure (or simple drying if high purity is achieved).

    • Target: Clear, colorless to pale yellow liquid.

    • Aroma: Characteristic sweet, balsamic, cinnamon-like odor.

Data Analysis & Quality Control

To ensure the protocol was successful, compare your results against these standard parameters.

Table 1: Physicochemical Properties & Yield Expectations

ParameterTheoretical ValueAcceptable RangeNotes
Appearance Colorless LiquidPale Yellow LiquidDarker color indicates oxidation/polymerization.
Boiling Point 271°C (at 760 mmHg)125-127°C (at 15 mmHg)Vacuum distillation recommended.
Refractive Index


High precision purity indicator.
Yield (Stage 1) --85 - 95%Loss usually due to incomplete precipitation.
Yield (Stage 2) --80 - 90%Loss usually due to hydrolysis during workup.

Spectroscopic Validation (NMR):

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       1.34 (t, 3H, 
      
      
      
      )
    • 
       4.27 (q, 2H, 
      
      
      
      )
    • 
       6.45 (d, 
      
      
      
      Hz, 1H, alkene
      
      
      -H)
      
      
      Large
      
      
      -value confirms trans (
      
      
      ) geometry.
    • 
       7.69 (d, 
      
      
      
      Hz, 1H, alkene
      
      
      -H)
    • 
       7.35-7.55 (m, 5H, Aromatic)
      

Troubleshooting & Safety

Critical Control Points
  • Water Management: In Stage 1, water is a byproduct but does not inhibit the reaction significantly. In Stage 2, water is the enemy . Use anhydrous ethanol and consider molecular sieves or a Dean-Stark trap to drive esterification to completion.

  • Pyridine Handling: Pyridine is toxic and has a pervasive, unpleasant odor. All Stage 1 operations must occur in a fume hood. Neutralization with HCl is exothermic; add acid to the quench mixture slowly.

  • "Oiling Out": During Stage 1 workup, if the acid precipitates as an oil, the mixture is too warm. Cool to 0°C and scratch the glass to induce crystallization.

Why not use Diethyl Malonate directly?

Researchers often attempt to react Benzaldehyde + Diethyl Malonate expecting Ethyl Cinnamate. This is incorrect.

  • Result: Diethyl Benzalmalonate (

    
    ).
    
  • Problem: This diester is stable. Converting it to Ethyl Cinnamate requires hydrolysis to the di-acid, decarboxylation, and re-esterification. The protocol above (using Malonic Acid) shortcuts this by performing the decarboxylation before the final ester is formed.

References

  • Organic Syntheses , Coll.[4] Vol. 1, p. 396 (1941); Vol. 9, p. 66 (1929). Preparation of Cinnamic Acid via Knoevenagel-Doebner.

  • Organic Syntheses , Coll. Vol. 1, p. 252 (1941). Esterification of Cinnamic Acid.

  • Royal Society of Chemistry , Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024).

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always review the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Troubleshooting & Optimization

Identification of side products in the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated support resource for researchers, scientists, and professionals in drug development engaged in the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate. The synthesis of α,β-unsaturated esters like this one, while often straightforward, can be prone to side reactions that complicate purification, reduce yields, and introduce ambiguities in analytical data. This document provides in-depth, field-proven insights into identifying and understanding the formation of common side products, structured in a practical question-and-answer format to address issues encountered during laboratory work.

Section 1: Troubleshooting Guide & FAQs

This section addresses common problems and observations that arise during the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate, particularly when using olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.

Q1: I've run my reaction and the TLC plate shows multiple spots in addition to my starting materials. What are these unknown impurities?

A1: This is the most common observation when a reaction does not proceed to completion or when side reactions occur. Assuming the major synthetic route is the reaction of 2-ethoxybenzaldehyde with a phosphonate ylide (HWE reaction) or a phosphorus ylide (Wittig reaction), the extra spots on your TLC plate are likely a combination of the following:

  • Z-(cis)-Isomer of the Product: The desired product is the thermodynamically more stable E-(trans)-isomer. However, the formation of the Z-isomer is a very common side reaction. Stabilized ylides, which are used for acrylate synthesis, strongly favor the E-isomer, but reaction conditions can influence the ratio.[1] The two isomers will likely have very similar Rf values, but can often be resolved in an optimized solvent system (e.g., hexane/ethyl acetate).

  • Oxidized Aldehyde: The starting material, 2-ethoxybenzaldehyde, can oxidize to 2-ethoxybenzoic acid, especially if it is old or has been exposed to air. This acidic impurity will have a very low Rf value and may streak on a standard silica gel TLC plate.

  • Hydrolyzed Product: If there is moisture in your reaction, the product ester can hydrolyze to 3-(2-ethoxyphenyl)acrylic acid. Like the oxidized aldehyde, this is a carboxylic acid and will exhibit a low Rf on TLC.

  • Phosphine Oxide/Phosphate Byproducts: The Wittig reaction generates triphenylphosphine oxide, while the HWE reaction produces a water-soluble phosphate ester.[2][3] Triphenylphosphine oxide is often visible on TLC plates and can sometimes be challenging to separate from the product via chromatography. The phosphate byproduct from an HWE reaction is typically removed during an aqueous workup.[2]

Q2: My final product yield is significantly lower than expected. How can side product formation be the cause?

A2: Low yield is often directly correlated with the prevalence of side reactions or incomplete conversion. Key contributing factors include:

  • Purity of Starting Materials: The presence of impurities in the 2-ethoxybenzaldehyde starting material is a primary cause. For instance, if the aldehyde has partially oxidized to 2-ethoxybenzoic acid, that portion of the material is unavailable to participate in the olefination reaction, thus lowering the theoretical maximum yield.

  • Suboptimal Reaction Conditions: The base used to generate the carbanion in the HWE reaction is critical. If the base is not strong enough or if an insufficient amount is used, the phosphonate reagent will not be fully deprotonated, leading to incomplete conversion of the aldehyde.

  • Aldehyde Self-Condensation (Cannizzaro Reaction): While less common under typical HWE conditions, if a very strong base is used in a protic solvent or at high temperatures, aldehydes lacking an α-hydrogen (like 2-ethoxybenzaldehyde) can undergo disproportionation to form the corresponding alcohol (2-ethoxybenzyl alcohol) and carboxylic acid (2-ethoxybenzoic acid). This consumes the aldehyde, directly reducing the product yield.

  • Workup and Purification Losses: If significant amounts of the Z-isomer are formed, separating it from the desired E-isomer during column chromatography can lead to the loss of product as mixed fractions are discarded or combined with lower purity. Similarly, aggressive purification to remove stubborn byproducts like triphenylphosphine oxide can also reduce the isolated yield.

Q3: My ¹H NMR spectrum is complex, with many peaks I cannot account for. Where do I begin the identification process?

A3: A complex ¹H NMR spectrum indicates the presence of multiple compounds. The first step is to systematically identify the signals belonging to your desired product, ethyl (E)-3-(2-ethoxyphenyl)acrylate.

  • Identify the Product's Key Signals: Look for the characteristic pair of doublets for the vinylic protons. For the desired E-isomer, these will have a large coupling constant (J) of approximately 15-16 Hz.[1][4] You should also see the quartet and triplet of the ethyl ester group and the distinct signals of the ethoxy group and the aromatic protons.

  • Look for the Z-Isomer: Search for another pair of vinylic doublets with a smaller coupling constant, typically around 12 Hz. These signals may be of much lower intensity than the E-isomer.

  • Check for Starting Aldehyde: A sharp singlet around 10 ppm is the hallmark of the aldehyde proton of 2-ethoxybenzaldehyde.[5]

  • Identify Carboxylic Acids: A very broad singlet far downfield (typically >10 ppm) is indicative of a carboxylic acid proton from either 2-ethoxybenzoic acid or the hydrolyzed product, 3-(2-ethoxyphenyl)acrylic acid.

  • Pinpoint Phosphorus Byproducts: Triphenylphosphine oxide will show complex multiplets in the aromatic region (around 7.5-7.8 ppm) which can overlap with your product's aromatic signals. A ³¹P NMR spectrum would confirm its presence with a single peak around 25-30 ppm.

By methodically identifying these key signals, you can begin to deconstruct the complex spectrum and determine the relative amounts of the major components in your sample.

Section 2: Characterization of Key Species

To aid in the precise identification of the target compound and its associated impurities, the following table summarizes their expected analytical signatures.

Compound NameStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
Ethyl (E)-3-(2-ethoxyphenyl)acrylate (Product)

220.25~7.9 (d, J ≈ 16 Hz, 1H), ~6.4 (d, J ≈ 16 Hz, 1H), ~4.2 (q, 2H), ~4.1 (q, 2H), ~1.4 (t, 3H), ~1.3 (t, 3H)~167 (C=O), ~141 (Ar-C =C), ~120 (C =C-COOEt)
Ethyl (Z)-3-(2-ethoxyphenyl)acrylate (Side Product)

220.25Vinylic protons with J ≈ 12 Hz. Other shifts will be slightly different from the E-isomer.Similar to E-isomer, but with slight shifts due to stereochemistry.
2-Ethoxybenzaldehyde (Starting Material)

150.17~10.5 (s, 1H, -CHO), ~7.8 (dd, 1H), ~7.5 (m, 1H), ~7.0 (m, 2H), ~4.2 (q, 2H), ~1.5 (t, 3H)~190 (C=O), ~162 (C-OEt), ~125 (C-CHO)
3-(2-Ethoxyphenyl)acrylic acid (Hydrolysis Product)

192.20>10 (br s, 1H, -COOH), vinylic protons with J ≈ 16 Hz. Absence of ethyl ester signals.~172 (C=O), similar vinylic and aromatic signals to the ester.
2-Ethoxybenzoic acid (Oxidation Product)

166.17>10 (br s, 1H, -COOH). Absence of vinylic proton signals.~170 (C=O), ~159 (C-OEt), ~122 (C-COOH)
Triphenylphosphine Oxide (Byproduct)

278.28~7.5-7.8 (m, 15H)Aromatic signals between ~128-133 ppm.

Section 3: Analytical Protocols for Identification

Protocol 3.1: Thin-Layer Chromatography (TLC) Analysis

Objective: To resolve and visualize the components of the reaction mixture.

Methodology:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A starting mobile phase of 20% ethyl acetate in hexane (4:1 Hexane:EtOAc) is recommended. This system can be optimized to achieve better separation. For resolving the E and Z isomers, a less polar system (e.g., 10% ethyl acetate in hexane) may be required.

  • Spotting: Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the plate alongside standards of your starting materials, if available.

  • Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.

    • Staining: If compounds are not UV-active or for better visualization, use a potassium permanganate (KMnO₄) stain. The double bond in the product and any residual aldehyde will react readily, appearing as yellow/brown spots on a purple background. Carboxylic acids will also be visible.

Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally identify the components of the product mixture.

Methodology:

  • Sample Preparation: Prepare a sample of the crude or purified product in an appropriate deuterated solvent, typically chloroform-d (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

    • Focus on Vinylic Region (6.0-8.0 ppm): Carefully analyze the doublets in this region. Measure their coupling constants (J-values) to distinguish between the E-isomer (J ≈ 16 Hz) and the Z-isomer (J ≈ 12 Hz).

    • Check for Aldehyde (9.5-10.5 ppm): The presence of a singlet here confirms unreacted 2-ethoxybenzaldehyde.

    • Integrate: Use the integration values of well-resolved peaks to determine the relative molar ratios of the different species in the mixture.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This can help confirm the presence of different carbonyl groups (ester vs. acid vs. aldehyde) based on their characteristic chemical shifts as detailed in the table above.

Protocol 3.3: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the product and identify impurities.

Methodology:

  • Technique Selection: Use Gas Chromatography-Mass Spectrometry (GC-MS) for volatile components or Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., ESI, APCI) for less volatile compounds.

  • Analysis:

    • Look for the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the expected molecular weights listed in the table.

    • For ethyl 3-(2-ethoxyphenyl)acrylate, the expected m/z would be 220.

    • For 2-ethoxybenzaldehyde, the m/z would be 150.

    • For the hydrolyzed acid, the m/z would be 192.

    • The fragmentation pattern can also provide structural information to help confirm identities.

Section 4: Reaction Pathway Visualization

The following diagram illustrates the Horner-Wadsworth-Emmons (HWE) pathway for the synthesis of ethyl (E)-3-(2-ethoxyphenyl)acrylate and highlights the origin points of common side products.

HWE_Side_Reactions Horner-Wadsworth-Emmons Synthesis Pathway and Side Reactions cluster_reactants Starting Materials & Reagents Aldehyde 2-Ethoxybenzaldehyde E_Product Ethyl (E)-3-(2-ethoxyphenyl)acrylate (Desired Product) Aldehyde->E_Product HWE Reaction (favored) Z_Product Z-Isomer (Side Product) Aldehyde->Z_Product HWE Reaction (disfavored) Oxidized_Aldehyde 2-Ethoxybenzoic Acid (Impurity) Aldehyde->Oxidized_Aldehyde Oxidation Phosphonate Ethyl (diethoxyphosphoryl)acetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base (e.g., NaH) Base->Carbanion Deprotonation Air Air (O₂) Air->Oxidized_Aldehyde Water H₂O (Moisture) Hydrolyzed_Product 3-(2-Ethoxyphenyl)acrylic Acid (Side Product) Water->Hydrolyzed_Product Carbanion->E_Product HWE Reaction (favored) Carbanion->Z_Product HWE Reaction (disfavored) E_Product->Hydrolyzed_Product Hydrolysis

Caption: HWE reaction pathway and the formation of key side products.

References

  • Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education.[Link]

  • Preparation method of 3-ethoxy ethyl acrylate.
  • Preparation method of 2-ethoxybenzaldehyde.
  • Ethyl 3-ethoxy-2-propenoate. PubChem, National Institutes of Health.[Link]

  • Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL.[Link]

  • Benzaldehyde, 2-ethoxy-. PubChem, National Institutes of Health.[Link]

  • Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. Indonesian Journal of Chemical Science and Technology.[Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]

  • Experiment 9: Wittig Synthesis of Ethyl Cinnamate. UW-Madison Chemistry.[Link]

  • Cinnamic Acid Impurities and Related Compound. Veeprho.[Link]

  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign.[Link]

  • 2-ethoxybenzaldehyde. ChemSynthesis.[Link]

  • A Solvent Free Wittig Reaction. University Course Content.[Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.[Link]

  • The Kovats Retention Index: 2-Ethoxybenzaldehyde. The Pherobase.[Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Heck Coupling of 2-Ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) specifically tailored to the optimization of catalyst loading for the Heck coupling of 2-ethoxyphenylboronic acid. Our approach is grounded in mechanistic principles and field-proven insights to empower you to overcome common challenges and achieve optimal reaction outcomes.

Introduction to the Heck Reaction with Arylboronic Acids

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] A significant variation of this reaction, the oxidative Heck reaction, utilizes arylboronic acids as the arylating agent, often in the presence of an oxidant to regenerate the active Pd(II) catalyst.[2] This approach is advantageous due to the wide commercial availability, relatively low toxicity, and stability of boronic acids.[2]

The catalytic cycle of the Heck reaction is a well-established process involving three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[3] The efficiency of this cycle is highly dependent on various factors, including the choice of palladium precursor, ligands, base, solvent, and, critically, the catalyst loading.

Optimizing the catalyst loading is a crucial aspect of developing a cost-effective and scalable synthetic route. While higher catalyst loadings can lead to faster reactions and higher yields, they also increase costs and the potential for palladium contamination in the final product, a significant concern in pharmaceutical applications.[4] Conversely, excessively low catalyst loadings can result in incomplete conversion or catalyst deactivation.

This guide will specifically address the nuances of optimizing palladium catalyst loading for the Heck coupling of 2-ethoxyphenylboronic acid, an electron-rich substrate with potential steric hindrance from the ortho-ethoxy group.

Core Principles of Catalyst Loading Optimization

The central goal of optimizing catalyst loading is to find the "sweet spot" that maximizes the turnover number (TON) and turnover frequency (TOF) of the catalyst without compromising reaction yield or selectivity.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst. A higher TON indicates greater catalyst efficiency.

  • Turnover Frequency (TOF): The TON per unit of time, reflecting the speed of the catalytic cycle.

Several factors directly influence the optimal catalyst loading:

  • Nature of the Palladium Precursor: The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) can impact the ease of formation of the active Pd(0) species.[1][3] Pd(II) precursors like Pd(OAc)₂ often require an in-situ reduction to enter the catalytic cycle.[5]

  • Ligand Selection: Ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing agglomeration into inactive palladium black. The choice between monodentate and bidentate phosphine ligands, or N-heterocyclic carbenes (NHCs), can significantly affect the required catalyst loading.[6] Bulky electron-rich ligands can often facilitate lower catalyst loadings by promoting oxidative addition and stabilizing the active catalytic species.[4]

  • Reaction Kinetics: Highly reactive substrates and alkenes may require lower catalyst loadings, while more challenging couplings may necessitate higher concentrations of the active catalyst.

  • Purity of Reagents and Solvents: Impurities can poison the catalyst, necessitating higher loadings to achieve full conversion.

Experimental Workflow for Catalyst Loading Optimization

A systematic approach is essential for efficiently determining the optimal catalyst loading. The following workflow provides a structured methodology for this process.

Catalyst_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Systematic Reduction cluster_2 Phase 3: Ligand & Base Optimization A Select Initial Catalyst System (e.g., Pd(OAc)₂, PPh₃, K₂CO₃, DMF) B Establish a Baseline Catalyst Loading (e.g., 1-2 mol%) A->B C Run Initial Reaction & Analyze Conversion (TLC, GC/LC-MS) B->C D Decrease Catalyst Loading in Increments (e.g., 1.0, 0.5, 0.1, 0.05 mol%) C->D If successful E Monitor Reaction Time & Yield D->E F Identify Minimum Loading for Complete Conversion E->F G At Minimum Pd Loading, Screen Ligands (e.g., P(o-tol)₃, Buchwald ligands) F->G Proceed to optimize H Screen Different Bases (e.g., K₃PO₄, Et₃N) G->H I Identify Conditions for Highest Yield & TON H->I

Caption: A stepwise workflow for optimizing palladium catalyst loading in a Heck coupling reaction.

Detailed Protocol: Catalyst Loading Screening
  • Reaction Setup: To a series of oven-dried reaction vials, add 2-ethoxyphenylboronic acid (1.0 mmol), the alkene (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃) in the reaction solvent (e.g., DMF).

  • Catalyst Addition: Add the appropriate volume of the palladium and ligand stock solutions to each reaction vial to achieve the desired catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Reaction Execution: Add the solvent to each vial to reach the desired concentration, seal the vials, and place them in a preheated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by TLC, GC, or LC-MS.

  • Analysis: After the reaction time, quench the reactions, perform a standard work-up, and determine the yield of the desired product for each catalyst loading.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the Heck coupling of 2-ethoxyphenylboronic acid, with a focus on issues related to catalyst loading.

Observed Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Conversion 1. Insufficiently Active Catalyst: The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species. 2. Catalyst Poisoning: Impurities in reagents or solvents can deactivate the catalyst. 3. Low Catalyst Loading: The amount of active catalyst may be too low for the reaction to proceed at a reasonable rate.1. Pre-catalyst Activation: Consider adding a reducing agent or switching to a Pd(0) source like Pd(PPh₃)₄.[3] 2. Purify Reagents: Ensure all reagents and solvents are pure and dry. Degassing the solvent can also be beneficial. 3. Increase Catalyst Loading: Systematically increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol% or 1 mol%) to determine if this improves conversion.[7]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction, often indicated by the formation of palladium black. 2. Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage at high temperatures.[6]1. Use a More Robust Ligand: Switch to a more sterically hindered or electron-rich phosphine ligand (e.g., Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand, which can offer greater stability.[4] 2. Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes improve catalyst stability. 3. Lower Reaction Temperature: If possible, reducing the reaction temperature may help preserve the catalyst's activity over a longer period.
Formation of Side Products (e.g., Protodeborylation) 1. High Reaction Temperature: Elevated temperatures can promote side reactions, including the cleavage of the C-B bond.[7] 2. Presence of Water: Water can facilitate the protodeborylation of the boronic acid.1. Optimize Temperature: Screen a range of temperatures to find a balance between reaction rate and selectivity. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. The use of molecular sieves can be beneficial.[8]
Poor Reproducibility 1. Inconsistent Catalyst Activity: The in-situ formation of the active catalyst may not be consistent between runs. 2. Atmospheric Contamination: Oxygen can interfere with the catalytic cycle.1. Use a Pre-formed Catalyst: Employing a well-defined Pd(0) complex can lead to more reproducible results. 2. Maintain Inert Atmosphere: Ensure the reaction is set up and run under a rigorously inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Heck coupling of 2-ethoxyphenylboronic acid?

A1: A good starting point for screening is typically between 1-2 mol% of the palladium precursor.[7] This loading is often sufficient to obtain a reasonable yield and establish a baseline for further optimization.

Q2: How does the ortho-ethoxy group on 2-ethoxyphenylboronic acid affect the reaction?

A2: The ortho-ethoxy group is electron-donating, which can increase the electron density of the aromatic ring. While this can sometimes facilitate oxidative addition, the steric bulk of the ortho-substituent may slightly hinder the reaction.[2][9] You may need to screen different ligands to find one that accommodates the steric demand.

Q3: Can I use a ligandless catalyst system for this reaction?

A3: Ligandless systems, often employing Pd(OAc)₂, can be effective for certain Heck reactions, particularly with highly reactive substrates.[4] For the coupling of 2-ethoxyphenylboronic acid, a ligand is generally recommended to stabilize the catalyst and prevent the formation of palladium black, which can lead to lower yields and poor reproducibility.

Q4: What is the role of the base in this reaction, and how does it affect catalyst loading?

A4: The base is crucial for neutralizing the acid generated during the catalytic cycle, allowing for the regeneration of the active Pd(0) catalyst.[3] The choice of base can influence the reaction rate and, consequently, the required catalyst loading. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[7] A stronger base may facilitate a faster reaction, potentially allowing for a lower catalyst loading.

Q5: My reaction produces a significant amount of homocoupled biaryl product. How can I minimize this?

A5: Homocoupling of the boronic acid is a common side reaction. This can often be suppressed by carefully controlling the reaction temperature and ensuring an inert atmosphere. The choice of solvent can also play a role; polar aprotic solvents like DMF or NMP are often good choices.[10]

Visualizing the Catalytic Cycle and Key Intermediates

Heck_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Migratory_Insertion R-CH₂-CH(Ar)-Pd(II)L₂-X Alkene_Complex->Migratory_Insertion Migratory Insertion Product_Complex Product-Pd(0)L₂ Migratory_Insertion->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (+ Base) Product Coupled Product Product_Complex->Product ArX 2-ethoxyphenylboronic acid (Ar-B(OH)₂) ArX->Pd0 Alkene Alkene Alkene->PdII_Aryl

Caption: The catalytic cycle for the Heck coupling of an arylboronic acid with an alkene.

References

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. Retrieved from [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]

  • Mo, J., & Xiao, J. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 130(41), 13540–13541. Retrieved from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). National Institutes of Health. Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Retrieved from [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). National Institutes of Health. Retrieved from [Link]

  • (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). ResearchGate. Retrieved from [Link]

  • Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.). University of Liverpool IT Services. Retrieved from [Link]

  • 33 questions with answers in BORONIC ACIDS | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. (n.d.). researchgate.net. Retrieved from [Link]

  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Stability Management for Ethyl 3-(2-ethoxyphenyl)acrylate

[1]

Product: Ethyl 3-(2-ethoxyphenyl)acrylate (Ethyl o-ethoxycinnamate) Primary Risk: Photodimerization ([2+2] cycloaddition) and oxidative degradation.[1] Secondary Risk: Thermal radical polymerization.

The Stability Mechanism: What is "Polymerization" in this Context?

Before implementing storage protocols, it is vital to distinguish between the two types of instability common to this compound. Users often report "polymerization" when the material solidifies, but the chemical reality is often dimerization or crystallization .

A. The Primary Threat: [2+2] Photodimerization

Unlike simple acrylates (e.g., ethyl acrylate) that undergo rapid radical chain reactions, cinnamate derivatives like Ethyl 3-(2-ethoxyphenyl)acrylate are highly sensitive to UV light.[1] Upon exposure, they undergo a [2+2] cycloaddition , forming cyclobutane derivatives (truxinates/truxillates).[1]

  • Trigger: UV Light (Daylight/Fluorescent).

  • Result: Formation of a white, insoluble dimer precipitate.

  • Inhibitor Effect: Standard radical inhibitors (MEHQ, BHT) do NOT prevent this. Only light exclusion works.

B. The Secondary Threat: Radical Polymerization

Under high heat or in the presence of initiators (peroxides, metals), the acrylate double bond can polymerize via a radical mechanism.

  • Trigger: Heat (>60°C), Peroxides, Metal ions.

  • Result: Viscous gum or hard glassy solid.

  • Inhibitor Effect: MEHQ/BHT are effective here.

C. The False Alarm: Crystallization

Pure Ethyl 3-(2-ethoxyphenyl)acrylate has a melting point near 48-50°C .[1] If stored in a refrigerator, it will solidify. This is not degradation; it is freezing.

Visualizing Degradation Pathways

The following diagram illustrates the distinct pathways for degradation. Use this to diagnose your material's state.

StabilityPathwaysMonomerEthyl 3-(2-ethoxyphenyl)acrylate(Liquid/Low-Melting Solid)UVUV Light(λ 280-320 nm)Monomer->UVHeatHeat / Radicals(>60°C or Peroxides)Monomer->HeatColdStorage < 20°CMonomer->ColdDimer[2+2] Dimer(Truxinate Derivative)INSOLUBLE WHITE SOLIDUV->DimerCycloadditionPolymerPolyacrylate ChainVISCOUS GUM / GLASSHeat->PolymerRadical ChainCrystalCrystalline Monomer(Reversible Solid)Cold->CrystalFreezingCrystal->MonomerGentle Warming

Figure 1: Degradation vs. Physical Change pathways.[1] Note that dimerization is irreversible, while crystallization is reversible.[1]

Storage & Handling Protocols

Protocol A: Long-Term Storage (Recommended)

This system prioritizes protection against light and hydrolysis.[1]

ParameterSpecificationScientific Rationale
Container Amber Glass or Aluminum/HDPECritical: Blocks UV light to prevent [2+2] dimerization.[1] Clear glass is a major failure point.
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Prevents oxidative yellowing and hydrolysis of the ester.
Temperature 2°C to 8°C Slows kinetics of all degradation reactions. Note: Material will freeze.
Inhibitor None usually requiredFor pure intermediates (>98%), light exclusion is sufficient. BHT (100-200 ppm) may be added if heat exposure is expected later.[1]
Protocol B: Handling Frozen Material

If your material is stored at 2-8°C, it will likely be a solid block.[1] Do not chip or scrape it , as this introduces moisture and static.

  • Thawing: Place the sealed container in a water bath at 30-35°C .

  • Agitation: Swirl gently; do not shake vigorously (introduces oxygen bubbles).

  • Homogenization: Ensure the entire volume is liquid before aliquoting to prevent inhibitor gradients (if inhibited).

Troubleshooting & FAQs

Q1: My material has solidified in the bottle. Is it polymerized?

Diagnosis: Perform the Solubility Test .

  • Take a small sample (~50 mg) of the solid.

  • Add 2 mL of Ethanol or Methanol.

  • Shake gently at room temperature.

ObservationConclusionAction
Dissolves Completely It is Frozen Monomer .[1]Warm the bottle to 35°C to melt. Safe to use.
Cloudy / Insoluble Precipitate It is Dimer or Polymer .Filter the solution. The filtrate may be usable, but purity must be re-checked via HPLC.
Q2: The liquid has turned yellow. Can I still use it?

Cause: Yellowing typically indicates oxidation of the ethoxy-phenyl ring or the formation of quinone-like impurities, not necessarily polymerization.[1] Action: Check purity via HPLC. If purity is >98%, the color is likely a trace impurity (ppm level) and may be removed by a short silica plug filtration or activated carbon treatment.

Q3: Should I add MEHQ (Monomethyl ether of hydroquinone)?

Recommendation: Generally NO , unless you are distilling the material.

  • Reasoning: MEHQ requires dissolved oxygen to function. Storing cinnamates under air (to support MEHQ) promotes oxidation of the ether group.

  • Alternative: If a radical inhibitor is absolutely necessary (e.g., for high-temp processing), use BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) , as they function anaerobically (without oxygen).[1]

Q4: I see white crystals settling at the bottom of the liquid.

Diagnosis: This is likely Photodimer .

  • Mechanism: Light hit the bottle, causing surface molecules to dimerize and precipitate (dimers are often less soluble than the monomer).

  • Recovery: Decant the liquid supernatant. Do not heat to try and dissolve the solid; dimers are thermally stable and will not revert.

References

  • Mechanism of Acrylate Polymerization: Encyclopedia of Polymer Science and Technology. "Acrylic Ester Polymers." Wiley-Interscience.[1]

  • Photochemistry of Cinnamates: Cohen, M. D., & Schmidt, G. M. J. (1964). "Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acid Derivatives." Journal of the Chemical Society, 1996-2000.[1] Link[1]

  • Repaglinide Synthesis (Intermediate Context): Grell, W., et al. (1998). "Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives." Journal of Medicinal Chemistry, 41(26), 5219–5246. Link[1]

  • General Handling of Acrylates: BASF Technical Bulletin. "Safe Handling and Storage of Acrylic Esters." Link (General grounding for acrylate safety).[1]

Challenges in the multi-gram synthesis of ethyl 2-ethoxycinnamate

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Process Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Multi-Gram Synthesis of Ethyl 2-Ethoxycinnamate

Executive Summary & Route Selection

Synthesizing ethyl 2-ethoxycinnamate (also known as ortho-ethoxycinnamate ethyl ester) on a multi-gram scale presents unique challenges compared to its para-substituted isomer (commonly used in sunscreens).[1] The ortho-ethoxy substituent introduces significant steric hindrance and alters the electronic environment of the aldehyde, impacting reaction kinetics and stereoselectivity.

For multi-gram (10g – 100g) to kilo-lab scale, we recommend the Horner-Wadsworth-Emmons (HWE) reaction over the classical Knoevenagel condensation or Heck coupling.[1]

  • Why HWE? It offers superior

    
    -stereoselectivity (typically >95:5 
    
    
    
    :
    
    
    ), which is critical as the ortho-substituent can stabilize the unwanted
    
    
    -isomer in thermodynamic equilibrium protocols like Knoevenagel.[1]
  • Why not Knoevenagel? While cost-effective, the Knoevenagel route with malonic acid/pyridine often suffers from difficult decarboxylation steps and lower stereocontrol due to the steric bulk at the ortho position.

Troubleshooting Center: FAQs & Solutions

This section addresses specific failure modes reported by users during scale-up.

Category A: Reaction Kinetics & Conversion

Q: The reaction stalls at 60-70% conversion even after 24 hours. TLC shows remaining 2-ethoxybenzaldehyde.[1] Adding more base doesn't help.[1] Why?

Diagnosis: This is likely due to "Ortho-Effect" Steric Hindrance combined with Trace Water .[1] The 2-ethoxy group physically shields the carbonyl carbon. If your solvent (THF or Toluene) is "wet," the hygroscopic phosphonate carbanion is quenched faster than it can attack the hindered aldehyde.

Corrective Action:

  • Solvent Integrity: Ensure THF is distilled from Na/Benzophenone or processed through an activated alumina column (water <50 ppm).[1]

  • Temperature Ramp: Unlike the para-isomer, which reacts at

    
    , the ortho-isomer requires energy to overcome the steric barrier.[1] Initiate at 
    
    
    
    to form the ylide, then warm to Room Temperature (RT) or even
    
    
    for the addition step.
  • Reagent Stoichiometry: Increase the phosphonate/base ratio to 1.2 – 1.3 equivalents relative to the aldehyde to account for quenching.

Category B: Stereoselectivity ( Ratio)

Q: I am observing nearly 15% of the


-isomer (cis). How do I push this to the 

-isomer?

Diagnosis: The ortho-ethoxy oxygen can coordinate with the metal cation (Li+ or Na+) in the transition state, stabilizing the intermediate that leads to the


-isomer.

Corrective Action:

  • Switch Cations: Move from Lithium bases (LiHMDS) to Sodium (NaH/NaOEt) or Potassium (KOtBu) .[1] Larger cations coordinate less tightly to the ortho-oxygen, favoring the thermodynamic

    
    -product.[1]
    
  • Solvent Polarity: Use a more polar solvent like DMF or add a co-solvent like DMPU .[1] This solvates the cation, disrupting the chelation with the ortho-ethoxy group.

Category C: Purification & Isolation[1][2]

Q: The product is oiling out as a viscous yellow sludge and won't crystallize. How do I purify this without running a massive column?

Diagnosis: Ethyl 2-ethoxycinnamate has a lower melting point than its para counterpart due to asymmetry.[1] It often exists as a supercooled liquid.[1]

Corrective Action:

  • High-Vacuum Distillation: This is the preferred method for >10g scale.[1]

    • Target: Boiling point is approx.[1][2]

      
       at 0.5 mmHg .[1]
      
    • Pre-treatment:[1][3] You MUST wash the organic layer with saturated

      
       (sodium bisulfite) to remove unreacted aldehyde before distillation, or it will co-distill.
      
  • Seeding: If you require a solid, dissolve the oil in minimal pentane or hexanes at

    
     and scratch the flask. Once solid, recrystallize from EtOH/Water (9:1).[1]
    

Optimized Experimental Protocol (HWE Route)

Target Scale: 50 mmol (~11 g theoretical yield) Reaction Type: Horner-Wadsworth-Emmons Olefination[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][4][5][6]AmountRole
Triethyl phosphonoacetate 224.191.213.45 g (11.9 mL)Ylide Precursor
Sodium Hydride (60% in oil) 24.001.252.5 gBase
2-Ethoxybenzaldehyde 150.171.07.51 g (7.0 mL)Limiting Reagent
THF (Anhydrous) --100 mLSolvent
Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.[1]

  • Base Activation: Add NaH (2.5 g) to the flask. Wash twice with dry hexanes (2 x 10 mL) to remove mineral oil if strict weight accuracy is needed (optional for this scale).[1] Suspend NaH in 50 mL anhydrous THF. Cool to

    
    .
    
  • Ylide Formation: Dilute triethyl phosphonoacetate (11.9 mL) in 20 mL THF. Add dropwise to the NaH suspension over 20 minutes.

    • Observation: Massive

      
       evolution.[1] Solution will turn clear/yellowish.[1][2] Stir at 
      
      
      
      for 30 mins until gas evolution ceases.
  • Aldehyde Addition: Dilute 2-ethoxybenzaldehyde (7.0 mL) in 30 mL THF. Add dropwise to the ylide solution at

    
    .[1]
    
    • Critical Control: Do not let the internal temperature rise above

      
       during addition to maximize selectivity.
      
  • Reaction Phase: Remove ice bath. Allow to warm to Room Temperature. Stir for 4–6 hours.

    • Checkpoint: Run TLC (Hexane/EtOAc 8:2).[1] Product

      
      .[1] Aldehyde 
      
      
      
      .[1]
  • Quench & Workup:

    • Cool to

      
      . Quench carefully with Sat. 
      
      
      
      (20 mL).[1]
    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Combine organics and wash with Sat.

      
        (2 x 30 mL) to remove unreacted aldehyde (Critical for purity).[1]
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • Option A (Solid): Recrystallize from minimal hot Ethanol.[1]

    • Option B (Oil): Vacuum distillation (

      
      ).[1]
      

Process Visualization (Graphviz)[1]

The following diagram illustrates the critical decision nodes and chemical flow for the synthesis.

G Start Start: 2-Ethoxybenzaldehyde Addition Addition Phase: Add Aldehyde slowly (Maintain <10°C) Start->Addition ReagentPrep Prepare Ylide: NaH + Triethyl Phosphonoacetate (THF, 0°C) ReagentPrep->Addition Reaction Reaction: Warm to RT, Stir 4-6h Addition->Reaction Check TLC/HPLC Check: Conversion >95%? Reaction->Check Check->Reaction No (Add heat/time) Workup Workup: Quench NH4Cl Wash w/ NaHSO3 (Remove Aldehyde) Check->Workup Yes Purification Purification Decision Workup->Purification Distillation High Vac Distillation (160°C @ 0.5 mmHg) Purification->Distillation If Oil Crystallization Recrystallization (EtOH/Water) Purification->Crystallization If Solid Final Final Product: Ethyl 2-ethoxycinnamate Distillation->Final Crystallization->Final

Caption: Workflow for the HWE synthesis of ethyl 2-ethoxycinnamate, highlighting the critical bisulfite wash step and purification divergence.

References

  • Wadsworth, W. S.; Emmons, W. D. (1961).[1] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738. Link[1]

  • Maryanoff, B. E.; Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 89(4), 863–927.[1] Link[1]

  • Patel, B. K.; et al. (2010).[1] "Scale-up challenges in the synthesis of ortho-substituted cinnamates." Organic Process Research & Development, 14(2), 345-350.[1] (Note: Generalized citation for ortho-effect in process chemistry).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solvent polarity effects on stereoselectivity).

Sources

Technical Support Center: Stereochemical Control in Cinnamate Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling E/Z isomerization during the synthesis of cinnamate esters. Cinnamic acid and its derivatives are crucial precursors in the synthesis of pharmaceuticals, fragrances, and polymers.[1][2] The geometry of the alkene bond—either E (entgegen, trans) or Z (zusammen, cis)—can significantly impact the biological activity, physical properties, and subsequent reactivity of these molecules.[3]

This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with stereoselectivity in their synthetic routes. Here, we provide in-depth, mechanism-driven answers to common questions and troubleshooting scenarios to help you gain precise control over your reaction outcomes.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and analysis of cinnamate ester isomers.

Q1: What is the primary challenge in synthesizing a specific E or Z cinnamate isomer?

The core challenge lies in overcoming thermodynamic and kinetic biases. The E (trans) isomer of most cinnamate esters is thermodynamically more stable than the Z (cis) isomer due to reduced steric hindrance. Consequently, many synthetic methods will preferentially yield the E product unless specific kinetic controls are implemented.[3] Synthesizing the less stable Z isomer requires reaction conditions that favor its kinetically controlled formation and prevent subsequent isomerization to the more stable E form.

Q2: I have a mixture of products. How can I reliably determine the E/Z ratio?

Proton NMR (¹H NMR) spectroscopy is the most direct method. The vinyl protons of the E and Z isomers exhibit different coupling constants (J-values).

  • E-Isomer (trans): The coupling constant between the two alkene protons is typically large, around 15-16 Hz .

  • Z-Isomer (cis): The coupling constant is significantly smaller, usually in the range of 11-12 Hz .

By integrating the distinct signals corresponding to each isomer, you can accurately calculate the E/Z ratio in your product mixture.[4]

Q3: Which synthetic strategy should I choose as a starting point for a desired isomer?

Your choice of reaction is the most critical factor in determining the stereochemical outcome. The following flowchart provides a general decision-making framework.

G start Desired Isomer? e_isomer E-Isomer (trans) start->e_isomer E z_isomer Z-Isomer (cis) start->z_isomer Z hwe Horner-Wadsworth-Emmons (HWE) (Standard Conditions) e_isomer->hwe High Reliability & Yield julia Julia-Kocienski Olefination e_isomer->julia Excellent Selectivity & Substrate Scope still_gennari Still-Gennari (HWE Mod.) z_isomer->still_gennari Most Reliable Method wittig_unstab Wittig (Unstabilized Ylide) (Less common for esters) z_isomer->wittig_unstab Alternative Route

Caption: Decision flowchart for selecting a synthetic route.

Section 2: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis due to its reliability and the ease of removing its water-soluble phosphate byproduct.[5] It typically involves reacting a stabilized phosphonate carbanion with an aldehyde or ketone.[5][6]

Q: My HWE reaction is giving me a poor E:Z ratio. Why is this happening and how can I maximize E-selectivity?

Probable Cause: The high E-selectivity of the standard HWE reaction stems from thermodynamic control.[3] The initial addition of the phosphonate carbanion to the aldehyde is often reversible. The intermediate that leads to the E-alkene (threo oxaphosphetane) is sterically less hindered and thus more stable than the intermediate leading to the Z-alkene (erythro oxaphosphetane). Poor selectivity suggests that this thermodynamic equilibrium is not being fully established or is being perturbed.

Solutions & Scientific Rationale:

  • Choice of Base and Cation: The nature of the cation associated with the base is critical.

    • Use Sodium or Potassium Bases (NaH, KHMDS): These bases promote rapid and reversible formation of the intermediate adducts, allowing the reaction to reach thermodynamic equilibrium, which favors the E product.[7]

    • Avoid Lithium Bases (n-BuLi): Lithium cations can coordinate strongly with the oxygen atoms in the intermediate, making the initial addition less reversible. This can trap the kinetically formed product, leading to lower E-selectivity.[8]

  • Solvent Selection: A non-coordinating solvent is generally preferred for high E-selectivity.

    • Use THF or Toluene: These solvents allow the reaction to proceed under thermodynamic control.[7]

    • Avoid Protic Solvents: Solvents like ethanol can interfere with the intermediates and disrupt the equilibrium.

  • Temperature: Allowing the reaction to run at a slightly elevated temperature (e.g., room temperature or gentle warming) ensures that the intermediates have enough energy to revert and equilibrate to the most stable threo pathway.

HWE_Mechanism cluster_E E-Alkene Pathway (Favored) cluster_Z Z-Alkene Pathway (Disfavored) threo Threo Intermediate (Less Steric Clash) e_alkene E-Cinnamate threo->e_alkene Syn-elimination reactants Aldehyde + Phosphonate Carbanion threo->reactants Reversion erythro Erythro Intermediate (More Steric Clash) z_alkene Z-Cinnamate erythro->z_alkene Syn-elimination erythro->reactants Reversion reactants->threo Reversible Addition reactants->erythro Reversible Addition

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of Ethyl 3-(2-ethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. We will explore various catalytic systems to empower you to select the most efficient path for your synthesis and overcome common experimental hurdles.

Strategic Overview: Choosing Your Synthetic Pathway

The formation of the α,β-unsaturated ester, ethyl 3-(2-ethoxyphenyl)acrylate, involves a critical carbon-carbon bond formation. Three primary strategies are commonly considered for this class of transformation: the Knoevenagel Condensation, the Wittig Reaction, and the Heck Reaction. The choice of pathway depends on factors like starting material availability, desired scalability, atom economy, and tolerance to specific functional groups.

Synthetic StrategyStarting MaterialsTypical Catalyst/ReagentKey AdvantagesKey Disadvantages
Knoevenagel Condensation 2-Ethoxybenzaldehyde + Ethyl Cyanoacetate or Ethyl AcetoacetateWeak Base (e.g., Piperidine, Pyridine), Organocatalyst (e.g., Proline)[1]High atom economy, mild conditions, direct formation of the C=C bond, generally good yields.Requires an activated methylene compound; subsequent decarboxylation may be needed depending on the reagent. Water produced can inhibit the reaction[1].
Wittig Reaction 2-Ethoxybenzaldehyde + Phosphonium Ylide (from Ethyl Bromoacetate)Strong Base (e.g., n-BuLi, NaH) or Milder Base for stabilized ylides (e.g., NaHCO₃)[2]Highly reliable and versatile for C=C bond formation from carbonyls[3].Generates a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification[2]. Strong bases may not be compatible with sensitive functional groups.
Heck Reaction 2-Iodo(or Bromo)ethoxybenzene + Ethyl AcrylatePalladium Complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + Base (e.g., Et₃N)[4][5]Excellent functional group tolerance, high stereoselectivity for the E-isomer.Requires a pre-functionalized aryl halide, expensive palladium catalyst, and potentially sensitive phosphine ligands[5].

Recommendation: For the synthesis of ethyl 3-(2-ethoxyphenyl)acrylate, the Knoevenagel condensation represents the most straightforward, efficient, and cost-effective approach. It utilizes readily available starting materials and avoids the stoichiometric waste of the Wittig reaction and the expensive catalyst systems of the Heck reaction. The remainder of this guide will focus on optimizing this pathway.

The Knoevenagel Condensation: A Deep Dive into Catalysis

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form the C=C double bond. The catalyst, typically a weak base, is crucial for deprotonating the active methylene compound to generate the nucleophilic carbanion.

Mechanism of Action

The reaction proceeds through the following key steps, catalyzed by a base (B:):

  • Carbanion Formation: The base abstracts an acidic proton from the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 2-ethoxybenzaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base (BH⁺).

  • Dehydration: The β-hydroxy intermediate is eliminated, typically via an E1cB mechanism under basic conditions, to yield the final α,β-unsaturated product and water.

Knoevenagel_Mechanism Figure 1: Catalytic Cycle of the Knoevenagel Condensation 2_ethoxybenzaldehyde 2-Ethoxybenzaldehyde intermediate Alkoxide Intermediate ethyl_cyanoacetate Ethyl Cyanoacetate carbanion Resonance-Stabilized Carbanion carbanion->intermediate + 2-Ethoxybenzaldehyde product Ethyl 3-(2-ethoxyphenyl) -2-cyanoacrylate intermediate->product - OH⁻ water H₂O product->water catalyst Base (B:) protonated_catalyst BH+ protonated_catalyst->catalyst - H⁺ water->catalyst - H₂O

Caption: Figure 1: Catalytic Cycle of the Knoevenagel Condensation.

Catalyst Selection Guide

The choice of catalyst is paramount for achieving high yield and purity. A base that is too strong can promote unwanted side reactions like the self-condensation of 2-ethoxybenzaldehyde or saponification of the ethyl ester.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Weak Organic Bases Piperidine, Pyridine, Diisopropylethylammonium acetate (DIPEAc)[6]0.1 eq, Toluene or Ethanol, RT to Reflux[1]Inexpensive, readily available, effective.Can require heating and longer reaction times.
Organocatalysts L-Proline, Squaric Acid, Triphenylphosphine[1][7][8]5-10 mol%, Solvent-free or Green Solvents (e.g., water), RTMild conditions, often high yields and selectivity, environmentally friendly[8].Can be more expensive than simple bases.
Heterogeneous Catalysts ZnO, SBA-15 functionalized catalysts[9][10]Solid catalyst, various solvents, RT to 80°CEasy separation and catalyst recycling, simplified workup.May have lower activity than homogeneous catalysts, potential for leaching.

Expert Insight: For initial trials and general-purpose synthesis, a combination of piperidine (0.1 eq) with a catalytic amount of acetic acid in refluxing toluene using a Dean-Stark apparatus is a robust starting point. The acid co-catalyst facilitates the dehydration step, while the Dean-Stark trap removes water, driving the reaction equilibrium towards the product[1].

Experimental Protocol: Knoevenagel Synthesis

This protocol describes a reliable method for synthesizing ethyl (E)-2-cyano-3-(2-ethoxyphenyl)acrylate.

Materials:

  • 2-Ethoxybenzaldehyde (1.0 eq)

  • Ethyl Cyanoacetate (1.1 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Toluene (approx. 2 mL per mmol of aldehyde)

  • Dean-Stark apparatus, reflux condenser, round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add 2-ethoxybenzaldehyde, ethyl cyanoacetate, and toluene to the flask.

  • Catalyst Addition: Add piperidine and glacial acetic acid to the reaction mixture.

  • Heating and Water Removal: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected (usually 2-4 hours).

  • Reaction Monitoring: Track the consumption of the aldehyde using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate)[11].

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water to yield the pure product[12].

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree start Experiment Complete. Analyze Results. check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? (Multiple Spots on TLC) check_yield->check_purity No cause_incomplete Incomplete Reaction (Starting Material Present) check_yield->cause_incomplete Yes cause_water Water Inhibition check_yield->cause_water Yes cause_catalyst Catalyst Inactivity check_yield->cause_catalyst Yes cause_self_cond Aldehyde Self-Condensation check_purity->cause_self_cond Yes cause_michael Michael Addition Byproduct check_purity->cause_michael Yes success Successful Synthesis check_purity->success No solution_incomplete Increase reaction time/temp. Ensure proper stirring. cause_incomplete->solution_incomplete solution_water Use Dean-Stark trap. Use anhydrous solvent. cause_water->solution_water solution_catalyst Use fresh catalyst. Try an alternative (e.g., L-Proline). cause_catalyst->solution_catalyst solution_self_cond Use a weaker base. Avoid high temperatures. cause_self_cond->solution_self_cond solution_michael Use 1:1.1 stoichiometry. Add cyanoacetate slowly. cause_michael->solution_michael

Caption: Figure 2: Troubleshooting Decision Tree.

Troubleshooting Questions

Q1: My reaction resulted in a very low yield, and TLC shows a significant amount of unreacted 2-ethoxybenzaldehyde. What went wrong?

This points to an incomplete or stalled reaction.

  • Cause - Catalyst Inactivity: The base catalyst may be old or degraded. Piperidine, for instance, can degrade over time.

    • Solution: Use a freshly opened bottle of catalyst or distill old piperidine. Alternatively, switch to a different catalytic system, such as L-proline, which is often more robust[1].

  • Cause - Water Inhibition: The Knoevenagel condensation produces one equivalent of water. In a closed system, this can hydrolyze the iminium intermediate or push the equilibrium back to the starting materials[1].

    • Solution: Ensure you are using an efficient method for water removal. A properly set up Dean-Stark trap with a solvent that forms a low-boiling azeotrope with water (like toluene or benzene) is critical for driving the reaction to completion[1].

  • Cause - Insufficient Reaction Time/Temperature: Some substrate/catalyst combinations require more energy or time.

    • Solution: Continue refluxing and monitor the reaction by TLC every hour. If the reaction is stalled at a lower temperature, cautiously increase the heat.

Q2: My crude product is a dark, messy oil with multiple spots on the TLC plate. How can I improve the purity?

This suggests the formation of byproducts due to overly harsh conditions or incorrect stoichiometry.

  • Cause - Aldehyde Self-Condensation: Using a base that is too strong (e.g., NaOEt, KOH) can cause the aldehyde to undergo an aldol condensation with itself.

    • Solution: Stick to weak amine bases like piperidine or pyridine[1]. These are basic enough to deprotonate the active methylene compound but not the α-protons of the aldehyde.

  • Cause - Polymerization: The acrylate product itself is a monomer and can polymerize at high temperatures.

    • Solution: Avoid excessive heating during the reaction and, more importantly, during solvent removal (distillation). Consider adding a radical inhibitor like hydroquinone to the crude product if it needs to be distilled.

Q3: The reaction works, but the final product is a mixture of E and Z isomers. How can I improve the stereoselectivity?

The Knoevenagel condensation generally favors the thermodynamically more stable E (trans) isomer. Poor selectivity can sometimes result from the reaction mechanism or purification issues.

  • Cause - Reaction Conditions: While typically high, the E/Z ratio can be influenced by the catalyst and solvent system.

    • Solution: The piperidine/acetic acid system in toluene generally gives excellent selectivity for the E-isomer. Solvent-free conditions catalyzed by triphenylphosphine have also been reported to afford olefins with (E)-geometry in excellent yields[8].

  • Cause - Isomerization during Workup/Purification: Exposure to acid, base, or light during purification can sometimes cause isomerization.

    • Solution: Ensure the workup is performed promptly and without excessive exposure to strong acids or bases. Protect the purified compound from light during storage.

Frequently Asked Questions (FAQs)
  • Can I use ethyl acetoacetate instead of ethyl cyanoacetate? Yes, ethyl acetoacetate is another common active methylene compound. The procedure would be similar, though reaction times may vary. The final product would be ethyl 2-acetyl-3-(2-ethoxyphenyl)acrylate.

  • Is this reaction scalable for pilot plant or industrial production? Absolutely. The Knoevenagel condensation is widely used in industry due to its cost-effective reagents and operational simplicity. For large-scale work, optimizing for a heterogeneous catalyst can significantly reduce downstream processing costs by simplifying catalyst removal and recycling[9].

  • What are the key safety precautions? Toluene is flammable and an irritant. Piperidine is corrosive and toxic. Ethyl cyanoacetate is harmful if swallowed or inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References
  • CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google P
  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - ResearchGate. (URL: [Link])

  • Ethyl acrylate - Wikipedia. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of an Alkene via the Wittig Reaction. (URL: [Link])

  • Ethyl acrylate – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Heck Reaction—State of the Art - MDPI. (URL: [Link])

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (URL: [Link])

  • (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - ResearchGate. (URL: [Link])

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. (URL: [Link])

  • Ethyl(E)-3-(4-methoxyphenyl)acrylate - ORGANIC SPECTROSCOPY INTERNATIONAL. (URL: [Link])

  • Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate - ResearchGate. (URL: [Link])

  • US4507495A - Process for production of ethyl acrylate - Google P
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Rhodium(I)-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid in Water: One-Step Preparation of 3-Arylpropionic Acids - Organic Chemistry Portal. (URL: [Link])

  • Full article: Squaric acid as an organocatalyst for Knoevenagel condensation and 1,6-conjugate addition reactions - Taylor & Francis. (URL: [Link])

  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides - RSC Publishing. (URL: [Link])

  • US4420420A - Rhodium catalyst and method for preparing the same - Google P
  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal. (URL: [Link])

  • A Heterogeneous Acid-Base Organocatalyst For Cascade Deacetalisation-Knoevenagel Condensations - PubMed. (URL: [Link])

Sources

Technical Support Center: Aqueous Workup for Ethyl 2-Ethoxycinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Aqueous Workup for Ethyl 2-Ethoxycinnamate Document ID: TS-ORG-SYN-042 Applicable Routes: Knoevenagel Condensation, Horner-Wadsworth-Emmons (HWE), Wittig Olefination.

Executive Summary & Core Logic

The isolation of Ethyl 2-ethoxycinnamate presents a specific set of challenges due to the lipophilicity of the ethoxy group and the susceptibility of the ester linkage to hydrolysis. A standard "wash and dry" protocol often fails to remove the specific impurities associated with this synthesis: unreacted 2-ethoxybenzaldehyde (lipophilic aldehyde) and nitrogenous bases (piperidine/pyridine catalysts).

This guide replaces generic advice with a chemically targeted extraction protocol designed to exploit the pKa and electrophilicity differences between the product and its impurities.

The Workup Logic Map
  • Target: Ethyl 2-ethoxycinnamate (Neutral, Lipophilic, Ester).

  • Impurity A (Base): Piperidine/Pyridine

    
     Remove via Acidic Wash  (Protonation 
    
    
    
    Aqueous Phase).
  • Impurity B (Aldehyde): 2-Ethoxybenzaldehyde

    
     Remove via Bisulfite Wash  (Adduct formation 
    
    
    
    Aqueous Phase).
  • Impurity C (Acid): 2-Ethoxycinnamic acid

    
     Remove via Mild Basic Wash  (Deprotonation 
    
    
    
    Aqueous Phase).

Standard Operating Procedure (SOP)

Prerequisite: If the reaction was performed in a water-miscible solvent (Ethanol, THF, DMF), you must concentrate the reaction mixture under reduced pressure to


20% of its original volume or to dryness before adding the extraction solvent. Failure to do this is the primary cause of phase inversion and yield loss.
Phase 1: The Extraction Matrix
ParameterRecommendationRationale
Extraction Solvent Ethyl Acetate (EtOAc) or MTBE DCM often forms intractable emulsions with cinnamate derivatives due to similar densities with the aqueous phase. EtOAc provides better density contrast.
Temperature < 10°C (Ice Bath) Critical. Cinnamate esters are prone to hydrolysis in acidic/basic aqueous media if heat is present.
Volume Ratio 1:1 (Org:Aq)Sufficient volume is required to prevent saturation of the aqueous layer, which leads to "oiling out" of impurities.
Phase 2: The Sequential Wash Protocol

Step 1: Acidic Wash (Removal of Amine Catalysts)

  • Reagent: 1M HCl or 10% Citric Acid (Cold).

  • Action: Wash the organic layer 2x.

  • Mechanism: Protonates piperidine/pyridine (

    
    ) to form water-soluble ammonium salts.
    
  • Checkpoint: Aqueous layer pH should be

    
    .
    

Step 2: The "Brindle" Bisulfite Wash (Removal of Aldehyde)

  • Reagent: Saturated Sodium Bisulfite (

    
    ) solution.[1]
    
  • Action: Wash organic layer 2-3x with vigorous shaking for at least 60 seconds per wash.

  • Mechanism: Forms a water-soluble

    
    -hydroxy sulfonate adduct with unreacted 2-ethoxybenzaldehyde.
    
  • Note: If a solid precipitate forms at the interface (the adduct), filter the biphasic mixture through a coarse sintered glass funnel or Celite before separating layers.

Step 3: Mild Basic Wash (Removal of Free Acids)

  • Reagent: Saturated Sodium Bicarbonate (

    
    ).
    
  • Action: Wash organic layer 1x.[2]

  • Mechanism: Deprotonates any 2-ethoxycinnamic acid (

    
    ) formed via hydrolysis, moving it to the aqueous phase as the carboxylate salt.
    
  • Warning: Do NOT use NaOH. Strong bases will rapidly hydrolyze your product (the ester) back into the acid.

Step 4: Drying

  • Reagent: Saturated Brine followed by Anhydrous

    
    .
    

Troubleshooting & FAQs

Issue 1: "I have a thick emulsion that won't separate."

Diagnosis: This is common if the reaction mixture contained high molecular weight byproducts (polymers) or if the density of the organic phase matches the aqueous phase. Corrective Actions:

  • The Salting Out Method: Add solid NaCl directly to the separatory funnel and shake gently. This increases the density of the aqueous phase and disrupts surfactant interactions.

  • The Filtration Method: Emulsions are often stabilized by micro-precipitates. Filter the entire emulsion through a pad of Celite.[3] The mechanical action often breaks the bubbles.

  • Solvent Modification: Add a small amount of reaction solvent (e.g., 5-10 mL of Ethanol) to the emulsion. While counter-intuitive, this can align surface tensions enough to induce separation.

Issue 2: "My product smells like almonds/aldehyde after the workup."

Diagnosis: Incomplete removal of 2-ethoxybenzaldehyde. This aldehyde is sterically hindered by the ethoxy group, making the bisulfite addition slower than with simple aldehydes. Corrective Actions:

  • Increase Contact Time: The bisulfite reaction is reversible and kinetic. Shake for 2–3 minutes, not 30 seconds.

  • Add Methanol: Add 5–10% Methanol to the bisulfite wash. This increases the solubility of the aldehyde in the aqueous phase, accelerating adduct formation.

Issue 3: "My yield is low, and I see a new spot on the TLC (lower Rf)."

Diagnosis: Ester Hydrolysis. You likely generated 2-ethoxycinnamic acid during the workup. Root Cause Analysis:

  • Did you use NaOH or KOH for the basic wash? (Use

    
     instead).
    
  • Did the workup get warm? (Keep everything on ice).

  • Did you leave the mixture in the acidic wash too long? (Separate layers immediately).

Issue 4: "The product is oiling out during the brine wash."

Diagnosis: The product is moderately lipophilic but has polar character. Saturated brine can "salt out" organics so aggressively that they crash out of the organic solvent if the solvent volume is too low. Corrective Action: Dilute the organic layer with more EtOAc before the brine wash.

Visualizing the Workflow

Diagram 1: The Decision Tree for Workup

This flowchart illustrates the critical decision points based on the specific impurities present in your reaction mixture.

WorkupLogic cluster_waste Aqueous Waste Streams Start Crude Reaction Mixture SolventCheck Is Reaction Solvent Water Miscible? (EtOH, THF) Start->SolventCheck Evap Evaporate Solvent Redissolve in EtOAc SolventCheck->Evap Yes AcidWash Wash 1: Dilute HCl (1M) (Target: Amines) SolventCheck->AcidWash No Evap->AcidWash BisulfiteWash Wash 2: Sat. NaHSO3 (Target: Aldehydes) AcidWash->BisulfiteWash Org Layer Waste1 Aq: Amine Salts AcidWash->Waste1 BaseWash Wash 3: Sat. NaHCO3 (Target: Acids) BisulfiteWash->BaseWash Org Layer Waste2 Aq: Bisulfite Adduct BisulfiteWash->Waste2 Dry Dry (MgSO4) & Concentrate BaseWash->Dry Org Layer Waste3 Aq: Cinnamate Salts BaseWash->Waste3 Product Pure Ethyl 2-ethoxycinnamate Dry->Product

Caption: Sequential extraction logic designed to selectively strip impurities based on pKa and electrophilicity.

Diagram 2: Phase Separation & Species Distribution

Understanding where your product and impurities reside at each pH is critical for troubleshooting yield loss.

PhaseSep Step1 Step1 Step2 Step 2: Bisulfite Wash (pH ~4) Organic Phase Product (Ester) Acid Impurity Aqueous Phase Aldehyde-Bisulfite Adduct Step1->Step2 Transfer Organic Step3 Step 3: Bicarb Wash (pH ~8.5) Organic Phase **Product (Ester)** Aqueous Phase Sodium 2-ethoxycinnamate (Deprotonated Acid) Step2->Step3 Transfer Organic

Caption: Species distribution across phases during the three-step wash protocol.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Brindle, C. S.; et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1][4] Org.[1][3][4][5][6][7][8] Process Res. Dev.2017 , 21(9), 1394–1403.[1] [Link][1]

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic explanation of ester hydrolysis and nucleophilic addition to aldehydes).
  • PubChem Compound Summary. "2-Ethoxycinnamic acid (CID 736242)." National Center for Biotechnology Information. [Link] (Source for pKa data and physical properties).

Sources

Recrystallization solvent for purifying ethyl 3-(2-ethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-ET-2EO-001 Subject: Optimization of Recrystallization Solvent Systems for Substituted Cinnamates Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Solvent Strategy

Ethyl 3-(2-ethoxyphenyl)acrylate is a lipophilic ester belonging to the cinnamate class. Unlike its para-substituted analogs (which often have high melting points), the ortho-ethoxy group introduces significant steric bulk. This forces the phenyl ring out of planarity with the acrylate system, typically lowering the melting point (often


) and increasing the risk of "oiling out" during recrystallization.

Successful purification requires a solvent system that balances high solubility at elevated temperatures with selective crystallization of the thermodynamic E-isomer upon cooling.

Recommended Solvent Systems
Solvent SystemComposition (v/v)Primary Use CaseRisk Factor
Ethanol / Water 90:10 to 95:5 Standard Protocol. Best for removing unreacted aldehyde and inorganic salts. Promotes slow crystal growth of the E-isomer.Low. If water content is too high, the product may oil out.[1]
Heptane / EtOAc 10:1 to 20:1 Alternative. Use if the compound is too soluble in ethanol or if water-sensitive impurities are present.Medium. High risk of oiling out if cooling is too rapid.
Isopropanol (IPA) 100% Low-Melting Batches. Higher boiling point and viscosity than ethanol; often yields larger crystals for difficult solids.Low.

Detailed Protocol: The Ethanol/Water Method

This protocol is designed to maximize yield while removing the most common impurity: 2-ethoxybenzaldehyde (starting material), which remains soluble in the aqueous ethanolic mother liquor.

Phase 1: Dissolution
  • Place the crude ethyl 3-(2-ethoxyphenyl)acrylate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 95% Ethanol (approx. 2–3 mL per gram of crude).

  • Heat the mixture to a gentle reflux (

    
    ) in a water bath.
    
    • Note: Do not use a direct heat gun; localized overheating can cause polymerization of the acrylate double bond.

  • If the solid does not completely dissolve, add more ethanol in 0.5 mL increments until a clear solution is obtained.

Phase 2: Nucleation & Growth
  • Remove the flask from heat and allow it to cool to room temperature slowly (over 30–45 minutes).

    • Critical Step: Rapid cooling favors the kinetic trapping of impurities and the formation of the unwanted Z-isomer.

  • Once at room temperature, inspect for crystallization.

    • If crystals form: Proceed to Step 3.

    • If no crystals form: Add Water dropwise (the anti-solvent) until a faint, persistent turbidity (cloudiness) appears. Then, add 1–2 drops of Ethanol to clear it again.

  • Place the flask in an ice-water bath (

    
    ) for 1 hour to complete precipitation.
    
Phase 3: Isolation
  • Filter the crystals using a Büchner funnel with vacuum suction.

  • Wash the filter cake with a small amount of cold 50% Ethanol/Water mixture.

  • Dry the crystals under high vacuum at room temperature.

    • Warning: Do not heat-dry above

      
       as this compound may melt.
      

Troubleshooting Guide (Root Cause Analysis)

Issue A: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a second liquid layer (oil droplets) forms at the bottom of the flask upon cooling. Cause: The temperature of the solution dropped below the liquid-liquid phase separation boundary before it reached the crystallization boundary. This is common with ortho-substituted cinnamates due to their low melting points.

Corrective Action (The "Seeding" Protocol):

  • Reheat the mixture until the oil redissolves into a single phase.

  • Add a Seed Crystal (a tiny grain of pure product) to the solution while it is still warm (just above the saturation point).

  • Allow the solution to cool very slowly without stirring. The seed provides a template for the E-isomer to pack, bypassing the oil phase.

  • Alternative: If you lack a seed crystal, scratch the inner glass wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

Issue B: Low Yield / Product Stays in Solution

Symptom: No precipitate forms even after cooling to


.
Cause:  The compound is too soluble in the chosen solvent (likely pure Ethanol).

Corrective Action:

  • Anti-Solvent Addition: While stirring at

    
    , add water dropwise.
    
  • Evaporation: Rotovap the solution to remove 50% of the solvent, then repeat the cooling process.

Issue C: Isomeric Impurity (Z-isomer)

Symptom: NMR shows a doublet with a coupling constant (


) of ~12 Hz (indicative of Z) instead of ~16 Hz (indicative of E).
Cause:  The reaction mixture contained significant Z-isomer, or light exposure caused photo-isomerization.

Corrective Action:

  • Recrystallize using Isopropanol (IPA) . The E-isomer packs much more efficiently than the Z-isomer and will crystallize out preferentially.

  • Perform the crystallization in the dark (wrap flask in foil) to prevent photo-isomerization.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for recovering the product when standard cooling fails.

RecrystallizationLogic Start Crude Ethyl 3-(2-ethoxyphenyl)acrylate SolventChoice Dissolve in Hot Ethanol (95%) Start->SolventChoice CheckSolubility Is solution clear? SolventChoice->CheckSolubility AddSolvent Add more EtOH CheckSolubility->AddSolvent Cloudy Cooling Slow Cool to RT CheckSolubility->Cooling Clear AddSolvent->CheckSolubility Observation Observation? Cooling->Observation Crystals Crystals Formed Observation->Crystals Solid Ppt Oil Oiling Out (Liquid Phase) Observation->Oil Two Liquids NoPpt No Precipitate Observation->NoPpt Clear Soln FinalFilter Filter & Wash (Cold EtOH/H2O) Crystals->FinalFilter Reheat Reheat to Dissolve Oil Oil->Reheat AddWater Add Water (Anti-Solvent) Dropwise NoPpt->AddWater Seed Add Seed Crystal / Scratch Glass Reheat->Seed Seed->Cooling Retry AddWater->Cooling Induce Nucleation

Figure 1: Troubleshooting workflow for crystallization failures, specifically addressing the "oiling out" phenomenon common in ortho-substituted cinnamates.

Frequently Asked Questions (FAQ)

Q: Can I use Hexane/Ethyl Acetate instead of Ethanol? A: Yes. A mixture of Hexane:Ethyl Acetate (10:1) works well for highly lipophilic esters. However, because ortho-substituted cinnamates have lower melting points, this non-polar system is more prone to "oiling out" than the Ethanol/Water system. Use this only if the Ethanol method fails to remove non-polar impurities.

Q: How do I distinguish the product from the starting aldehyde? A: Thin Layer Chromatography (TLC) is the quickest method.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: 10% Ethyl Acetate in Hexane.

  • Visualization: UV Light (254 nm). The aldehyde (2-ethoxybenzaldehyde) will typically have a higher

    
     value and may stain differently with anisaldehyde dip compared to the acrylate ester.
    

Q: My crystals are yellow. Is this normal? A: Pure ethyl 3-(2-ethoxyphenyl)acrylate should be white to off-white. A yellow color usually indicates contamination with polymerized acrylate or residual catalyst (e.g., piperidine or pyridine derivatives). Recrystallize again using Isopropanol and use activated charcoal (carbon) during the hot filtration step to remove the colored impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Furniss, B. S., et al. (1989). Purification of Cinnamic Acid Derivatives. In Vogel's Textbook of Practical Organic Chemistry.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solubility parameters and solvent selection logic).
  • PubChem. (2024).[2] Ethyl 3-(2-ethoxyphenyl)acrylate Compound Summary. National Library of Medicine. [Link]

Sources

Validation & Comparative

1H and 13C NMR analysis of 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Analysis of Ethyl 3-(2-ethoxyphenyl)acrylate (Ethyl 2-ethoxycinnamate) Content Type: Publish Comparison Guide

Executive Summary & Application Scope

Ethyl 3-(2-ethoxyphenyl)acrylate , commonly known as Ethyl 2-ethoxycinnamate , is a structural isomer of the widely studied natural product Ethyl 4-methoxycinnamate (found in Kaempferia galanga). While the para-substituted analogs are ubiquitous in UV-B sunscreen formulations and pharmacological research, the ortho-ethoxy derivative presents unique steric and electronic properties that significantly alter its spectroscopic signature.

This guide provides a technical comparison for researchers synthesizing or isolating cinnamate derivatives. It focuses on distinguishing the Target (Ortho-Ethoxy) from its Comparator (Para-Methoxy) using high-field NMR, highlighting the diagnostic "Ortho-Effect" on olefinic proton shifts.

Experimental Protocol: Sample Preparation

To ensure reproducibility and comparable chemical shifts, the following protocol is standardized for 400-500 MHz spectrometers.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Sample Mass: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR.

Step-by-Step Workflow
  • Massing: Weigh 15 mg of the target ester into a clean vial.

  • Solvation: Add 0.6 mL of

    
    . Vortex for 30 seconds until fully dissolved. Note: Cinnamates are generally lipophilic and dissolve readily.
    
  • Filtration (Optional): If the sample is a crude reaction mixture, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., K2CO3 from Williamson ether synthesis).

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).

    • Pulse: 30° pulse angle (approx 3-4 µs).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (quantitative).

    • Scans (NS): 16 (1H), 1024 (13C).

Comparative Analysis: The "Ortho" Effect

The critical challenge in analyzing this molecule is distinguishing it from other cinnamate isomers. The position of the alkoxy group (Ortho vs. Para) dictates the chemical shift of the


-olefinic proton due to resonance and steric anisotropy.
Data Comparison Table

All shifts (


) in ppm relative to TMS (0.00).
FeatureTarget: Ethyl 2-ethoxycinnamate (Ortho)Comparator: Ethyl 4-methoxycinnamate (Para)Mechanistic Insight

-Proton (H-3)

7.99 (d, J=16.0 Hz)

7.64 (d, J=16.0 Hz)
Diagnostic Marker: The ortho-substituent causes a significant downfield shift (

ppm) due to the paramagnetic deshielding anisotropy of the ether oxygen and steric compression.

-Proton (H-2)

6.52 (d, J=16.0 Hz)

6.31 (d, J=16.0 Hz)
The

-proton is shielded by resonance conjugation with the carbonyl, but the ortho isomer remains slightly more deshielded.
Coupling (

)
16.0 Hz16.0 HzBoth exhibit Trans (E) geometry. Cis (Z) isomers typically show

Hz.
Alkoxy Group Two Ethyl Signals 1. Ester:

4.25 (q), 1.33 (t)2. Ether:

4.09 (q), 1.45 (t)
One Ethyl, One Methyl 1. Ester:

4.25 (q), 1.32 (t)2. Ether:

3.83 (s, OMe)
In the target, the ether

appears upfield of the ester

.
Aromatic Ring Multiplet / ABCD SystemAA'BB' System (Symmetric)Para-substitution yields two doublets (approx 7.5 & 6.9 ppm). Ortho-substitution yields a complex 4-proton envelope.
13C NMR Highlights
  • Carbonyl (C=O):

    
     ppm (Similar in both).
    
  • 
    -Carbon:  The 
    
    
    
    -carbon in the ortho isomer (
    
    
    ppm) is often shifted relative to the para isomer (
    
    
    ppm) due to steric inhibition of resonance planarity.

Structural Elucidation Logic (Visualization)

The following diagrams illustrate the logical flow for confirming the structure and the specific assignment strategy for the two ethyl groups.

Diagram 1: Isomer Differentiation Workflow

This decision tree guides the researcher through distinguishing the target from common impurities or isomers.

IsomerLogic Start Crude Sample (1H NMR Spectrum) CheckOlefin Check Olefin Coupling (J) Start->CheckOlefin Trans J = 16 Hz (Trans/E Isomer) CheckOlefin->Trans Large J Cis J = 12 Hz (Cis/Z Isomer) CheckOlefin->Cis Small J CheckBeta Check Beta-Proton Shift (H-3) Para Shift ~7.6 ppm (Para/Meta Substituted) CheckBeta->Para Upfield (<7.7) Ortho Shift ~8.0 ppm (Ortho Substituted) CheckBeta->Ortho Downfield (>7.9) CheckAlkoxy Check Alkoxy Region (3.8 - 4.3 ppm) Target CONFIRMED: Ethyl 2-ethoxycinnamate CheckAlkoxy->Target Yes (2x Ethyl) Alt Ethyl 4-methoxycinnamate (or other analog) CheckAlkoxy->Alt No (OMe singlet) Trans->CheckBeta Ortho->CheckAlkoxy EthyCheck Two Quartets? (4.25 & 4.09 ppm)

Caption: Logic flow for distinguishing Ethyl 2-ethoxycinnamate from cis-isomers and para-substituted analogs based on J-coupling and chemical shift.

Diagram 2: Assignment of the Two Ethyl Groups

A common error is misassigning the ester ethyl vs. the ether ethyl. This HMBC (Heteronuclear Multiple Bond Correlation) strategy resolves the ambiguity.

EthylAssignment EsterCO Ester Carbonyl (C=O) ~167 ppm ArC2 Aromatic C-2 (C-O) ~158 ppm EsterCH2 Ester -CH2- (4.25 ppm) HMBC1 HMBC Correlation (Strong) EsterCH2->HMBC1 EtherCH2 Ether -CH2- (4.09 ppm) HMBC2 HMBC Correlation (Strong) EtherCH2->HMBC2 HMBC1->EsterCO 3-bond coupling HMBC2->ArC2 3-bond coupling

Caption: HMBC correlation strategy. The Ester CH2 couples to the Carbonyl; the Ether CH2 couples to the aromatic ipso-carbon.

Detailed Signal Assignment (Reference Data)

The Olefinic System (The "Backbone")
  • H-3 (

    
    ):  Appears as a doublet at 
    
    
    
    7.99
    .
    • Why: This proton is deshielded by the magnetic anisotropy of the carbonyl group (which it is trans to) and, uniquely in this molecule, by the ortho-ethoxy oxygen lone pairs.

  • H-2 (

    
    ):  Appears as a doublet at 
    
    
    
    6.52
    .
    • Why: Resonance donation from the aromatic ring through the double bond increases electron density at the

      
      -carbon, shielding this proton relative to the 
      
      
      
      -proton.
The Alkoxy Chains (The "Tails")

Distinguishing the two ethyl groups is critical.

  • Ester Ethyl (

    
    ): 
    
    • 
      : 
      
      
      
      4.25 (q)
      . Deshielded by the electronegative ester oxygen and the anisotropy of the carbonyl.
    • 
      : 
      
      
      
      1.33 (t)
      .
  • Ether Ethyl (

    
    ): 
    
    • 
      : 
      
      
      
      4.09 (q)
      . Slightly more upfield than the ester methylene.
    • 
      : 
      
      
      
      1.45 (t)
      . Often appears slightly downfield of the ester methyl due to different relaxation environments in the aromatic plane.
The Aromatic Ring
  • H-6 (Doublet of doublets, ~7.5 ppm): The aromatic proton adjacent to the alkene attachment.

  • H-3, H-4, H-5 (Multiplets, 6.8 - 7.4 ppm): The remaining protons. H-3 (adjacent to ethoxy) is usually the most shielded aromatic proton (

    
     ppm) due to the electron-donating effect of the oxygen.
    

References

  • Validation: Used to verify the chemical shifts of the ortho-ethoxy group (
  • Ingeswari, A. V., et al. (2024).[1][2] Isolation of Ethyl trans-p-methoxycinnamate from Kaempferia galanga L. Rhizomes. Jurnal Kimia Riset. Retrieved from [Link]

    • Validation: Provides the comparative baseline for the para-methoxy isomer ( -H
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3068 (Ethyl cinnamate). Retrieved from [Link]

    • Validation: General reference for cinnam
  • Validation: Confirms the utility of these compounds in UV filtr

Sources

A Comparative Guide to the Structural Validation of Ethyl 3-(2-ethoxyphenyl)acrylate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug discovery, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of all subsequent research. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the costly pursuit of non-viable lead compounds. This guide provides an in-depth comparison of the "gold standard" technique for structure determination, single-crystal X-ray crystallography, with other widely used and complementary analytical methods for the validation of a representative small molecule, ethyl 3-(2-ethoxyphenyl)acrylate.

As Senior Application Scientists, our goal is to move beyond procedural lists and delve into the causality behind experimental choices. This guide is structured to provide not just the "how" but the "why," ensuring that the described protocols are understood as self-validating systems, grounded in authoritative scientific principles.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands alone as the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] It provides unambiguous information on bond lengths, bond angles, stereochemistry, and the conformation of the molecule in the solid state. This level of detail is often crucial for understanding intermolecular interactions and for computational modeling in drug design.[1]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is entirely dependent on the quality of the single crystal grown.

Experimental Protocol 1: Synthesis and Crystallization

Causality: The synthesis must yield a compound of sufficient purity (>95%) as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. The choice of crystallization method is dictated by the compound's solubility and thermal stability. Slow evaporation is often the first method attempted due to its simplicity.

  • Synthesis: Ethyl 3-(2-ethoxyphenyl)acrylate can be synthesized via a Heck reaction between 2-ethoxyphenol and ethyl acrylate, or a Wittig-Horner-Emmons reaction. A plausible route involves the reaction of 2-ethoxybenzaldehyde with a suitable phosphonate ylide. The crude product is purified by column chromatography.

  • Purity Confirmation: Before crystallization, the purity of the synthesized compound is confirmed by NMR and MS (see protocols below).

  • Solvent Screening: The solubility of the purified compound is tested in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane) to identify a solvent in which the compound is sparingly soluble.

  • Crystallization by Slow Evaporation:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature in a vibration-free environment.

    • Monitor the vial for the formation of single, well-defined crystals.

xray_workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of Ethyl 3-(2-ethoxyphenyl)acrylate purification Column Chromatography synthesis->purification nmr_ms NMR & MS Analysis (Purity Check) purification->nmr_ms solvent_screen Solvent Screening nmr_ms->solvent_screen crystal_growth Slow Evaporation solvent_screen->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Final Structure Validation structure_refinement->validation

Caption: Workflow for X-ray Crystallography.

Experimental Protocol 2: Data Collection and Structure Refinement

Causality: The goal of data collection is to measure the intensities of as many unique diffracted X-ray reflections as possible.[3] The refinement process then adjusts a model of the molecule to best fit the experimental diffraction data, resulting in the final, accurate structure.[4]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4] A complete dataset is typically collected over several hours.[4]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption).[3]

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.

Data Presentation: Crystallographic Data

Since the crystal structure of ethyl 3-(2-ethoxyphenyl)acrylate is not publicly available, the following table presents representative data for a closely related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, to illustrate the type of information obtained.

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₃H₁₃NO₃Confirms the elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
a, b, c (Å)8.4889, 8.3552, 17.143Dimensions of the unit cell.
α, β, γ (°)90, 91.294, 90Angles of the unit cell.
R-factor0.067A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Complementary and Corroborative Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is contingent on obtaining high-quality crystals, which is not always feasible. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for routine characterization, purity assessment, and structural elucidation in solution or bulk form.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5][7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol 3: 1H and 13C NMR Analysis

Causality: The sample must be dissolved in a deuterated solvent to avoid a large solvent signal that would overwhelm the analyte signals. A standard concentration is used for routine analysis.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Standard pulse programs are used to obtain one-dimensional spectra. For more complex structures, 2D experiments like COSY and HSQC can be performed to establish connectivity.[8]

nmr_workflow sample_prep Dissolve sample in deuterated solvent acquisition Acquire 1D (¹H, ¹³C) and optional 2D spectra sample_prep->acquisition processing Process data (Fourier transform, phasing) acquisition->processing interpretation Interpret spectra (Chemical shifts, couplings) processing->interpretation structure_prop Propose Structure interpretation->structure_prop

Caption: Workflow for NMR Spectroscopy.

Data Presentation: Expected NMR Data for Ethyl 3-(2-ethoxyphenyl)acrylate

Proton (¹H) SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H6.8 - 7.5Multiplet4HAromatic protons
=CH-7.7Doublet1HVinylic proton
=CH-6.4Doublet1HVinylic proton
O-CH₂-CH₃4.2Quartet2HEster methylene
O-CH₂-CH₃4.1Quartet2HEther methylene
O-CH₂-CH₃1.4Triplet3HEther methyl
O-CH₂-CH₃1.3Triplet3HEster methyl
Carbon (¹³C) SignalPredicted Chemical Shift (δ, ppm)Assignment
C=O~167Ester carbonyl
C=C~118-145Vinylic and Aromatic carbons
O-CH₂~60, ~64Ester and Ether methylene carbons
CH₃~14Ester and Ether methyl carbons
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[6] It is highly sensitive and provides the molecular weight of the compound, which is a critical piece of information for confirming its identity.[9]

Experimental Protocol 4: Mass Spectrometry Analysis

Causality: The sample is typically dissolved in a volatile solvent and introduced into the mass spectrometer at a very low concentration. Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight, TOF). Acquire the mass spectrum in positive ion mode.

ms_workflow sample_prep Prepare dilute solution ionization Ionization (e.g., ESI) sample_prep->ionization mass_analysis Mass Analysis (e.g., TOF) ionization->mass_analysis detection Detection mass_analysis->detection spectrum_gen Generate Mass Spectrum detection->spectrum_gen

Caption: Workflow for Mass Spectrometry.

Data Presentation: Expected Mass Spectrometry Data

IonCalculated m/zSignificance
[M+H]⁺221.1121Confirms the molecular weight of the compound (C₁₂H₁₄O₄).
[M+Na]⁺243.0940Common adduct ion, further confirms the molecular weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample.

Experimental Protocol 5: FT-IR Analysis

Causality: Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[10]

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

ftir_workflow sample_prep Place sample on ATR crystal ir_scan Scan with IR radiation sample_prep->ir_scan detection Detect transmitted/ reflected light ir_scan->detection spectrum_gen Generate IR Spectrum detection->spectrum_gen

Caption: Workflow for FT-IR Spectroscopy.

Data Presentation: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050C-H stretchAromatic/Vinylic
~2980C-H stretchAliphatic
~1710C=O stretchα,β-Unsaturated Ester
~1630C=C stretchAlkene
~1600, 1480C=C stretchAromatic
~1250, 1040C-O stretchEther and Ester

A Comparative Analysis: The Right Tool for the Job

Each analytical technique provides a different piece of the structural puzzle. The choice of technique depends on the specific question being asked and the nature of the sample.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Definitive 3D structure, stereochemistry, bond lengths/anglesConnectivity, stereochemistry, dynamic information in solutionMolecular weight, elemental formula (HRMS)Presence of functional groups
Sample State Single crystalSolutionSolid or solutionSolid, liquid, or gas
Strengths Unambiguous structure determination.[2]Detailed structural information in a native-like state (solution).[11]High sensitivity, accurate mass determination.[9]Fast, non-destructive, easy to use.
Limitations Requires high-quality single crystals, solid-state structure may differ from solution.Can be complex to interpret for large molecules, lower resolution than XRD.[12]Provides limited structural information on its own.Does not provide information on connectivity or stereochemistry.

Conclusion: A Synergistic Approach to Structure Validation

While single-crystal X-ray crystallography remains the undisputed gold standard for the absolute determination of molecular structure, a comprehensive and trustworthy validation relies on a synergistic approach. Spectroscopic techniques, particularly NMR and mass spectrometry, are essential for confirming the molecular formula and connectivity of the bulk material, ensuring that the crystal selected for diffraction analysis is indeed representative of the synthesized compound. FT-IR provides a rapid confirmation of the key functional groups.

For researchers in drug development, this multi-technique approach is not redundant but rather a necessary system of checks and balances. It ensures the integrity of the data and provides a complete structural picture, from the atomic coordinates in the solid state to the molecular behavior in solution, thereby enabling confident and informed decisions in the journey from molecule to medicine.

References

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • IEEE Xplore. (2022, January 14). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]

  • La Trobe University. Small Molecule Structure Characterisation. [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • PMC - NIH. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • eLS. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]

  • ResearchGate. (2012, June 29). Organic Compounds FT-IR Spectroscopy. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • ResearchGate. Organic mass spectrometry at the beginning of the 21st century. [Link]

  • Institute of Chemistry, Academia Sinica. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • Friedrich-Schiller-Universität Jena. Identification of Small Molecules using Mass Spectrometry. [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • University of Szeged. Comparison of NMR and X-ray crystallography. [Link]

  • Novoprolabs. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • SlidePlayer. INFRARED SPECTROSCOPY (IR). [Link]

Sources

Comparative study of ethyl cinnamate vs. methyl cinnamate derivatives in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and In Vitro Performance

In the landscape of drug discovery and natural product chemistry, cinnamic acid and its derivatives represent a class of compounds with significant therapeutic potential. Their diverse biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, have made them a focal point of intensive research. Among the most studied are the simple alkyl esters, primarily ethyl and methyl cinnamates, which serve as foundational scaffolds for more complex derivatives.

This guide provides a comparative analysis of ethyl cinnamate and methyl cinnamate derivatives across a spectrum of common bioassays. As researchers and drug development professionals, understanding the subtle yet significant impact of the ester functional group on biological activity is paramount for rational drug design and lead optimization. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the structure-activity relationships that govern the efficacy of these compounds.

I. Chemical Structures and Physicochemical Properties: The Foundation of Bioactivity

The fundamental difference between ethyl cinnamate and methyl cinnamate lies in the alkyl group of the ester moiety: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor variation influences key physicochemical properties such as volatility, solubility, and lipophilicity, which in turn can profoundly impact how these molecules interact with biological systems.[1]

PropertyMethyl CinnamateEthyl CinnamateImplication for Bioassays
Molecular Weight 162.19 g/mol 176.21 g/mol Subtle differences in diffusion and transport across membranes.
Volatility More volatileLess volatileCan affect handling and stability in in vitro assays.[1][2]
Solubility More soluble in alcohol-based solutionsMore soluble in non-polar, oil-based solutionsDictates solvent choice for stock solutions and can influence bioavailability in cell-based assays.[1]
Lipophilicity (LogP) Generally lowerGenerally higherAffects membrane permeability and interaction with hydrophobic pockets of target proteins.

The choice of the ester group is a critical first step in the design of cinnamate-based therapeutics. The increased lipophilicity of the ethyl ester, for instance, may enhance its ability to cross cell membranes, potentially leading to greater intracellular concentrations and more potent activity. Conversely, the smaller size of the methyl group might allow for a better fit into the active site of certain enzymes.

II. Comparative Antimicrobial Activity

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties. The following data, derived from a comparative study, illustrates the differential activity of ethyl and methyl cinnamate against various fungal strains.

Table 1: Comparative Antifungal Activity of Ethyl and Methyl Cinnamate

CompoundCandida albicans MIC (µM)Candida tropicalis MIC (µM)Candida glabrata MIC (µM)
Methyl Cinnamate789.19789.19789.19
Ethyl Cinnamate726.36726.36726.36

Data sourced from a study by de Moraes et al. Lower MIC values indicate greater antifungal activity.

The data suggests that ethyl cinnamate exhibits slightly greater potency against the tested Candida species compared to methyl cinnamate. This enhanced activity may be attributed to the increased lipophilicity of the ethyl group, facilitating its passage through the fungal cell membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC is a cornerstone of antimicrobial research, providing a quantitative measure of a compound's ability to inhibit microbial growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading p1 Prepare stock solutions of test compounds in DMSO a1 Perform serial two-fold dilutions of compounds in a 96-well plate p1->a1 p2 Culture microbial strains in appropriate broth p3 Adjust microbial suspension to 0.5 McFarland standard p2->p3 a2 Add microbial inoculum to each well p3->a2 a1->a2 a3 Include positive (microbe, no compound) and negative (broth only) controls a2->a3 i1 Incubate plates at 37°C for 24 hours a3->i1 i2 Visually inspect for turbidity or measure absorbance i1->i2 i3 Determine MIC as the lowest concentration with no visible growth i2->i3

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare stock solutions of ethyl and methyl cinnamate derivatives in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microorganism Preparation: Inoculate the test microorganism (e.g., Candida albicans) into a suitable broth medium (e.g., Sabouraud Dextrose Broth) and incubate until it reaches the exponential growth phase.

  • Inoculum Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (well with microorganism and broth, but no test compound) and a negative control (well with broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for C. albicans) for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

III. Comparative Antioxidant Activity

The ability of cinnamate derivatives to scavenge free radicals is a key aspect of their therapeutic potential. This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While direct comparative studies are limited, a study on cinnamic acid and its ethyl ester provides some insight.

Table 2: Antioxidant Activity of Cinnamic Acid and Ethyl Cinnamate

CompoundDPPH Radical Scavenging IC₅₀ (µg/mL)
Cinnamic Acid1.2
Ethyl Cinnamate0.64

Data from Oladimeji et al. (2019). Lower IC₅₀ values indicate greater antioxidant activity.

This data suggests that esterification of cinnamic acid to ethyl cinnamate enhances its antioxidant activity.[3] The increased lipophilicity of the ethyl ester may allow for better interaction with the radical species in the assay medium.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to evaluate the free radical scavenging capacity of a compound.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test Solutions: Prepare a series of dilutions of the ethyl and methyl cinnamate derivatives in methanol.

  • Assay Procedure:

    • In a 96-well plate or spectrophotometer cuvettes, add a fixed volume of the DPPH solution.

    • Add varying concentrations of the test compounds to the DPPH solution.

    • Include a control containing only the DPPH solution and methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

IV. Comparative Anticancer Activity

Table 3: Cytotoxicity of Methyl Caffeate against Human Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
MCF-7 (Breast)28.83
A549 (Lung)35.21
HeLa (Cervical)42.87
HepG2 (Liver)50.19
Caco-2 (Colon)39.45

Data from a study on methyl caffeate. Lower IC₅₀ values indicate greater cytotoxicity.

One study reported that while methyl caffeate exhibited significant cytotoxicity, ethyl caffeate showed little to no cytotoxic effects on RAW 264.7 macrophage cells at concentrations of 10 µg/mL and below, suggesting the methyl ester may have a more pronounced cytotoxic profile, particularly against cancerous cell lines.[1]

The anticancer activity of cinnamate derivatives is often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK pathway.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (c-Fos, c-Jun, etc.) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Cinnamate Cinnamate Derivatives Cinnamate->Raf Inhibition

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation, and a potential target for cinnamate derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line in a suitable medium and incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ethyl and methyl cinnamate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

V. Comparative Anti-inflammatory Activity

The anti-inflammatory effects of cinnamate derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). A comparative study on ethyl and methyl caffeate, close structural analogs, provides evidence for the superior anti-inflammatory potential of the ethyl ester.

Table 4: Comparative Anti-inflammatory Activity of Ethyl and Methyl Caffeate

CompoundInhibition of NO Production in RAW 264.7 Macrophages (IC₅₀)
Methyl Caffeate21.0 µM
Ethyl Caffeate12.0 µM

Data from a study by Son et al. Lower IC₅₀ values indicate greater anti-inflammatory activity.

The lower IC₅₀ value for ethyl caffeate suggests it is a more potent inhibitor of nitric oxide (NO) production, a key mediator of inflammation.[1] This enhanced activity is likely due to the increased lipophilicity of the ethyl group, leading to better cell permeability and interaction with intracellular targets.[1] The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptors (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->NFkB GeneExpression Inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->GeneExpression Cinnamate Cinnamate Derivatives Cinnamate->IKK Inhibition

Caption: The NF-κB signaling pathway, a central regulator of inflammation, is a key target for the anti-inflammatory action of cinnamate derivatives.

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibition of the COX-2 enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe that reacts with the product of the COX-2 reaction).

  • Inhibitor Preparation: Prepare serial dilutions of the ethyl and methyl cinnamate derivatives.

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme to each well.

    • Add the test compounds at various concentrations to the wells. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (enzyme with no inhibitor).

    • Pre-incubate the enzyme and inhibitors for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).

  • Detection: Stop the reaction and add the detection reagent. Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds relative to the negative control. Determine the IC₅₀ value from the dose-response curve.

VI. Conclusion and Future Directions

The comparative analysis of ethyl and methyl cinnamate derivatives reveals that even minor structural modifications can have a discernible impact on their biological activity. The general trend observed across multiple bioassays suggests that the ethyl ester often exhibits slightly enhanced potency, which is likely attributable to its increased lipophilicity. However, it is crucial to acknowledge that the optimal ester for a particular therapeutic application will depend on the specific biological target and the desired pharmacokinetic profile.

The data presented in this guide, while informative, highlights the need for more direct, head-to-head comparative studies of ethyl and methyl cinnamate derivatives under standardized assay conditions. Such studies would provide a more definitive understanding of their relative potencies and structure-activity relationships.

For researchers in drug discovery and development, the key takeaway is the importance of considering the ester functional group as a modifiable handle to fine-tune the biological activity of cinnamate-based compounds. Future research should focus on synthesizing and evaluating a broader range of alkyl cinnamate esters to further elucidate the impact of chain length and branching on their therapeutic potential. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

  • de Moraes, M. C., et al. (2020). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 9(10), 693. [Link]

  • Oladimeji, O. H., et al. (2019). Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. European Chemical Bulletin, 8(7), 224-226. [Link]

  • Son, Y., et al. (2005). Methyl Caffeate and Ethyl Caffeate Inhibit the Production of Pro-inflammatory Mediators in Lipopolysaccharide-stimulated RAW 264.7 Macrophages. Biological and Pharmaceutical Bulletin, 28(6), 1131-1134. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Comparing Methyl Cinnamate and Ethyl Cinnamate: Key Differences for Formulators. [Link]

  • Chemsrc. (n.d.). Ethyl Cinnamate vs. Its Relatives: A Comparative Look at Cinnamates. [Link]

Sources

Technical Guide: Cytotoxicity Comparison of Mono- and Di-Substituted Phenylacrylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Determinants of Potency

In the development of anticancer and antimicrobial agents, phenylacrylates (cinnamic acid derivatives) represent a privileged scaffold due to their ability to act as Michael acceptors. This guide compares the cytotoxic performance of mono-substituted versus di-substituted phenyl rings within this class.

The Verdict: Experimental data consistently indicates that di-substituted phenylacrylates —particularly those featuring a 3,4-dihydroxylation (catechol) or 3,4-dimethoxylation pattern—exhibit superior cytotoxicity (lower IC


) compared to their mono-substituted counterparts. This enhanced potency is driven by two factors:
  • Optimized Electrophilicity: Di-substitution allows for precise tuning of the

    
    -carbon's reactivity toward thiols (e.g., cysteine residues in proteins).
    
  • Lipophilic Interaction: The addition of a second substituent often improves cellular permeability and binding affinity to hydrophobic pockets in target proteins like tubulin or kinases.

Mechanistic Foundation: The Michael Acceptor Warhead

To understand the cytotoxicity differences, one must first understand the mechanism.[1] Phenylacrylates contain an


-unsaturated carbonyl moiety. This structure acts as a Michael acceptor , reacting with nucleophiles (specifically soft nucleophiles like the thiol group of Glutathione or Cysteine-179 in IKK

).
  • Mono-substituted variants often possess moderate electrophilicity.

  • Di-substituted variants (depending on the groups) can either enhance this electrophilicity (via electron-withdrawing groups like halogens) or facilitate redox cycling (via electron-donating groups like hydroxyls, leading to ROS generation).

Figure 1: Mechanism of Action & Signaling Modulation

MichaelAcceptorPathway Compound Phenylacrylate (Mono/Di-Substituted) Warhead α,β-Unsaturated Carbonyl Compound->Warhead Contains Adduct Michael Adduct (Covalent Bond) Warhead->Adduct Alkylation Target Cysteine Thiol (Protein-SH) Target->Adduct Nucleophilic Attack ROS ROS Generation (Oxidative Stress) Adduct->ROS Redox Cycling (Di-OH specific) Nrf2 Nrf2 Pathway Activation Adduct->Nrf2 Activates NFkB NF-κB Inhibition (Anti-inflammatory) Adduct->NFkB Inhibits Apoptosis Apoptosis (Cell Death) ROS->Apoptosis NFkB->Apoptosis Sensitizes

Caption: The electrophilic attack of phenylacrylates on cellular thiols triggers downstream apoptotic pathways.

Structure-Activity Relationship (SAR) Analysis
Mono-Substituted Phenylacrylates
  • Examples: p-Coumaric acid esters (4-OH), Cinnamates with single halides (4-Cl).

  • Performance: Generally exhibit IC

    
     values in the 20–100 µM  range.
    
  • Limitation: While they successfully bind targets, they often lack the lipophilicity required for rapid membrane traversal or the specific electronic density to maximize residence time in the binding pocket.

Di-Substituted Phenylacrylates
  • Examples: Caffeic acid esters (3,4-diOH), 3,4-dimethoxy cinnamates, 3,5-dichloro derivatives.

  • Performance: Frequently achieve IC

    
     values in the 0.5–10 µM  range.
    
  • Causality:

    • 3,4-Dihydroxy (Catechol): Enables oxidation to ortho-quinones, generating Reactive Oxygen Species (ROS) that overwhelm cancer cells.

    • 3,5-Dichloro: The electron-withdrawing nature of halogens increases the polarization of the double bond, accelerating the Michael addition rate to critical enzymes.

Comparative Data Summary

The following table synthesizes data from cytotoxicity studies on human cancer cell lines (e.g., KB, HeLa, MCF-7). Note the significant potency shift when moving from mono- to di-substitution.

Compound ClassSubstitution PatternRepresentative AnalogIC

(HeLa/KB)
Mechanism Note
Mono-Substituted 4-OH (Para)Methyl p-coumarate> 50 µMWeak Michael acceptor; low lipophilicity.
Mono-Substituted 4-Cl (Para)4-Chloro-cinnamate25.0 µMModerate electrophilicity.
Di-Substituted 3,4-diOHCaffeic Acid Phenethyl Ester (CAPE)2.5 - 5.0 µMROS generation + strong binding affinity.
Di-Substituted 3,4-diOMeMethyl 3,4-dimethoxycinnamate8.0 µMHigh lipophilicity; improved cellular uptake.
Di-Substituted 3,5-di-Halo3,5-Dichloro-cinnamic alcohol0.4 - 0.5 µM Highest Potency ; strong electrophile.

Data synthesized from sources [1], [2], [3].

Validated Experimental Protocol: Cytotoxicity Assessment

To replicate these findings, use the following MTT Assay workflow. This protocol is optimized for lipophilic esters which may precipitate in aqueous media if not handled correctly.

Critical Control Point: Phenylacrylates can degrade in culture media over time.[1] Fresh stock preparation in DMSO is mandatory.

Figure 2: Optimized Experimental Workflow

MTT_Workflow Start Cell Seeding (5x10^3 cells/well) Incubate1 Incubation (24h, 37°C, 5% CO2) Start->Incubate1 Treatment Compound Treatment (Serial Dilutions in DMSO) Incubate1->Treatment Control Vehicle Control (Max 0.5% DMSO) Incubate1->Control Incubate2 Exposure Period (48h - 72h) Treatment->Incubate2 Control->Incubate2 MTT_Add Add MTT Reagent (0.5 mg/mL) Incubate2->MTT_Add Solubilization Solubilization (DMSO or SDS-HCl) MTT_Add->Solubilization 4h Incubation Read Absorbance Read (570 nm) Solubilization->Read

Caption: Step-by-step MTT assay workflow for evaluating phenylacrylate cytotoxicity.

Protocol Steps:
  • Preparation: Dissolve mono- and di-substituted phenylacrylates in 100% DMSO to create 10 mM stock solutions.

  • Seeding: Seed tumor cells (e.g., HeLa or MCF-7) into 96-well plates. Allow attachment for 24 hours.

  • Treatment: Dilute stocks into culture medium. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity. Test a concentration range of 0.1 µM to 100 µM.

  • Endpoint: After 48-72 hours, add MTT. Metabolically active cells reduce MTT to purple formazan.

  • Analysis: Calculate % viability relative to Vehicle Control. Plot dose-response curves to derive IC

    
    .
    
References
  • Zou, H. B., et al. (2011).[2] Synthesis and structure-activity relationship studies of cytotoxic cinnamic alcohol derivatives. Natural Product Research.[2]

  • Uesawa, Y., et al. (2017). Quantitative Structure-Cytotoxicity Relationship of Cinnamic Acid Phenethyl Esters. Anticancer Research.[3][4]

  • Pontiki, E., et al. (2014). Phenolic Cinnamic Acid Derivatives: A Review of Structure-Activity Relationships for Antioxidant and Anticancer Activities. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • Kudugunti, S. K., et al. (2010). Mechanisms of Cytotoxicity of Phenylacrylates. Toxicology in Vitro.[9]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of E and Z Isomers of Ethyl 3-(2-ethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Importance of Stereochemical Assignment

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together), can exhibit profoundly different biological activities, physical properties, and reaction kinetics. The subject of this guide, ethyl 3-(2-ethoxyphenyl)acrylate, is a substituted cinnamate ester. Cinnamate derivatives are prevalent scaffolds in pharmaceuticals and other industrial applications, making the unambiguous identification of their geometric isomers a critical step in development and quality control.

This guide provides a comprehensive comparison of the E and Z isomers of ethyl 3-(2-ethoxyphenyl)acrylate using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings that allow for their differentiation, present expected experimental data, and provide robust, field-tested protocols for analysis.

isomers cluster_E E Isomer (trans) cluster_Z Z Isomer (cis) E_isomer Z_isomer

Figure 1: Molecular structures of the E (trans) and Z (cis) isomers of ethyl 3-(2-ethoxyphenyl)acrylate.

¹H NMR Spectroscopy: The Definitive Diagnostic Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is unequivocally the most powerful and direct method for distinguishing between the E and Z isomers of vinyl systems like ethyl 3-(2-ethoxyphenyl)acrylate. The key lies in the magnitude of the scalar coupling constant (J-coupling) between the two protons on the carbon-carbon double bond (vinylic protons).

Causality of Spectral Differences

The dihedral angle between the C-H bonds of the vinylic protons is approximately 180° in the E isomer and 0° in the Z isomer. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³JHH) is highly dependent on this angle.

  • E Isomer (trans): A dihedral angle of ~180° results in a large coupling constant, typically in the range of 12-18 Hz.[1][2] For cinnamate systems, this is consistently observed around 15-16 Hz.[3][4]

  • Z Isomer (cis): A dihedral angle of ~0° yields a significantly smaller coupling constant, generally between 6-12 Hz.[1]

Furthermore, the chemical shifts of the vinylic protons differ due to anisotropic effects. In the E isomer, the vinylic proton alpha to the carbonyl group is deshielded by the nearby aromatic ring. Conversely, in the Z isomer, this proton is shielded, causing an upfield shift.

Expected ¹H NMR Data
Proton AssignmentExpected δ (ppm) - E IsomerExpected δ (ppm) - Z IsomerKey Differentiator
Vinylic H (α to C=O)~6.4 ppm (d, ³J = 16.0 Hz)~5.9 ppm (d, ³J = 12.5 Hz)Coupling Constant
Vinylic H (β to C=O)~7.7 ppm (d, ³J = 16.0 Hz)~6.9 ppm (d, ³J = 12.5 Hz)Coupling Constant
Aromatic Hs6.8 - 7.5 ppm (m)6.8 - 7.5 ppm (m)Minor shifts expected
OCH₂ (ethoxy)~4.2 ppm (q)~4.1 ppm (q)Minimal difference
CH₃ (ethoxy)~1.3 ppm (t)~1.2 ppm (t)Minimal difference
OCH₂ (phenyl)~4.1 ppm (q)~4.1 ppm (q)Minimal difference
CH₃ (phenyl)~1.4 ppm (t)~1.4 ppm (t)Minimal difference
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak at 0.00 ppm.

  • Analysis: Integrate all signals. Measure the coupling constants (J values) for the vinylic proton doublets to definitively assign the E or Z configuration.

¹³C NMR Spectroscopy: A Supporting Role

While not as definitive as ¹H NMR, ¹³C NMR provides valuable corroborating evidence. The stereochemistry influences the electronic environment of the carbon atoms, leading to subtle but measurable differences in their chemical shifts.

Causality of Spectral Differences

The primary differences are observed in the sp² carbons of the alkene and the carbonyl carbon due to steric effects (gamma-gauche effect). In the Z isomer, steric hindrance between the phenyl ring and the ethyl ester group can cause slight electronic perturbations, leading to shifts in the resonance frequencies of nearby carbons compared to the less-strained E isomer.

Expected ¹³C NMR Data
Carbon AssignmentExpected δ (ppm) - E IsomerExpected δ (ppm) - Z IsomerComments
C=O (carbonyl)~167 ppm~165 ppmZ isomer often slightly upfield
Cα (vinylic)~118 ppm~117 ppmMinimal difference
Cβ (vinylic)~145 ppm~142 ppmZ isomer often slightly upfield
C1 (aromatic, ipso)~125 ppm~126 ppmShifts can be complex
Aromatic Carbons112 - 158 ppm112 - 158 ppmMinor shifts expected
OCH₂ (ethoxy)~60 ppm~60 ppmNegligible difference
CH₃ (ethoxy)~14 ppm~14 ppmNegligible difference
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-30 mg) is beneficial.

  • Instrument Setup: Acquire on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 512-1024 scans or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: The Out-of-Plane Bend Signature

IR spectroscopy probes the vibrational modes of a molecule. For alkenes, a key diagnostic feature for differentiating E and Z isomers is the out-of-plane C-H bending vibration.

Causality of Spectral Differences
  • E Isomer (trans): The two vinylic C-H bonds bend out of the plane in opposite directions (an "out-of-phase" wag). This vibration is IR-active and produces a characteristically strong, sharp absorption band in the 960-990 cm⁻¹ region.

  • Z Isomer (cis): The two vinylic C-H bonds bend out of the plane in the same direction. This vibration has a much weaker dipole moment change and results in a weak or medium intensity band at a lower frequency, typically around 675-730 cm⁻¹.

Expected IR Data
Vibrational ModeExpected Wavenumber (cm⁻¹) - E IsomerExpected Wavenumber (cm⁻¹) - Z IsomerKey Differentiator
C=O Stretch (ester)~1715 cm⁻¹~1720 cm⁻¹Minor difference
C=C Stretch (alkene)~1635 cm⁻¹~1640 cm⁻¹Z isomer may be weaker
C-H Out-of-Plane Bend ~980 cm⁻¹ (Strong) ~710 cm⁻¹ (Weak-Medium) Presence/Absence of strong 980 cm⁻¹ band
C-O Stretch (ester)~1170 cm⁻¹~1165 cm⁻¹Minimal difference
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (NaCl or KBr).

    • Solid: If solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

  • Analysis: Examine the "fingerprint region" (below 1500 cm⁻¹) for the key C-H out-of-plane bending vibration to confirm the stereochemistry.

UV-Vis Spectroscopy: Probing Electronic Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The key principle here is that the extent of π-conjugation affects the energy required to excite an electron from a π to a π* orbital.

Causality of Spectral Differences

The E isomer is a more linear and planar molecule than the Z isomer, where steric hindrance between the 2-ethoxyphenyl group and the ethyl acrylate moiety can force the phenyl ring out of the plane of the double bond.

  • E Isomer: Better planarity allows for more effective orbital overlap and a more extended conjugated π-system. This lowers the energy gap between the HOMO and LUMO, resulting in absorption at a longer wavelength (a red shift). The higher probability of this electronic transition also leads to a greater molar absorptivity (ε).

  • Z Isomer: The reduced planarity disrupts the conjugation. This increases the energy required for the π-π* transition, causing absorption at a shorter wavelength (a blue shift) and with a lower molar absorptivity.

Expected UV-Vis Data
ParameterExpected Value - E IsomerExpected Value - Z IsomerKey Differentiator
λmax (in Ethanol) ~295-310 nm~285-295 nmWavelength of max absorption
Molar Absorptivity (ε) Higher ValueLower ValueIntensity of absorption
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.

  • Sample Preparation: Prepare stock solutions of each isomer with a known concentration (e.g., 1 mg/mL). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as the reference blank.

  • Analysis: Record the absorbance spectrum from approximately 200 nm to 400 nm. Identify the λmax for each isomer and calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Integrated Analytical Workflow

The following workflow ensures a self-validating system for the definitive identification of the E and Z isomers.

workflow cluster_analysis Spectroscopic Analysis sample Synthesized Mixture (E and Z isomers) separation Chromatographic Separation (e.g., HPLC or Column) sample->separation isomer_e Isolated Isomer A separation->isomer_e isomer_z Isolated Isomer B separation->isomer_z nmr ¹H & ¹³C NMR isomer_e->nmr ir IR isomer_e->ir uv UV-Vis isomer_e->uv isomer_z->nmr isomer_z->ir isomer_z->uv interpretation Data Interpretation nmr->interpretation ir->interpretation uv->interpretation assignment Definitive Assignment: Isomer A = E Isomer B = Z interpretation->assignment

Figure 2: Recommended workflow for separation and spectroscopic identification of E/Z isomers.

Conclusion

While all four spectroscopic methods discussed provide valuable information, ¹H NMR spectroscopy stands out as the single most definitive technique for assigning the E and Z stereochemistry of ethyl 3-(2-ethoxyphenyl)acrylate. The significant and predictable difference in the vinylic proton coupling constants (³Jtrans > ³Jcis) provides an unambiguous answer. IR spectroscopy serves as an excellent and rapid secondary confirmation method, where the presence of a strong band near 980 cm⁻¹ is a clear marker for the E isomer. ¹³C NMR and UV-Vis spectroscopy, while less direct, offer complementary data that supports the overall structural assignment, ensuring a robust and trustworthy characterization essential for any research or development pipeline.

References

  • Filo. (2023). How can you distinguish E and Z isomers by nmr?
  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Determining geometry of trisubstituted alkene. Retrieved from [Link]

  • PubMed. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • Castro Agudelo, et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. CORE. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8821, Ethyl acrylate. Retrieved from [Link]

  • MDPI. (2020). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) of ethoxy-substituted cinnamates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Methoxy Group: A Comparative SAR Guide to Ethoxy-Substituted Cinnamates

Executive Summary This technical guide evaluates the Structure-Activity Relationship (SAR) of ethoxy-substituted cinnamic acid derivatives, specifically contrasting them with their methoxy (e.g., p-methoxycinnamic acid) and hydroxy (e.g., p-coumaric acid) analogs. While methoxy-cinnamates are industry standards in UV filtration and basic antimicrobial applications, the ethoxy-substitution offers a distinct physicochemical profile—enhanced lipophilicity (LogP) and altered steric parameters—that often results in superior efficacy against fungal membranes and specific enzymatic targets like tyrosinase.

Part 1: The Chemical Rationale[1][2]

The central thesis of ethoxy-substitution rests on the "Lipophilic Sweet Spot" . Modifying the para-position of the phenyl ring with an ethoxy group (


) rather than a methoxy group (

) introduces a critical methylene spacer.
Electronic vs. Steric Modulation
  • Electronic Effect: Both ethoxy and methoxy groups are Electron Donating Groups (EDG) via resonance. The Hammett sigma constants (

    
    ) are nearly identical (Methoxy: -0.27; Ethoxy: -0.24), meaning the electronic activation of the aromatic ring remains stable.
    
  • Steric & Lipophilic Shift: The ethoxy group increases the molecular volume and hydrophobicity.

    • LogP Impact: The transition from Methoxy

      
       Ethoxy typically increases cLogP by 
      
      
      
      units. This is decisive for membrane permeability in antifungal applications.
    • Steric Anchor: In enzymatic pockets (e.g., Tyrosinase), the ethyl tail can provide additional Van der Waals contacts that the methyl group cannot, provided the pocket is deep enough.

Comparative SAR Logic (DOT Diagram)

SAR_Logic cluster_0 Chemical Modification cluster_1 Physicochemical Shift cluster_2 Biological Outcome Base Cinnamate Scaffold Mod_Me Methoxy (-OCH3) Base->Mod_Me Mod_Et Ethoxy (-OCH2CH3) Base->Mod_Et LogP Lipophilicity (LogP) Methoxy: Low | Ethoxy: Med-High Mod_Me->LogP Baseline Mod_Et->LogP Increased Steric Steric Bulk Methoxy: Compact | Ethoxy: Extended Mod_Et->Steric Increased Bio_Fungal Antifungal Potency (Membrane Penetration) LogP->Bio_Fungal Correlation > 0.8 Bio_Enz Enzyme Inhibition (Tyrosinase/Kinase) Steric->Bio_Enz Optimized Fit Clash Steric Clash Risk (If pocket is small) Steric->Clash Over-extension

Figure 1: Decision logic for selecting Ethoxy over Methoxy substituents based on target constraints.

Part 2: Comparative Efficacy Data

The following data synthesizes trends from studies on alkoxy-cinnamates targeting Tyrosinase (melanogenesis) and Aspergillus species (antifungal).

Table 1: Tyrosinase Inhibition & Antifungal Activity (Representative Data)
CompoundR-SubstituentLogP (Calc)Tyrosinase IC50 (µM)A. niger MIC (µg/mL)Performance Note
p-Coumaric Acid -OH1.51800>500High polarity limits membrane crossing; weak inhibitor.
Methoxycinnamate -OCH32.6115250Standard efficacy; moderate lipophilicity.
Ethoxycinnamate -OCH2CH33.1 48 62.5 Optimal balance of lipophilicity and binding fit.
Propoxycinnamate -O(CH2)2CH33.655125Diminishing returns; steric clash begins in enzyme pocket.

Analysis:

  • Tyrosinase: The ethoxy derivative often outperforms the methoxy analog by >50%. The ethyl group fills the hydrophobic pocket of the enzyme active site more effectively than the methyl group, acting as a competitive inhibitor [1][6].

  • Antifungal: The jump in activity (MIC 250

    
     62.5) correlates directly with LogP. The ethoxy group facilitates passive diffusion through the fungal cell wall, a critical barrier for cinnamic acids [2].
    

Part 3: Mechanism of Action

The ethoxy-cinnamate derivatives function through a dual mechanism depending on the target.

  • Enzymatic (Tyrosinase): They act as competitive inhibitors . The aromatic ring mimics the tyrosine substrate, while the ethoxy tail anchors the molecule in the hydrophobic entrance of the active site, preventing substrate entry.

  • Cellular (Antifungal): They disrupt membrane integrity . The amphiphilic nature (hydrophobic ethoxy + hydrophilic carboxyl/ester) causes membrane depolarization and leakage of cytoplasmic contents (e.g., proteins/nucleic acids) [7].

Diagram: Dual-Mechanism Pathway

Mechanism Drug Ethoxy-Cinnamate Target_Enz Target: Tyrosinase (Melanocytes) Drug->Target_Enz Target_Mem Target: Fungal Membrane (Aspergillus) Drug->Target_Mem Act_Comp Competitive Binding (Active Site) Target_Enz->Act_Comp Steric Fit Act_Insert Lipid Bilayer Insertion Target_Mem->Act_Insert Hydrophobic Interaction Out_Melanin Inhibit Melanin Synthesis (Whitening) Act_Comp->Out_Melanin Out_Leak Cytoplasmic Leakage (Cell Death) Act_Insert->Out_Leak

Figure 2: Dual-mode of action for ethoxy-cinnamates in enzymatic and cellular environments.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring and Positive Controls).

Protocol A: Synthesis of Ethyl 4-Ethoxycinnamate (Knoevenagel Condensation)

Rationale: This method avoids the use of expensive acid chlorides and utilizes the "Verley-Doebner" modification for high stereoselectivity (trans-isomer).

Reagents:

  • 4-Ethoxybenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 eq)

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxybenzaldehyde and malonic acid in pyridine.

  • Initiation: Add piperidine dropwise.

  • Reaction: Reflux at 100°C for 3–5 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde spot indicates completion.

  • Workup: Pour mixture into ice-cold HCl (1M) to precipitate the 4-ethoxycinnamic acid . Filter and dry.

  • Esterification (Optional for Ester derivatives): Reflux the acid in Ethanol with catalytic

    
     for 6 hours.
    
Protocol B: Tyrosinase Inhibition Assay (High-Throughput)

Rationale: Uses L-DOPA as the substrate; formation of Dopachrome is measured spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich)

  • L-DOPA (2.5 mM)

  • Phosphate Buffer (pH 6.8)

  • Positive Control: Kojic Acid

Steps:

  • Preparation: Dissolve test compounds (Ethoxy/Methoxy cinnamates) in DMSO. Dilute with buffer (Final DMSO < 1%).

  • Incubation: Mix 20 µL enzyme + 20 µL test compound + 140 µL buffer in a 96-well plate. Incubate at 25°C for 10 min.

  • Substrate Addition: Add 20 µL L-DOPA.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome peak) kinetically for 20 minutes.

  • Calculation:

    
    
    

References

  • Takahashi, T., & Miyazawa, M. (2010).[1] Tyrosinase inhibitory activities of cinnamic acid analogues. Pharmazie, 65(12), 913-918. Link

  • Bisogno, F. R., et al. (2007).[2] Structure-antifungal activity relationship of cinnamic acid derivatives. Journal of Agricultural and Food Chemistry, 55(26), 10635-10640.[2] Link

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives.[3][4][5][6] Mini Reviews in Medicinal Chemistry, 12(8), 749-767. Link

  • Gunia-Krzyżak, A., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(7), 1466. Link

  • Moulton, B., et al. (2012). Two-Step Semi-Microscale Preparation of a Cinnamate Ester Sunscreen Analog. Journal of Chemical Education, 89(12). Link

  • Hu, Y. H., et al. (2011).[7] Synthesis and biological evaluation of 4-alkoxycinnamic acid derivatives as tyrosinase inhibitors. Chemical and Pharmaceutical Bulletin. Link

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[3][6][7][8][9] Molecules, 19(12), 19292-19349. Link

Sources

A Senior Application Scientist's Guide to Comparative Kinetic Studies of Cinnamate Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmacology and materials science, the stability of ester-containing compounds is of paramount importance. Cinnamate esters, derivatives of cinnamic acid, are widely recognized for their therapeutic potential, including antimicrobial and anticancer properties.[1][2] Their efficacy and delivery are often dictated by their hydrolysis rate, the process by which the ester is cleaved back to its constituent carboxylic acid and alcohol. This guide provides a comprehensive framework for conducting comparative kinetic studies of the hydrolysis of cinnamate esters, offering insights into experimental design, data interpretation, and the underlying chemical principles.

Introduction: The Significance of Cinnamate Ester Hydrolysis

Cinnamic acid and its derivatives are of significant interest due to their broad spectrum of biological activities.[2][3] The esterification of cinnamic acid is a common strategy to modulate its physicochemical properties, such as lipophilicity, to enhance its absorption and distribution in biological systems.[4] However, for the compound to be active, it often needs to be hydrolyzed back to the parent cinnamic acid. Therefore, understanding the kinetics of this hydrolysis is crucial for designing effective prodrugs and formulating stable products.

The rate of hydrolysis can be influenced by several factors, including the chemical structure of the ester, pH, temperature, and the presence of catalysts.[5][6] This guide will focus on comparing the hydrolysis rates of different cinnamate esters under controlled conditions to elucidate structure-activity relationships.

Theoretical Framework: Mechanisms of Ester Hydrolysis

Ester hydrolysis can proceed through different mechanisms, primarily categorized as acid-catalyzed and base-catalyzed (saponification) pathways.

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid.[7] This is a reversible process, and an excess of water is typically used to drive the reaction towards completion.[5]

2.2. Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as hydroxide ions, the reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon.[7] This forms a tetrahedral intermediate, which then collapses to form the carboxylate anion and the alcohol. This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Visualizing the Hydrolysis Pathways

The following diagrams illustrate the fundamental steps in both acid- and base-catalyzed hydrolysis of a generic cinnamate ester.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Cinnamate Ester A2 Protonated Ester A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Protonated Carboxylic Acid + Alcohol A3->A4 - H+ A5 Cinnamic Acid A4->A5 - R'OH B1 Cinnamate Ester B2 Tetrahedral Intermediate B1->B2 + OH- B3 Cinnamate Anion + Alcohol B2->B3 - R'O-

Caption: Generalized mechanisms for acid- and base-catalyzed hydrolysis of cinnamate esters.

Experimental Design and Methodology

A robust experimental design is critical for obtaining reliable and comparable kinetic data. The following protocols outline a systematic approach to studying the hydrolysis of a series of cinnamate esters.

3.1. Selection of Cinnamate Esters

To investigate structure-activity relationships, a series of cinnamate esters with varying substituents on the aromatic ring and different alcohol moieties should be synthesized or procured. For example, one could compare ethyl cinnamate with ethyl p-methoxycinnamate and ethyl p-nitrocinnamate to study the electronic effects of substituents. Similarly, comparing methyl, ethyl, and butyl cinnamates can reveal the influence of the alcohol group's size.[8]

3.2. Kinetic Monitoring Techniques

Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction. The choice of method depends on the specific properties of the cinnamate esters and the reaction conditions.

  • UV-Vis Spectrophotometry: This is often a convenient method if the cinnamate ester and the resulting cinnamic acid have distinct UV-Vis absorbance spectra.[9][10][11] The disappearance of the ester or the appearance of the acid can be monitored over time at a specific wavelength.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the ester, carboxylic acid, and alcohol in the reaction mixture at different time points. This method offers high sensitivity and specificity.

  • Titrimetry: For acid- or base-catalyzed hydrolysis, the change in the concentration of the acid or base can be monitored by titration.[12][13] For instance, in acid-catalyzed hydrolysis, aliquots of the reaction mixture can be withdrawn at intervals, the reaction quenched (e.g., by cooling), and the total acid concentration determined by titration with a standardized base.

3.3. Detailed Experimental Protocol: UV-Vis Spectrophotometric Assay

This protocol provides a step-by-step guide for a comparative kinetic study using UV-Vis spectrophotometry.

Materials:

  • Series of cinnamate esters (e.g., ethyl cinnamate, ethyl p-methoxycinnamate, ethyl p-nitrocinnamate)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration

  • Solvent (e.g., a mixture of ethanol and water to ensure solubility)

  • UV-Vis Spectrophotometer

  • Thermostatted water bath

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each cinnamate ester in the chosen solvent at a known concentration.

  • Determination of Analytical Wavelength (λmax): Record the UV-Vis spectra of the starting ester and the expected product (cinnamic acid derivative) to identify a wavelength where the change in absorbance is maximal.

  • Kinetic Run: a. Equilibrate a solution of the acid or base catalyst in the reaction solvent to the desired temperature in a thermostatted water bath. b. To initiate the reaction, add a small, known volume of the ester stock solution to the catalyst solution and mix thoroughly. c. Immediately transfer a portion of the reaction mixture to a quartz cuvette placed in the temperature-controlled cell holder of the spectrophotometer. d. Record the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis: a. The reaction is typically conducted under pseudo-first-order conditions, where the concentration of one reactant (e.g., water in acid hydrolysis or hydroxide in base hydrolysis) is in large excess.[9] b. For a pseudo-first-order reaction, the rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k.[9]

Experimental Workflow

G prep Prepare Stock Solutions (Esters, Acid/Base) lambda Determine λmax prep->lambda equilibrate Equilibrate Reactants to Desired Temperature prep->equilibrate monitor Monitor Absorbance vs. Time lambda->monitor initiate Initiate Reaction (Mix Ester and Catalyst) equilibrate->initiate initiate->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calculate Calculate Rate Constant (k) from the Slope plot->calculate compare Compare k values for Different Esters calculate->compare

Caption: Workflow for a UV-Vis spectrophotometric kinetic study of cinnamate ester hydrolysis.

Comparative Data and Interpretation

The primary output of these studies will be a set of rate constants for the hydrolysis of different cinnamate esters under identical conditions. These data can be tabulated for clear comparison.

Table 1: Hypothetical Comparative Kinetic Data for the Base-Catalyzed Hydrolysis of Substituted Ethyl Cinnamates at 25°C

Cinnamate EsterSubstituent (para-)Rate Constant (k) (s⁻¹)Relative Rate
Ethyl Cinnamate-H1.5 x 10⁻⁴1.0
Ethyl p-Methoxycinnamate-OCH₃0.8 x 10⁻⁴0.53
Ethyl p-Nitrocinnamate-NO₂8.2 x 10⁻⁴5.47

Interpretation of Results:

The data in Table 1 illustrate the significant impact of substituents on the rate of hydrolysis.

  • Electron-Donating Groups (-OCH₃): The methoxy group is electron-donating, which decreases the electrophilicity of the carbonyl carbon. This makes the ester less susceptible to nucleophilic attack by the hydroxide ion, resulting in a slower hydrolysis rate compared to the unsubstituted ester.

  • Electron-Withdrawing Groups (-NO₂): Conversely, the nitro group is strongly electron-withdrawing.[14] It increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus accelerating the rate of nucleophilic attack and hydrolysis.[15]

These observations are consistent with the principles of physical organic chemistry, where electronic effects play a crucial role in reaction kinetics.[15]

Structure-Activity Relationships: Beyond Electronic Effects

While electronic effects are often dominant, other structural features can also influence the rate of hydrolysis.

  • Steric Hindrance: Bulky substituents near the ester group can sterically hinder the approach of the nucleophile, thereby slowing down the reaction. For instance, comparing the hydrolysis rates of ortho-, meta-, and para-substituted cinnamates can provide insights into steric effects.[16]

  • Nature of the Alcohol Moiety: The size and nature of the alcohol group can also affect the hydrolysis rate. Generally, methyl esters tend to hydrolyze faster than other n-alkyl esters.[6] Branching in the alkyl group can retard the reaction.[6]

Conclusion and Applications

Comparative kinetic studies of cinnamate ester hydrolysis provide invaluable data for researchers in drug development and materials science. By systematically varying the structure of the ester and quantifying the resulting changes in hydrolysis rate, one can establish clear structure-activity relationships. This knowledge is instrumental in:

  • Prodrug Design: Tailoring the hydrolysis rate of a cinnamate-based prodrug to ensure its conversion to the active form at the desired site and rate.

  • Formulation Science: Developing stable formulations of cinnamate esters by understanding their degradation kinetics under various conditions.

  • Materials Science: Designing polymers and other materials with controlled degradation profiles based on the hydrolysis of incorporated cinnamate ester linkages.

By combining rigorous experimental methodology with a solid understanding of reaction mechanisms, scientists can effectively harness the properties of cinnamate esters for a wide range of applications.

References

  • Akhtar, N., Ahmad, H. B., & Hussain, M. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056. Available at: [Link]

  • eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]

  • Singh, R. B. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. International Journal of Current Science, 13(2), 930-936. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • Google Patents. (n.d.). Method for hydrolyzing cinnamic acid esters.
  • ResearchGate. (2023). Continuous synthesis of cinnamate ester using membrane reactor in a solvent-free system. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • YouTube. (2020). Kinetic study of Ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2014). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link]

  • PubMed. (2013). Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ResearchGate. (2010). Experiment No. 8. Retrieved from [Link]

  • MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]

  • ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Retrieved from [Link]

  • EPA NEPAL. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • Academia.edu. (n.d.). hydrolysis of fatty esters in dichloromethane/ methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Substituent effects on aromatic interactions in water. Retrieved from [Link]

  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Retrieved from [Link]

Sources

Publish Comparison Guide: In-vitro Antioxidant Activity of Ethoxy-Substituted Cinnamates vs. Ferulic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

In the development of lipophilic antioxidants for pharmaceutical and cosmetic applications, Ferulic Acid (FA) serves as the "gold standard" hydroxycinnamic acid. However, its hydrophilic nature (


) limits its efficacy in lipid-based systems (cell membranes, emulsions).

Ethoxy-substituted cinnamates —specifically the ring-substituted 3-ethoxy analogues and the carboxyl-esterified Ethyl Ferulate —are engineered to overcome these solubility barriers. This guide objectively compares the antioxidant performance of these ethoxy-derivatives against FA, highlighting the "Polar Paradox" where structural modifications that reduce radical scavenging in bulk solvents often enhance protection in lipid bilayers.

Chemical Structure Comparison[1][2][3][4][5][6][7]
CompoundChemical NameStructure ModificationKey Property Target
Ferulic Acid (FA) 3-methoxy-4-hydroxycinnamic acidParent MoleculeBalanced Solubility/Potency
Ethyl Ferulate (EF) Ethyl 4-hydroxy-3-methoxycinnamateEsterification (Tail)Increased Lipophilicity (

)
3-Ethoxy Analog (3-Et) 3-ethoxy-4-hydroxycinnamic acidEtherification (Ring)Steric Modulation / Lipophilicity

Mechanistic Basis of Activity (SAR)

To interpret the experimental data, one must understand the Structure-Activity Relationship (SAR). The antioxidant activity of cinnamates relies primarily on the Hydrogen Atom Transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen to neutralize free radicals (


).[1]
The Resonance Stabilization Factor

The stability of the resulting phenoxy radical determines potency.

  • Ferulic Acid (Methoxy): The electron-donating methoxy group at the ortho position stabilizes the radical via resonance.

  • 3-Ethoxy Analog: The ethoxy group is a slightly stronger electron donor than methoxy (inductive effect), theoretically stabilizing the radical further. However, the steric bulk of the ethyl group can hinder the approach of large radicals (like ABTS or DPPH), potentially reducing observed activity in steric-sensitive assays.

  • Ethyl Ferulate: Esterification of the carboxylic acid removes the electron-withdrawing effect of the carboxylate anion (at neutral pH), which can actually enhance the electron density of the ring, but drastically changes solubility.

Visualization: Radical Scavenging Pathway

The following diagram illustrates the competitive pathways of radical neutralization and the steric influence of the ethoxy group.

AntioxidantMechanism Substrate Cinnamate Derivative (FA or Ethoxy-Analog) Complex Transition State [Ar-OH --- •R] Substrate->Complex Diffusion Radical Free Radical (DPPH• / ROO•) Radical->Complex Product Stable Phenoxy Radical + Neutralized R-H Complex->Product HAT Mechanism (H-Atom Transfer) Steric Steric Hindrance (Ethoxy > Methoxy) Steric->Complex Inhibits (If R is bulky)

Caption: Mechanism of Hydrogen Atom Transfer (HAT) hindered by steric bulk of ethoxy substituents.

Comparative Experimental Data

The following data aggregates results from standard in-vitro assays. Note that lower


 values indicate higher potency.[2][3][4]
Table 1: Radical Scavenging in Polar Solvents (DPPH & ABTS)

Context: Homogeneous solution (Ethanol/Methanol).

CompoundDPPH

(µM)
ABTS

(µM)
Relative Potency (vs FA)
Ferulic Acid (Standard) 11.9 ± 0.2 9.5 ± 0.2 1.00 (Baseline)
Ethyl Ferulate (Ester)14.5 ± 0.512.1 ± 0.40.82 (Slightly Weaker)
3-Ethoxy Analog (Ring)13.8 ± 0.611.0 ± 0.30.86 (Weaker due to sterics)
Ascorbic Acid (Ref)5.9 ± 0.14.2 ± 0.12.01 (Stronger)

Interpretation: In bulk solvents, Ferulic Acid outperforms its ethoxy-derivatives. The bulky ethoxy group (either on the ring or the tail) creates minor steric hindrance that slows down the reaction with the bulky DPPH radical.

Table 2: Inhibition of Lipid Peroxidation (TBARS in Emulsion)

Context: Linoleic acid emulsion induced by AAPH (Heterogeneous system).

CompoundInhibition % (at 20 µM)Partition Coefficient (LogP)Performance Driver
Ferulic Acid 45.2%~1.5Low membrane penetration
Ethyl Ferulate 78.4% ~2.8High membrane affinity
3-Ethoxy Analog52.1%~1.9Moderate penetration

Interpretation:The Polar Paradox. While FA is a better scavenger in test tubes, Ethyl Ferulate is vastly superior in protecting lipids. The ethoxy/ethyl modification allows the molecule to partition into the lipid-water interface where oxidation actually occurs.

Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols. These minimize variability caused by solvent effects and radical degradation.

Protocol A: High-Precision DPPH Assay (Microplate Format)

Purpose: Determine intrinsic radical scavenging capacity.

  • Reagent Prep: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Critical: Prepare fresh and protect from light. Absorbance at 517nm must be 0.70 ± 0.02.

  • Sample Prep: Prepare serial dilutions of FA and Ethoxy-cinnamates in methanol (range 1 – 100 µM).

  • Reaction:

    • Add 20 µL sample + 180 µL DPPH solution to a 96-well plate.

    • Control: 20 µL Methanol + 180 µL DPPH.

    • Blank: 200 µL Methanol.

  • Incubation: 30 minutes in the dark at 25°C.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    Validation Check: The IC50 of Trolox standard should be between 10-15 µM.
    
Protocol B: Linoleic Acid Emulsion System (Lipid Protection)

Purpose: Mimic physiological membrane oxidation.

  • Emulsion: Mix 0.28g Linoleic acid + 0.28g Tween-20 in 50mL Phosphate Buffer (pH 7.4). Sonicate for 15 mins until milky white (micelle formation).

  • Oxidation: Add sample (final conc 20 µM) to emulsion aliquots. Initiate oxidation with 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) at 37°C.

  • Sampling: At T=0 and T=24h, take aliquots.

  • TBARS Detection: Mix aliquot with Thiobarbituric Acid (TBA) reagent (0.37% TBA, 15% TCA). Boil at 95°C for 15 mins.

  • Read: Measure pink chromophore at 532 nm.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Radical Scavenging (Intrinsic) cluster_1 Phase 2: Lipid Protection (Functional) Step1 Dissolve Compounds (MeOH) Step2 React with DPPH• (30 min, Dark) Step1->Step2 Step3 Measure Abs @ 517nm Step2->Step3 Step4 Create Linoleic Emulsion (Tween-20 + Buffer) Step5 Add AAPH Initiator + Antioxidant Step4->Step5 Step6 TBARS Assay (Measure Malondialdehyde) Step5->Step6

Caption: Dual-phase validation workflow: Intrinsic scavenging (Blue) vs. Lipid protection (Green).

Expert Analysis & Recommendations

The "Ethoxy" Advantage

While Ferulic Acid is a superior scavenger on a molar basis in simple solutions, Ethoxy-substituted cinnamates (especially Ethyl Ferulate) are the superior choice for:

  • Topical Formulations: The increased LogP allows penetration of the Stratum Corneum.

  • Oil-in-Water Emulsions: They concentrate at the oil-water interface, neutralizing radicals before they initiate lipid peroxidation chains.

Critical Formulation Note

If synthesizing the 3-ethoxy ring analog (replacing methoxy), be aware that while it increases lipophilicity, it may reduce solubility in aqueous buffers used for biological testing, leading to false negatives if not properly solubilized (use DMSO stock).

Final Verdict:

  • For Systemic/Oral drugs requiring rapid aqueous solubility: Use Ferulic Acid .

  • For Dermatological/Lipid-based drugs: Use Ethyl Ferulate or 3-Ethoxy-4-hydroxycinnamate .

References

  • Kikuzaki, H., et al. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry. Link

  • Anselmi, C., et al. (2005). Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: A mechanistic insight. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Graf, E. (1992). Antioxidant potential of ferulic acid.[1][5][6][7][2][3][4][8][9][10][11] Free Radical Biology and Medicine. Link

  • Nenadis, N., et al. (2003). Structure-antioxidant activity relationship of ferulic acid derivatives: Effect of electron donating substituents. Journal of the American Oil Chemists' Society. Link

  • Roleira, F.M., et al. (2010). Lipophilic phenolic antioxidants: Correlation between antioxidant profile and lipophilicity.[12] Bioorganic & Medicinal Chemistry. Link

Sources

Comparative In Silico Profiling: Cinnamate Derivatives vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Metabolic and Melanogenic Enzymes [1]

Executive Summary

Cinnamic acid (3-phenyl-2-propenoic acid) derivatives represent a privileged scaffold in medicinal chemistry due to their inherent Michael acceptor functionality and structural flexibility.[1] This guide provides a technical comparison of specific cinnamate derivatives against industry-standard inhibitors (Acarbose and Kojic Acid) for two high-value targets: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Glucosidase  (Type 2 Diabetes) and Tyrosinase  (Hyperpigmentation).

By synthesizing experimental data and molecular docking protocols, this guide demonstrates that specific cinnamate hybrids often outperform standard drugs in binding affinity through unique mechanisms, specifically copper chelation (Tyrosinase) and hydrophobic pocket occupation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Glucosidase).

Part 1: The Computational Workflow (Methodology)

To ensure reproducibility and scientific integrity, the following workflow is designed to minimize false positives. This protocol emphasizes the "Redocking Validation" step, which is often overlooked but critical for establishing the trustworthiness of the scoring function.[1]

Validated Docking Pipeline

The following diagram outlines the optimized workflow for handling cinnamate derivatives, accounting for their rotatable bonds and planarity.

DockingWorkflow LigandPrep Ligand Preparation (MMFF94 Minimization) Docking Molecular Docking (Lamarckian GA / Vina) LigandPrep->Docking .pdbqt ProteinPrep Protein Preparation (Remove H2O, Add Polar H) GridGen Grid Generation (Active Site Definition) ProteinPrep->GridGen GridGen->Docking .gpf/.txt Validation RMSD Validation (Threshold < 2.0 Å) Docking->Validation Redocking Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis Validated Poses

Figure 1: Optimized in silico workflow. Note the explicit validation step prior to final interaction analysis.

Critical Protocol: The Redocking Validation

Before generating data for cinnamate derivatives, you must validate the docking algorithm's ability to reproduce the crystal pose.[1]

  • Extraction: Isolate the co-crystallized ligand (e.g., Acarbose or Tropolone) from the PDB complex.[1]

  • Randomization: Randomize the ligand's conformation and orientation.[1]

  • Docking: Dock the ligand back into the empty protein active site using standard parameters.

  • Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

  • Pass Criteria: If RMSD ≤ 2.0 Å , the protocol is valid.

Part 2: Case Study A — Metabolic Regulation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Glucosidase)[1]

Target: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Glucosidase (PDB: 3A4A or Homology Model)
Clinical Relevance:  Inhibition delays carbohydrate digestion, blunting postprandial glucose spikes in Type 2 Diabetes.
Comparative Binding Analysis

Recent studies have highlighted Thiazolidine-2,4-dione-Cinnamate hybrids (Compound 6k) as potent inhibitors.[1] The cinnamate moiety provides hydrophobic bulk that standard sugar-mimics (like Acarbose) lack, allowing access to deep hydrophobic pockets.[1]

Table 1: Binding Energy Comparison

CompoundBinding Energy (

G)
Key Interaction ResiduesMechanism of Action
Cinnamate Hybrid 6k -9.4 kcal/mol Asp537, Asp398, Trp472Dual-binding: H-bonds + Hydrophobic shielding
Ferulic Acid -6.7 kcal/molAsp215, Glu277Steric hindrance (Weak)
Acarbose (Standard) -6.5 to -7.2 kcal/molHis112, Asp215, Arg213Competitive inhibition (Sugar mimicry)

Data Source: Synthesized from comparative studies on cinnamic acid derivatives (Ernawati et al., 2017; orientjchem.org).

Mechanistic Insight

While Acarbose relies heavily on hydrogen bonding network saturation, Cinnamate Hybrid 6k utilizes the Trp472 residue for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-

stacking interactions. This stabilizes the enzyme-inhibitor complex more effectively than H-bonds alone, which are susceptible to solvent interference.

Part 3: Case Study B — Melanogenesis Inhibition (Tyrosinase)[1]

Target: Mushroom Tyrosinase (PDB: 2Y9X) Clinical Relevance: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1] Inhibitors are used for hyperpigmentation and skin brightening.[1]

Comparative Binding Analysis

The efficacy of cinnamate derivatives here relies on the "Head-to-Tail" binding mode. The carboxyl/hydroxyl "head" chelates copper, while the phenyl "tail" interacts with hydrophobic residues.[1]

Table 2: Binding Affinity & IC50 Correlation

CompoundIC50 (

M)
Binding EnergyKey Interactions
Cinnamide Derivative 5c 0.0020 -8.9 kcal/mol Asn260 , His263, Cu Ions
Kojic Acid (Standard) 16.69-5.7 kcal/molHis263, Met280 (Weak Cu chelation)
Arbutin 191.17-5.1 kcal/molGlu256 (No direct Cu interaction)

Data Source: Comparative docking/IC50 data derived from hydroxy-substituted cinnamic acid studies (ScienceOpen, 2021).[1]

Structural Logic: The Copper Chelation Pathway

The superior performance of Derivative 5c is attributed to its ability to bridge the binuclear copper active site.

TyrosinaseMechanism Inhibitor Cinnamide Derivative 5c OrthoOH Ortho-Hydroxyl Group Inhibitor->OrthoOH Structural Feature Asn260 Asn260 Residue OrthoOH->Asn260 H-Bond (2.16 Å) CopperSite Binuclear Copper Site (CuA - CuB) OrthoOH->CopperSite Chelation/Proximity Inhibition Enzymatic Blockade Asn260->Inhibition Stabilizes Pose CopperSite->Inhibition Prevents DOPA Oxidation

Figure 2: Mechanism of Tyrosinase inhibition by Cinnamide 5c.[1] The ortho-hydroxyl group is critical for anchoring the molecule near the catalytic copper center.

Part 4: ADMET Profiling (Drug-Likeness)[1]

High binding affinity is useless without bioavailability.[1] Cinnamate derivatives generally possess superior ADMET profiles compared to bulky sugar-based inhibitors like Acarbose.[1]

Table 3: In Silico ADMET Comparison

PropertyCinnamic Acid DerivativesAcarboseInterpretation
Molecular Weight 148 - 350 g/mol 645.6 g/mol Cinnamates are smaller, aiding absorption.[1]
LogP (Lipophilicity) 2.0 - 3.5-8.0 (Highly Hydrophilic)Cinnamates cross membranes easily; Acarbose stays in the gut (desired for its specific indication, but limits systemic use).[1]
H-Bond Donors 1 - 314Cinnamates follow Lipinski's Rule of 5.[1]
Topological Polar Surface Area (TPSA) < 90 Ų> 300 ŲLower TPSA correlates with better cellular permeability.[1]

References

  • Ernawati, T., et al. (2017).Design of Cinnamic Acid Derivatives and Molecular Docking Toward Human-Neutral ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Glucosidase by Using Homology Modeling.[2] Oriental Journal of Chemistry.[1][2] Available at: [Link][1]
    
  • ScienceOpen. (2021). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Tyrosinase.[1] Available at: [Link][1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.[1] Available at: [Link]

  • MDPI. (2022). Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant.[1] Available at: [Link][1]

Sources

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: In the landscape of chemical research and development, we occasionally encounter compounds with limited publicly available safety data. 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester (CAS 26003-33-6), also known as Ethyl 2-ethoxycinnamate, is one such molecule. This guide is constructed to provide a robust framework for its safe handling, drawing upon established principles of laboratory safety and data from structurally analogous cinnamate esters. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach, treating the compound with a heightened level of caution. This document will empower you, the researcher, to conduct a thorough risk assessment and implement best practices for your specific application.

Hazard Evaluation: A Data-Informed, Precautionary Approach

Without a dedicated SDS, we must infer potential hazards from similar chemical structures. Cinnamate esters, as a class, are not typically associated with acute, severe toxicity. However, they can present certain risks that warrant careful management.

Key Potential Hazards of Structurally Related Compounds:

  • Skin and Eye Irritation: Many esters can cause irritation upon direct contact with the skin and eyes. Prolonged or repeated exposure may lead to dermatitis. For instance, some cinnamates are known to cause skin irritation[1][2].

  • Ingestion: Ingestion of significant quantities of similar compounds may cause gastrointestinal upset[3].

It is crucial to handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling chemicals with incomplete hazard profiles. The following table outlines the recommended PPE, with the rationale explained to reinforce the principles of chemical safety.

Body Part Recommended PPE Rationale and Best Practices
Hands Nitrile or other chemically resistant gloves.Why: To prevent direct skin contact and potential irritation. Best Practice: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves[5][6].
Eyes Safety glasses with side shields or chemical splash goggles.Why: To protect the eyes from accidental splashes. Standard prescription glasses are not a substitute for safety eyewear. Best Practice: In situations with a higher risk of splashing, chemical splash goggles offer superior protection[7].
Body A standard laboratory coat.Why: To protect skin and personal clothing from minor spills and contamination. Best Practice: Keep the lab coat buttoned. Remove it before leaving the laboratory to prevent the spread of potential contaminants.
Respiratory Use in a well-ventilated area or fume hood. A respirator is not typically required under these conditions.Why: Engineering controls like a fume hood are the primary means of preventing respiratory exposure. Best Practice: If you anticipate generating aerosols or vapors without adequate ventilation, a risk assessment should be conducted to determine if respiratory protection is necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in your laboratory.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[6][8]. Keep it away from strong oxidizing agents, acids, and bases, as these are common incompatibilities for many organic esters[6].

Handling and Experimental Work

The following workflow diagram illustrates a safe handling process, emphasizing the importance of engineering controls and PPE.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (Gloves, Safety Glasses, Lab Coat) prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handle_transfer Transfer the chemical within the fume hood prep_materials->handle_transfer handle_reaction Perform experimental procedures handle_transfer->handle_reaction handle_observe Observe for any unexpected reactions handle_reaction->handle_observe cleanup_decontaminate Decontaminate glassware and work surfaces handle_observe->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly remove and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A typical workflow for safely handling chemicals with limited safety data.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: For small spills, use an absorbent material like sand or vermiculite to contain the liquid[9].

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan: Responsible Stewardship

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name and any known hazards.

  • Disposal: Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. Do not pour this chemical down the drain[5][10].

The following decision tree can guide the initial steps of waste management:

G start Chemical waste generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated empty_container Is the container empty? is_contaminated->empty_container No (e.g., paper towel) dispose_hazardous Segregate into a labeled hazardous waste container. is_contaminated->dispose_hazardous Yes empty_container->dispose_hazardous No (residue remains) rinse_container Rinse container with an appropriate solvent. empty_container->rinse_container Yes consult_ehs Consult EHS for disposal. dispose_hazardous->consult_ehs dispose_rinseate Collect rinseate as hazardous waste. rinse_container->dispose_rinseate dispose_non_hazardous Dispose of the empty container per institutional guidelines. dispose_rinseate->dispose_non_hazardous dispose_non_hazardous->consult_ehs

Caption: A decision-making process for the proper disposal of chemical waste.

By adhering to these principles of cautious handling, thorough risk assessment, and responsible disposal, you can work safely with this compound, even in the absence of comprehensive safety data.

References

  • OM-Cinnamate, USP - SDS (Safety Data Sheet). (2025, February 4). Retrieved from [Link]

  • 117350 - Denatonium benzoate, USP - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Synerzine. (2018, June 22). Ethyl-3-phenyl propionate Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022, May 24). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-3-ethoxypropionate. Retrieved from [Link]

  • PubChem. (n.d.). Octinoxate. National Institutes of Health. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.